molecular formula C13H20N2O B1336373 2-(2-Piperidin-1-yl-ethoxy)-phenylamine CAS No. 857373-29-6

2-(2-Piperidin-1-yl-ethoxy)-phenylamine

Cat. No.: B1336373
CAS No.: 857373-29-6
M. Wt: 220.31 g/mol
InChI Key: PNXZSYLVSCQFGB-UHFFFAOYSA-N
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Description

2-(2-Piperidin-1-yl-ethoxy)-phenylamine is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Piperidin-1-yl-ethoxy)-phenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Piperidin-1-yl-ethoxy)-phenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-piperidin-1-ylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c14-12-6-2-3-7-13(12)16-11-10-15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXZSYLVSCQFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424633
Record name 2-(2-Piperidin-1-yl-ethoxy)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857373-29-6
Record name 2-(2-Piperidin-1-yl-ethoxy)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Synthesis of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine

Executive Summary

This technical guide provides a comprehensive overview of the , a valuable bifunctional molecule in medicinal chemistry and drug discovery. The core of this guide focuses on the most prevalent and efficient synthetic route: the Williamson ether synthesis. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and discuss the critical parameters that ensure a successful outcome. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, from reagent selection to purification strategies, ensuring both scientific integrity and practical applicability.

Introduction: Significance and Structural Attributes

2-(2-Piperidin-1-yl-ethoxy)-phenylamine is a key synthetic intermediate whose value lies in its distinct structural motifs. The molecule incorporates a primary aromatic amine (the aniline moiety), a flexible ether linkage, and a saturated heterocyclic piperidine ring.[1] This unique combination offers multiple reactive sites for further chemical elaboration, making it a versatile building block for constructing more complex pharmaceutical agents.[1] The piperidine and aniline scaffolds are cornerstones in drug design, appearing in numerous classes of pharmaceuticals, where they can influence critical properties such as receptor binding, solubility, and overall pharmacokinetic profiles.[1][2]

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Features
2-(2-Piperidin-1-yl-ethoxy)-phenylamine C₁₃H₂₀N₂O220.31Target Molecule: Aniline, Ether, Piperidine
2-Aminophenol C₆H₇NO109.13Starting Material: Phenolic Nucleophile Source
1-(2-Chloroethyl)piperidine Hydrochloride C₇H₁₅Cl₂N184.11Starting Material: Electrophile Source[3]

Retrosynthetic Analysis and Synthetic Strategy

The most logical and industrially scalable approach to synthesizing 2-(2-Piperidin-1-yl-ethoxy)-phenylamine is through a Williamson ether synthesis. This strategy involves the formation of an ether bond by reacting an alkoxide with an alkyl halide.

A retrosynthetic analysis logically disconnects the target molecule at the ether linkage. This reveals the two primary starting materials: 2-aminophenol , which serves as the nucleophile precursor, and an electrophilic 2-(piperidin-1-yl)ethyl moiety, typically derived from 1-(2-chloroethyl)piperidine .

G TM 2-(2-Piperidin-1-yl-ethoxy)-phenylamine Disconnection C-O Ether Bond Disconnection TM->Disconnection SM1 2-Aminophenol (Nucleophile Precursor) Disconnection->SM1 SM2 1-(2-Chloroethyl)piperidine (Electrophile) Disconnection->SM2

Caption: Retrosynthetic approach for the target molecule.

Core Mechanism: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic Sₙ2 (bimolecular nucleophilic substitution) reaction.[4][5] Its successful application here relies on several key principles.

  • Generation of the Nucleophile : The reaction is initiated by deprotonating the hydroxyl group of 2-aminophenol with a base. This converts the weakly nucleophilic alcohol into a much more reactive phenoxide ion.

  • Nucleophilic Attack : The resulting 2-aminophenoxide ion then acts as the nucleophile, attacking the electrophilic carbon atom of 1-(2-chloroethyl)piperidine. This attack occurs from the backside relative to the leaving group (chloride).[4]

  • Displacement of the Leaving Group : In a concerted step, the carbon-oxygen bond forms as the carbon-chlorine bond breaks, displacing the chloride ion and forming the desired ether product.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Reaction Aminophenol 2-Aminophenol Phenoxide 2-Aminophenoxide Ion (Strong Nucleophile) Aminophenol->Phenoxide + Base Base Base (e.g., K₂CO₃) AlkylHalide 1-(2-Chloroethyl)piperidine Product 2-(2-Piperidin-1-yl-ethoxy)-phenylamine AlkylHalide->Product - Cl⁻ Phenoxide_ref 2-Aminophenoxide Ion Phenoxide_ref->AlkylHalide Backside Attack

Caption: Mechanism of the Williamson ether synthesis.

Causality Behind Experimental Choices
  • Choice of Reactants : 2-Aminophenol is an inexpensive and readily available starting material. 1-(2-chloroethyl)piperidine is a primary alkyl halide, which is ideal for Sₙ2 reactions as it minimizes the competing E2 elimination side reaction.[3][5][6]

  • Regioselectivity (O- vs. N-Alkylation) : 2-Aminophenol possesses two nucleophilic sites: the phenolic oxygen and the amino nitrogen. Under basic conditions, the phenolic proton is significantly more acidic than the amine protons and is selectively removed. The resulting phenoxide is a far more potent nucleophile than the neutral amine group, ensuring that O-alkylation is the predominant reaction pathway.

  • Choice of Base : A non-nucleophilic base is crucial. Potassium carbonate (K₂CO₃) is an excellent choice as it is strong enough to deprotonate the phenol, inexpensive, and safer to handle than alternatives like sodium hydride (NaH).

  • Choice of Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred.[7][8] These solvents effectively solvate the cation of the base (e.g., K⁺) while leaving the phenoxide anion relatively "bare," thereby enhancing its nucleophilicity and accelerating the Sₙ2 reaction rate.

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale .

Materials and Reagents
ReagentM.W. ( g/mol )MolesEquiv.Amount
2-Aminophenol109.130.0501.05.46 g
1-(2-Chloroethyl)piperidine HCl184.110.0551.110.13 g
Potassium Carbonate (K₂CO₃), anhydrous138.210.1252.517.28 g
Dimethylformamide (DMF)---100 mL
Step-by-Step Procedure
  • Reaction Setup : To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-aminophenol (5.46 g), anhydrous potassium carbonate (17.28 g), and dimethylformamide (100 mL).

  • Addition of Alkyl Halide : Add 1-(2-chloroethyl)piperidine hydrochloride (10.13 g) to the stirring suspension. The potassium carbonate serves both to deprotonate the phenol and to neutralize the hydrochloride salt of the alkylating agent.

  • Reaction Execution : Heat the reaction mixture to 80-90 °C using an oil bath and maintain stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 2-aminophenol starting material is consumed (typically 12-18 hours).

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 500 mL of cold water. An oily product or precipitate may form.

    • Extract the aqueous mixture three times with 150 mL portions of ethyl acetate.

    • Combine the organic extracts and wash them twice with 100 mL of brine (saturated NaCl solution) to remove residual DMF and inorganic salts.

  • Purification :

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude material can be further purified by flash column chromatography on silica gel, using a gradient elution system (e.g., starting with 100% dichloromethane and gradually increasing the polarity with methanol) to isolate the pure 2-(2-Piperidin-1-yl-ethoxy)-phenylamine.

Overall Synthesis Workflow

The entire process, from setup to final product, can be visualized as a streamlined workflow.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Isolation & Purification A Charge flask with: - 2-Aminophenol - K₂CO₃ - DMF B Add 1-(2-Chloroethyl)piperidine HCl A->B C Heat to 80-90 °C under N₂ atmosphere B->C D Monitor by TLC/LC-MS (12-18 hours) C->D E Cool and Quench in Water D->E F Extract with Ethyl Acetate (3x) E->F G Wash with Brine (2x) F->G H Dry (Na₂SO₄) & Concentrate G->H I Column Chromatography (Silica Gel) H->I J Final Product: 2-(2-Piperidin-1-yl-ethoxy)-phenylamine I->J

Caption: End-to-end workflow for the synthesis process.

Safety and Handling

  • 2-Aminophenol : Harmful if swallowed or in contact with skin. It is a suspected mutagen.

  • 1-(2-Chloroethyl)piperidine Hydrochloride : Causes skin irritation and serious eye damage.[9] Handle with appropriate personal protective equipment (PPE).

  • Potassium Carbonate : Can cause serious eye irritation. Avoid inhalation of dust.

  • Dimethylformamide (DMF) : A reproductive toxin. All operations should be conducted within a certified chemical fume hood.

Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves, when performing this synthesis.

Conclusion

The is reliably achieved through the Williamson ether synthesis. By employing 2-aminophenol and 1-(2-chloroethyl)piperidine under basic conditions with a polar aprotic solvent, the target molecule can be produced in good yield. The key to a successful synthesis lies in understanding the Sₙ2 mechanism, ensuring the preferential formation of the highly nucleophilic phenoxide, and executing a careful work-up and purification procedure. This guide provides the foundational knowledge and a practical framework for researchers to confidently produce this important chemical intermediate.

References

  • PubChem. (n.d.). 4-(2-Piperidin-1-yl-ethoxy)-phenylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Surana, R. (2010). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis (pp. 431-432). Cambridge University Press.
  • Autechem. (n.d.). Exploring 1-(2-Chloroethyl)piperidine Hydrochloride: Properties and Applications. Retrieved from [Link]

  • Wikipedia. (2023, December 28). Williamson ether synthesis. Retrieved from [Link]

  • Chem-Station. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2024, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • SDFine. (n.d.). 1-(2-chloroethyl)piperidine hydrochloride (for synthesis). Retrieved from [Link]

  • Mol-Instincts. (n.d.). Synthesis of 2-[2-[2-[4-(diphenylmethylene)-1-piperidinyl]ethoxy]ethoxy]-acetamide. Retrieved from [Link]

  • SGRL. (n.d.). 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5. Retrieved from [Link]

  • Shree Gayatri Chemicals. (n.d.). 1-(2-Chloroethyl) Piperidine-HCl | Manufacturer & Supplier. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of -2-(2-(4-((4chlorophenyl)phenylmethyl-1-piperazinyl)ethoxy)-acetic acid and tis dihydrochloride.

Sources

An In-Depth Technical Guide to the Chemical Properties of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the chemical properties of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine, a molecule of significant interest in medicinal chemistry due to its composite pharmacophoric structure. The guide details a proposed synthetic pathway, predicted physicochemical characteristics, and an in-depth analysis of its expected spectral data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The reactivity of the molecule is also discussed, providing a foundational understanding for its potential applications in drug discovery and organic synthesis. While experimental data for this specific ortho-isomer is limited in public literature, this guide synthesizes information from structurally related analogs and established chemical principles to offer a robust predictive profile.

Introduction and Molecular Overview

2-(2-Piperidin-1-yl-ethoxy)-phenylamine is a multifaceted organic molecule that integrates three key structural motifs: an ortho-substituted phenylamine (aniline) ring, a flexible ethoxy linker, and a saturated piperidine heterocycle. This unique combination of an aromatic amine, an ether linkage, and a tertiary aliphatic amine suggests a wide range of potential chemical reactivity and biological interactions. The phenylamine moiety is a common feature in many bioactive compounds, while the piperidine ring is a cornerstone in the design of pharmaceuticals targeting the central nervous system.[1] The ethoxy linker provides conformational flexibility, which can be crucial for optimizing binding to biological targets.

This guide aims to provide a detailed theoretical framework for the chemical properties of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine to facilitate further research and application.

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis would logically proceed in two main steps starting from 2-aminophenol and 1-(2-chloroethyl)piperidine.

Step 1: Williamson Ether Synthesis

  • Reaction: 2-Aminophenol is deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the corresponding phenoxide ion. This nucleophilic phenoxide then attacks 1-(2-chloroethyl)piperidine in an SN2 reaction to form the desired ether linkage.

  • Rationale: The phenolic hydroxyl group is more acidic than the amine, allowing for selective deprotonation and subsequent ether formation. 1-(2-chloroethyl)piperidine provides the chloroethane-piperidine moiety, which is susceptible to nucleophilic substitution.

Step 2: Work-up and Purification

  • Procedure: Following the reaction, an aqueous work-up is performed to remove inorganic salts and any remaining base. The crude product is then extracted into an organic solvent.

  • Purification: The extracted product can be purified using column chromatography on silica gel to isolate the 2-(2-Piperidin-1-yl-ethoxy)-phenylamine from any unreacted starting materials or side products.

Detailed Experimental Protocol (Proposed)
  • To a stirred solution of 2-aminophenol (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add a solution of 1-(2-chloroethyl)piperidine hydrochloride (1.0 eq) and a suitable base like triethylamine (1.1 eq) in DMF to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the pure 2-(2-Piperidin-1-yl-ethoxy)-phenylamine.

Synthesis Workflow Diagram

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Purification 2-Aminophenol 2-Aminophenol Phenoxide Intermediate Phenoxide Intermediate 2-Aminophenol->Phenoxide Intermediate Deprotonation Base (NaH) Base (NaH) Base (NaH)->Phenoxide Intermediate Crude Product Crude Product Phenoxide Intermediate->Crude Product SN2 Attack 1-(2-chloroethyl)piperidine 1-(2-chloroethyl)piperidine 1-(2-chloroethyl)piperidine->Crude Product Aqueous Work-up Aqueous Work-up Crude Product->Aqueous Work-up Extraction Extraction Aqueous Work-up->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

Caption: Proposed two-step synthesis and purification workflow.

Physicochemical Properties

The physicochemical properties of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine are predicted based on its structure and comparison with its para-isomer, 4-(2-Piperidin-1-yl-ethoxy)-phenylamine.[2]

PropertyPredicted ValueSource/Basis
Molecular Formula C13H20N2O-
Molecular Weight 220.31 g/mol [2]
Appearance Colorless to pale yellow oil or low melting solidAnalogy to similar phenylamines
Boiling Point > 300 °C (Predicted)High molecular weight and polar groups
Melting Point Not available-
Solubility Slightly soluble in water, soluble in organic solvents (e.g., ethanol, chloroform, ethyl acetate)Presence of polar amine and ether groups, and a large nonpolar carbon backbone. The free amine will allow for dissolution in acidic aqueous solutions.
pKa ~4.5-5.0 (aniline N), ~10-11 (piperidine N)Phenylamine is a weak base; piperidine is a stronger aliphatic amine.

Spectral Analysis

The structural elucidation of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine can be definitively achieved through a combination of NMR, IR, and MS techniques. The following are predicted spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, ethoxy, and piperidine protons.

  • Aromatic Protons (δ 6.7-7.2 ppm): Four protons on the phenyl ring will appear as complex multiplets due to ortho and meta couplings. The ortho-substitution pattern will lead to a more complex splitting than the para-isomer.

  • Ethoxy Protons (-O-CH₂-CH₂-N-): Two triplets are expected. The protons on the carbon adjacent to the oxygen (-O-CH₂-) will be downfield (around δ 4.1 ppm), while the protons on the carbon adjacent to the piperidine nitrogen (-CH₂-N-) will be slightly more upfield (around δ 2.8 ppm).

  • Piperidine Protons: The protons of the piperidine ring will exhibit characteristic signals. The α-protons (adjacent to the nitrogen) are expected around δ 2.6 ppm, while the β- and γ-protons will be further upfield (δ 1.4-1.7 ppm).

  • Amine Protons (-NH₂): A broad singlet is expected, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will show 13 distinct signals corresponding to the unique carbon environments.

  • Aromatic Carbons (δ 110-150 ppm): Six signals are expected for the phenyl ring carbons. The carbon bearing the oxygen will be significantly downfield.

  • Ethoxy Carbons (δ 60-70 ppm): Two signals corresponding to the two carbons of the ethoxy linker.

  • Piperidine Carbons (δ 24-55 ppm): Three signals for the piperidine ring carbons. The α-carbons will be the most downfield.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its key functional groups. A comparison can be made to the computed vapor phase IR spectrum of the para-isomer.[3]

  • N-H Stretching (3300-3500 cm⁻¹): A pair of medium to sharp peaks characteristic of a primary amine.

  • C-H Stretching (2800-3000 cm⁻¹): Signals corresponding to both aromatic and aliphatic C-H bonds.

  • C=C Stretching (1450-1600 cm⁻¹): Aromatic ring skeletal vibrations.

  • C-O Stretching (1200-1250 cm⁻¹): A strong band indicating the aryl-alkyl ether linkage.

  • C-N Stretching (1000-1250 cm⁻¹): Stretching vibrations for both the aromatic and aliphatic C-N bonds.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry will likely lead to fragmentation, providing valuable structural information. The fragmentation pattern can be predicted based on the stability of the resulting carbocations and neutral losses.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 220.

  • Base Peak: The most abundant fragment is likely to be at m/z = 98, resulting from the cleavage of the C-O bond to form the stable 1-methylenepiperidinium cation. This is a common fragmentation pathway for N-substituted piperidines.

  • Other Key Fragments:

    • m/z = 109: Loss of the piperidinylethoxy side chain to give the 2-aminophenol radical cation.

    • m/z = 122: Cleavage between the two carbons of the ethoxy linker.

Fragmentation Pathway Diagram

G M+ (m/z 220) M+ (m/z 220) Fragment 1 (m/z 98) Fragment 1 (m/z 98) M+ (m/z 220)->Fragment 1 (m/z 98) α-cleavage Fragment 2 (m/z 109) Fragment 2 (m/z 109) M+ (m/z 220)->Fragment 2 (m/z 109) C-O bond cleavage Fragment 3 (m/z 122) Fragment 3 (m/z 122) M+ (m/z 220)->Fragment 3 (m/z 122) Ethoxy linker cleavage

Caption: Predicted major fragmentation pathways in EI-MS.

Chemical Reactivity

The reactivity of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine is dictated by its three primary functional groups: the primary aromatic amine, the tertiary aliphatic amine (piperidine), and the ether linkage.

  • Aromatic Amine: The -NH₂ group is a weak base but can be readily protonated by strong acids.[4] It can undergo typical aniline reactions such as diazotization, acylation, and alkylation. The ortho-position of the ethoxy group may exert some steric hindrance on the amine. The amine group is also an activating group, making the aromatic ring susceptible to electrophilic substitution at the positions ortho and para to the amine.[5]

  • Piperidine Nitrogen: The tertiary amine of the piperidine ring is a stronger base than the aniline nitrogen and will be preferentially protonated. It can also act as a nucleophile in reactions with electrophiles.

  • Ether Linkage: The ether bond is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or HI).

Potential Applications and Future Directions

The structural motifs within 2-(2-Piperidin-1-yl-ethoxy)-phenylamine suggest its potential as a scaffold in medicinal chemistry. Piperidine derivatives are prevalent in drugs targeting a wide range of receptors and enzymes.[6] The phenylamine portion can be a key pharmacophore for various biological activities. Further research could involve the synthesis and biological evaluation of derivatives of this compound, exploring its potential as an antagonist or agonist for various receptors, or as an enzyme inhibitor.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the chemical properties of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine. A plausible synthetic route has been outlined, and its physicochemical and spectral properties have been predicted based on sound chemical principles and data from analogous structures. The discussion of its reactivity provides a basis for its further chemical manipulation. It is hoped that this guide will serve as a valuable resource for researchers interested in exploring the potential of this and related molecules in drug discovery and development.

References

  • T. A. M. T. van den Berg, et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3016025, 4-(2-Piperidin-1-yl-ethoxy)-phenylamine. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-(2-(Piperidin-1-yl)ethoxy)aniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Phenylamine as a Primary Amine. Retrieved from [Link]

  • Save My Exams. (2025, March 6). Production & Reactions of Phenylamine. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

Sources

2-(2-Piperidin-1-yl-ethoxy)-phenylamine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine

Abstract

This technical guide outlines a comprehensive, multi-phase strategy to elucidate the mechanism of action (MoA) of the novel small molecule, 2-(2-Piperidin-1-yl-ethoxy)-phenylamine. Given the absence of extensive prior research on this specific compound, this document serves as a roadmap for researchers, scientists, and drug development professionals. It details a systematic approach, beginning with computational target prediction and progressing through rigorous in vitro experimental validation, from initial binding studies to functional cellular assays. The narrative emphasizes the causal logic behind experimental choices, ensuring a self-validating workflow. By leveraging the structural motifs of the molecule—a piperidine ring and a phenylamine (aniline) core—we will explore two primary, plausible mechanistic hypotheses: G-Protein Coupled Receptor (GPCR) modulation and enzyme inhibition. This guide provides detailed protocols, data interpretation frameworks, and visual workflows to rigorously test these hypotheses and ultimately define the pharmacological profile of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine.

Introduction and Structural Rationale

The compound 2-(2-Piperidin-1-yl-ethoxy)-phenylamine is a synthetic molecule featuring two key pharmacophores: a six-membered piperidine heterocycle and a phenylamine moiety, connected by a flexible ethoxy linker.[1] The piperidine scaffold is a privileged structure in medicinal chemistry, present in over twenty classes of pharmaceuticals, including agents targeting the central nervous system (CNS) and oncology.[2][3] Its conformational flexibility and basic nitrogen atom are crucial for interactions with a multitude of biological receptors and enzymes.[1][4] Similarly, the phenylamine (aniline) group is a common feature in a wide array of biologically active compounds, including kinase inhibitors.[5]

This structural composition suggests that 2-(2-Piperidin-1-yl-ethoxy)-phenylamine is a strong candidate for interaction with major drug target families. The phenethylamine-like core (phenyl group separated from a nitrogen by a two-atom chain) is a classic motif for ligands of aminergic GPCRs, such as dopamine and serotonin receptors.[6][7] Therefore, our primary hypothesis is that the compound modulates GPCR activity. A secondary, yet equally viable, hypothesis is that it functions as an enzyme inhibitor, given the prevalence of aniline derivatives in this class of drugs.[5][8]

This guide will systematically detail the experimental journey to test these hypotheses, providing a robust framework for its mechanistic characterization.

Phase 1: Target Identification and Initial Screening

The initial phase is designed to cast a wide net to identify potential molecular targets. This is achieved by combining computational predictions with broad-based experimental screening. This dual approach allows for the generation of data-driven hypotheses that can be further investigated in subsequent phases.

Computational Target Prediction

Before commencing wet-lab experiments, in silico methods can efficiently narrow down the list of potential targets, saving considerable resources.[9][10]

Experimental Protocol: In Silico Target Prediction

  • Ligand-Based Virtual Screening:

    • Generate a 2D fingerprint of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine.

    • Screen this fingerprint against databases of known bioactive compounds (e.g., ChEMBL, PubChem) using similarity metrics (e.g., Tanimoto coefficient).

    • Compile a list of targets associated with the most structurally similar compounds. The underlying principle is that structurally similar molecules often share biological targets.[10]

  • Structure-Based Virtual Screening (Molecular Docking):

    • Generate a 3D conformer of the compound.

    • Select a panel of potential protein targets based on the prevalence of the piperidine and phenylamine scaffolds in known drugs (e.g., aminergic GPCRs, kinases, proteases).

    • Perform molecular docking simulations of the compound against the binding sites of these selected targets.

    • Rank the targets based on the predicted binding affinity (docking score). This provides a preliminary assessment of the compound's potential to bind to these proteins.[9]

Broad-Panel Experimental Screening

Parallel to in silico work, high-throughput screening against commercially available panels of common drug targets provides direct experimental evidence of interaction.

Experimental Protocol: Broad-Panel Screening

  • GPCR Panel Screening:

    • Submit the compound to a commercial service for screening against a panel of 40-100 common GPCRs (e.g., a SafetyScreen panel).

    • The primary assay is typically a competitive radioligand binding assay, which measures the displacement of a known radiolabeled ligand from the receptor.[11][12]

    • A significant percentage of displacement (typically >50% at a concentration of 1-10 µM) is considered a "hit".

  • Kinase Panel Screening:

    • Submit the compound for screening against a panel of human kinases (e.g., a KinomeScan panel).

    • These assays typically measure the ability of the compound to compete with an immobilized ligand for the kinase active site.

    • Results are reported as a percentage of control, with a significant reduction indicating potential inhibitory activity.

The following diagram illustrates the workflow for this initial target identification phase.

G cluster_0 Phase 1: Target Identification cluster_1 Computational Prediction cluster_2 Experimental Screening compound 2-(2-Piperidin-1-yl-ethoxy)-phenylamine ligand_based Ligand-Based Screening (Similarity Search) compound->ligand_based structure_based Structure-Based Screening (Molecular Docking) compound->structure_based gpcr_panel GPCR Panel Screen (Binding Assay) compound->gpcr_panel kinase_panel Kinase Panel Screen (Activity Assay) compound->kinase_panel potential_targets List of Potential Targets (Ranked Hits) ligand_based->potential_targets structure_based->potential_targets gpcr_panel->potential_targets kinase_panel->potential_targets G cluster_0 Hypothetical Signaling Pathway (Gq-Coupled GPCR) ligand 2-(2-Piperidin-1-yl-ethoxy)-phenylamine (Agonist) receptor GPCR (e.g., 5-HT2A) ligand->receptor g_protein Gαq receptor->g_protein plc PLC g_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 cleavage dag DAG pip2->dag cleavage er Endoplasmic Reticulum ip3->er pkc PKC dag->pkc ca_release Ca²⁺ Release er->ca_release assay1 Calcium Flux Assay ca_release->assay1 erk_pathway MAPK/ERK Pathway pkc->erk_pathway assay2 Western Blot (pERK) erk_pathway->assay2

Caption: Hypothetical Gq-coupled GPCR signaling pathway and corresponding assays.

Enzyme Inhibition Assays

If Phase 1 screening identified a kinase or other enzyme as a potential target, a different set of functional assays is required.

Experimental Protocol: Enzyme Inhibition Assay

  • Assay Setup:

    • In a microplate, combine the purified enzyme, its specific substrate, and any necessary cofactors (e.g., ATP for kinases).

    • Add the test compound across a range of concentrations.

    • Initiate the reaction (e.g., by adding ATP).

  • Detection:

    • Measure the rate of product formation or substrate consumption over time using a suitable detection method (e.g., absorbance, fluorescence, or luminescence). [13]

  • Data Analysis (IC50 Determination):

    • Plot the reaction rate as a percentage of the uninhibited control against the log concentration of the inhibitor.

    • Fit the data to a dose-response curve to determine the IC50 value.

  • Mechanism of Inhibition (MoI) Studies:

    • To determine the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor. [14] 2. Analyze the data using a double-reciprocal plot (Lineweaver-Burk plot). The pattern of changes in Vmax and Km in the presence of the inhibitor reveals the mechanism. [15]

Conclusion

The systematic approach detailed in this guide provides a robust and logical framework for the comprehensive characterization of the mechanism of action of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine. By progressing from broad, hypothesis-generating screening to specific, quantitative validation and functional assays, researchers can confidently identify the primary molecular target(s) and elucidate the downstream cellular consequences of the compound's activity. This multi-faceted strategy, combining computational, biochemical, and cell-based methods, ensures a high degree of scientific rigor and provides the critical data necessary for any future drug development program.

References

  • Benchchem. 2-(2-Piperidin-1-yl-ethoxy)-phenylamine | 857373-29-6.

  • ResearchGate. Methods for the identification of drug target interaction.

  • Frontiers. Network-Based Methods for Prediction of Drug-Target Interactions.

  • PMC. The Art of Finding the Right Drug Target: Emerging Methods and Strategies.

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

  • Thermo Fisher Scientific. Cellular Pathway Analysis Assays.

  • BPS Bioscience. Cell Signaling Pathway Screening & Profiling.

  • Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives.

  • JoVE. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions.

  • NIH. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.

  • PubMed. Subanesthetic Concentrations of Drugs Inhibit Cytochrome P450-mediated Metabolism of Aniline.

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  • Sygnature Discovery. Cell Based Assays Development.

  • Benchchem. An In-Depth Technical Guide to Receptor Binding Affinity Assays: The Case of Clozapine.

  • DergiPark. Inhibitory Properties of Aniline, Aminophenol Compounds and their N-acetylated Derivatives on Carbonic Anhydrase.

  • NIH. Receptor Binding Assays for HTS and Drug Discovery.

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.

  • ScienceDirect. Radioligand binding methods: practical guide and tips.

  • Ainfo. KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES.

  • Sigma-Aldrich. Cell Signaling Multiplex Assays.

  • MDPI. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery.

  • MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review.

  • Chemistry LibreTexts. 5.4: Enzyme Inhibition.

  • Benchchem. Aniline's Role in Modern Therapeutics: A Comparative Guide to Aniline-Based Kinase Inhibitors.

  • BellBrook Labs. Enzyme Assays: The Foundation of Modern Drug Discovery.

  • PubMed. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

  • Biomolecules & Therapeutics. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship.

  • NIH. Mechanism of Action Assays for Enzymes.

  • Nuvisan. Tailored mode-of-action assays to enhance your drug discovery process.

  • The Biochemist. Steady-state enzyme kinetics.

  • ResearchGate. Examples of naturally occurring biologically active compounds displaying a 2-phenethylamine scaffold.

  • PMC. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship.

  • Open Library Publishing Platform. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition.

  • Frontiers. Editorial: New approaches for the discovery of GPCR ligands.

  • AZoLifeSciences. Targeting G-Protein-Coupled Receptors (GPCRs) in Drug Discovery.

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A Comprehensive Spectroscopic Analysis of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the spectroscopic characterization of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine. The molecule, a composite of the valuable phenylamine and piperidine pharmacophores, serves as a pertinent example for modern analytical workflows in drug discovery and organic synthesis.[1] This document moves beyond a simple data repository, offering a detailed framework for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We will explore the causality behind experimental choices, present detailed protocols for ensuring data integrity, and provide a thorough, predictive analysis of the compound's spectroscopic signature, grounded in established principles and data from analogous structures. This guide is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous approach to the structural elucidation of complex small molecules.

Introduction: The Structural and Pharmaceutical Context

Molecular Architecture and Properties

2-(2-Piperidin-1-yl-ethoxy)-phenylamine (Molecular Formula: C₁₃H₂₀N₂O, Molecular Weight: 220.31 g/mol ) is a multifaceted organic molecule featuring three key functional components: a primary aromatic amine (aniline), an ether linkage, and a saturated tertiary amine (piperidine).[2][3] This unique combination of an electron-donating, flexible ether-amine chain at the ortho position of an aniline ring dictates its chemical reactivity, physical properties, and, crucially, its spectroscopic behavior. The piperidine ring's conformational flexibility and the basicity of its nitrogen atom are critical features in its interactions with biological targets.[1]

The molecule's structure presents a fascinating challenge for spectroscopic analysis. The overlapping signals in the aliphatic region of the NMR spectrum and the potential for complex fragmentation in mass spectrometry require a multi-technique, systematic approach for unambiguous characterization.

Figure 1: 2D Structure of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine.

Significance in Chemical and Pharmaceutical Research

The piperidine scaffold is a cornerstone in drug design, appearing in numerous pharmaceuticals targeting the central nervous system, among other therapeutic areas.[1][4] Likewise, the phenylamine (aniline) moiety is a fundamental building block in medicinal chemistry. The combination of these two pharmacophores via a flexible ether linkage creates a structure with high potential for biological activity, making compounds like this valuable as intermediates for synthesizing more complex molecules with tailored pharmacological profiles.[1] Therefore, robust and unequivocal analytical characterization is not merely an academic exercise but a critical step in the quality control and validation pipeline of drug discovery and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each nucleus, and the connectivity between atoms.

Experimental Protocol: Acquiring High-Fidelity NMR Data

A self-validating NMR protocol ensures reproducibility and accuracy. The following procedure is recommended for a compound of this class.

Objective: To obtain high-resolution ¹H, ¹³C, and 2D correlation spectra for unambiguous structural assignment.

Methodology:

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the analyte.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a good first choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), at 0 ppm.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Instrument Setup (for a 400 MHz or higher spectrometer):

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow, symmetrical solvent peak shape.

    • Acquire a standard ¹H NMR spectrum with a 90° pulse angle, a relaxation delay of at least 2 seconds, and 16-32 scans for good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Utilize a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with single lines for each unique carbon atom.

    • A longer acquisition time and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.

  • 2D NMR Acquisition (for confirmation):

    • COSY (Correlation Spectroscopy): Acquire a gradient-selected COSY spectrum to reveal proton-proton scalar couplings (e.g., H-C-C-H). This is essential for tracing the connectivity within the ethoxy and piperidine chains.

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire a gradient-selected HSQC spectrum to correlate each proton signal with its directly attached carbon atom. This is the most reliable method for assigning carbon signals.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct all spectra manually.

    • Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum based on the solvent peak (e.g., CDCl₃ at 77.16 ppm).

    • Integrate the ¹H signals and analyze the multiplicities (singlet, doublet, triplet, etc.).

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, ethoxy, and piperidine protons. The chemical shifts are influenced by the electron-donating effects of the -NH₂ and -OR groups and the electronegativity of the nitrogen and oxygen atoms.[1]

Predicted Shift (δ, ppm) Multiplicity Integration Assignment Justification
~6.7-7.0Multiplet4HAr-H Aromatic protons on the phenylamine ring appear in the upfield aromatic region due to the strong electron-donating amine and ethoxy groups.[1]
~4.80Broad Singlet2HNHThe amine protons are typically broad and their chemical shift is concentration and solvent dependent.
~4.15Triplet2HAr-O-CHDeshielded by the adjacent oxygen atom and the aromatic ring.
~2.85Triplet2HCH ₂-N(piperidine)Deshielded by the adjacent piperidine nitrogen.
~2.60Multiplet4HN-CH ₂(piperidine)Protons on the carbons alpha to the piperidine nitrogen.
~1.60Multiplet4HCH ₂(piperidine)Protons on the carbons beta to the piperidine nitrogen.
~1.45Multiplet2HCH ₂(piperidine)Proton on the carbon gamma to the piperidine nitrogen.
Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show 11 distinct signals, as two pairs of aromatic carbons are chemically equivalent due to symmetry.

Predicted Shift (δ, ppm) Assignment Justification
~147.0C -O (Aromatic)Quaternary carbon attached to oxygen, highly deshielded.
~138.0C -NH₂ (Aromatic)Quaternary carbon attached to nitrogen.
~122.0Ar-C HAromatic methine carbon.
~119.0Ar-C HAromatic methine carbon.
~116.0Ar-C HAromatic methine carbon.
~115.0Ar-C HAromatic methine carbon.
~67.0Ar-O-C H₂Aliphatic carbon attached to oxygen.
~58.0C H₂-N(piperidine)Aliphatic carbon attached to nitrogen.
~55.0N-C H₂(piperidine)Alpha-carbons of the piperidine ring.[5]
~26.0β-C H₂(piperidine)Beta-carbon of the piperidine ring.[5]
~24.0γ-C H₂(piperidine)Gamma-carbon of the piperidine ring.[5]
Confirmational Analysis with 2D NMR

Figure 2: Predicted ¹H-¹H COSY correlations for the aliphatic chain.

A COSY spectrum would validate the assignments by showing correlations (cross-peaks) between coupled protons. For instance, the triplet at ~4.15 ppm would show a cross-peak to the triplet at ~2.85 ppm, confirming the ethoxy linkage. The piperidine signals would show a network of correlations confirming the ring structure. An HSQC spectrum would then definitively link each of these proton signals to their corresponding carbon signals listed in the ¹³C table.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: ATR-IR

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal (typically diamond or germanium).

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce a transmittance or absorbance spectrum.

Predicted IR Spectral Analysis

The IR spectrum of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine will be dominated by absorptions from the N-H, C-H, C-O, and C-N bonds.

Wavenumber (cm⁻¹) Vibration Type Functional Group Justification
3450-3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)A characteristic two-band absorption for primary amines.
3100-3000C-H StretchAromatic C-HIndicates the presence of the phenyl ring.
2950-2800C-H StretchAliphatic C-HStrong absorptions from the numerous C-H bonds in the ethoxy and piperidine groups.
~1620N-H Bend (scissoring)Primary Amine (-NH₂)Confirms the presence of the primary amine.
~1500C=C StretchAromatic RingCharacteristic stretching vibrations of the benzene ring.
1250-1200C-O Stretch (asymmetric)Aryl-Alkyl EtherStrong absorption typical for the Ar-O-C linkage.
1150-1050C-N StretchAliphatic AmineC-N stretching from the piperidine and ethoxy-amine linker.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization (EI-MS)

Electron Ionization is a "hard" ionization technique that induces significant fragmentation, providing a detailed fingerprint of the molecule.

  • Sample Introduction: Introduce a dilute solution of the analyte into the ion source, often via a Gas Chromatograph (GC) for separation and purification.

  • Ionization: Bombard the gaseous sample with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a radical cation known as the molecular ion (M⁺•).

  • Fragmentation: The molecular ion, having excess energy, undergoes fragmentation into smaller, charged ions (fragment ions) and neutral radicals.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Predicted Mass Spectrum Analysis

Molecular Ion (M⁺•): The molecular ion peak should be observed at m/z = 220 . Its presence confirms the molecular weight of the compound.

Key Fragmentation Pathways: The fragmentation will be directed by the most stable carbocations and the presence of heteroatoms. The most likely fragmentation pathway is alpha-cleavage adjacent to the piperidine nitrogen, as this results in a stable, resonance-stabilized iminium ion.[6]

Mol_Ion Molecular Ion [C₁₃H₂₀N₂O]⁺• m/z = 220 Fragment_1 Iminium Ion [C₅H₁₀N=CH₂]⁺ m/z = 98 Mol_Ion->Fragment_1 Fragment_2 [C₆H₄(NH₂)OCH₂]⁺ m/z = 122 Mol_Ion->Fragment_2 Neutral_Loss_1 - •C₇H₈NO (Neutral Radical) Mol_Ion->Neutral_Loss_1 Neutral_Loss_2 - C₅H₁₀N• (Neutral Radical) Mol_Ion->Neutral_Loss_2

Figure 3: Primary predicted fragmentation pathways in EI-MS.

  • Base Peak at m/z = 98: The most favorable fragmentation is the cleavage of the C-C bond alpha to the piperidine nitrogen. This yields a highly stable N-methylenepiperidin-1-ium cation. This is very often the base peak (most abundant ion) in the spectra of N-alkyl piperidines.

  • Fragment at m/z = 122: Cleavage of the ether C-O bond could lead to a [C₆H₄(NH₂)OCH₂]⁺ fragment.

  • Other Fragments: Smaller fragments corresponding to the piperidine ring itself (e.g., m/z = 84) and the substituted phenyl ring may also be observed.

Conclusion

The unambiguous structural characterization of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine relies on a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR, supported by 2D correlation experiments, provide a definitive map of the molecular skeleton. Infrared spectroscopy rapidly confirms the presence of key functional groups, including the primary amine and ether linkage. Finally, mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns, primarily driven by the stable piperidine iminium ion, which serves as a key diagnostic peak. The integrated analytical workflow detailed in this guide provides a robust and scientifically sound methodology for the characterization of this, and structurally related, molecules essential to pharmaceutical research and development.

References

  • Benchchem. (n.d.). 2-(2-Piperidin-1-yl-ethoxy)-phenylamine | 857373-29-6.
  • PubChem. (n.d.). 2-(2-Piperidin-1-ylphenoxy)ethanamine. Retrieved from [Link]

  • IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-amine. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine in Different Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, manufacturability, and therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine, a molecule of interest in contemporary drug discovery due to its constituent piperidine and phenylamine scaffolds.[1] This document navigates the theoretical underpinnings of solubility, offers predictive models for solvent selection, and details robust experimental protocols for empirical solubility determination. By integrating theoretical predictions with actionable experimental design, this guide serves as an essential resource for researchers, scientists, and drug development professionals, enabling a rational and efficient approach to formulation and process development.

Introduction: The Central Role of Solubility in Drug Development

In the journey of a drug candidate from discovery to a viable therapeutic, solubility is a gatekeeper. Poor aqueous solubility can lead to low and erratic absorption, undermining the potential of an otherwise potent molecule.[2] Conversely, understanding a compound's solubility profile across a range of organic solvents is paramount for optimizing synthesis, purification, crystallization, and formulation processes.[3][4][5]

2-(2-Piperidin-1-yl-ethoxy)-phenylamine incorporates structural motifs—a flexible ether linkage, a basic piperidine ring, and an aromatic phenylamine—that are prevalent in medicinal chemistry.[1] Each of these functional groups contributes to the molecule's overall physicochemical properties, including its solubility. The piperidine moiety, a cornerstone in drug design, and the phenylamine scaffold are independently recognized for their significance in pharmaceutical research.[1] This guide will dissect the solubility of this compound, providing a framework for its systematic evaluation.

Theoretical Framework: Principles Governing Solubility

The dissolution of a solute in a solvent is a thermodynamic process governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules, as well as the entropy change upon mixing.[2] A foundational principle in predicting solubility is the adage "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be miscible.

Physicochemical Properties of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine

A qualitative prediction of solubility begins with an analysis of the molecule's key physicochemical properties.

Table 1: Physicochemical Properties of a structurally similar compound, 4-(2-Piperidin-1-yl-ethoxy)-phenylamine

PropertyValueSource
Molecular FormulaC₁₃H₂₀N₂O[6]
Molecular Weight220.31 g/mol [6]
XLogP32.1[6]
Predicted pKa ~9.5 (for the piperidine nitrogen)Estimated based on similar amine structures

The positive XLogP3 value suggests a degree of lipophilicity, while the presence of nitrogen and oxygen atoms capable of hydrogen bonding indicates potential for interaction with polar solvents. The basic nature of the piperidine nitrogen (predicted pKa ~9.5) is a critical determinant of aqueous solubility, which will be highly pH-dependent.

The Influence of pH on Aqueous Solubility

For ionizable compounds like 2-(2-Piperidin-1-yl-ethoxy)-phenylamine, the pH of the aqueous medium is a dominant factor influencing solubility. The piperidine nitrogen can be protonated in acidic conditions, forming a more polar, and thus more water-soluble, conjugate acid.

The relationship between pH, pKa, and the solubility of a basic drug can be summarized as follows:

  • At pH < pKa: The compound will be predominantly in its ionized (protonated) form, leading to higher aqueous solubility.

  • At pH > pKa: The compound will exist primarily as the neutral free base, which is typically less soluble in water.

This pH-dependent solubility is a critical consideration for oral drug delivery, as the compound will encounter varying pH environments in the gastrointestinal tract.

Sources

An In-depth Technical Guide to 2-[2-(piperidin-1-yl)ethoxy]aniline (CAS 857373-29-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores serves as a cornerstone for the rational design of novel therapeutic agents. The compound 2-[2-(piperidin-1-yl)ethoxy]aniline, identified by the CAS number 857373-29-6, represents a compelling example of such a design philosophy. It incorporates two key structural motifs: a piperidine ring and an aniline moiety, connected by an ethoxy linker. While specific biological data for this compound is not extensively documented in publicly available literature, its constituent parts have a rich history in the development of a wide array of bioactive molecules. This guide aims to provide a comprehensive technical overview of 2-[2-(piperidin-1-yl)ethoxy]aniline, including its chemical properties, potential therapeutic relevance based on its structural components, a plausible synthetic approach, and a list of known suppliers.

Chemical and Physical Properties

A solid understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of 2-[2-(piperidin-1-yl)ethoxy]aniline.

PropertyValueSource(s)
CAS Number 857373-29-6[1][2][3][4]
IUPAC Name 2-[2-(piperidin-1-yl)ethoxy]aniline[1][2]
Synonyms Benzenamine, 2-[2-(1-piperidinyl)ethoxy]-[4]
Molecular Formula C₁₃H₂₀N₂O[1][2]
Molecular Weight 220.31 g/mol [1][2]
Canonical SMILES C1CCN(CC1)CCOC2=CC=CC=C2N[1]
Appearance Not specified, likely an oil or low-melting solid
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.
Storage Store in a cool, dry place away from light.

The Piperidine and Aniline Scaffolds: Pillars of Medicinal Chemistry

The therapeutic potential of 2-[2-(piperidin-1-yl)ethoxy]aniline can be inferred from the well-documented biological activities of its core components: the piperidine and aniline scaffolds.

The Versatile Piperidine Moiety

The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals and bioactive compounds. Its prevalence stems from several key characteristics:

  • Receptor Interaction: The basic nitrogen atom of the piperidine ring can be protonated at physiological pH, allowing it to form strong ionic interactions with acidic residues in the binding pockets of various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

  • Structural Rigidity and Conformational Flexibility: The chair conformation of the piperidine ring provides a degree of rigidity that can be advantageous for specific receptor binding, while also allowing for conformational flexibility that can aid in accommodating different binding site topographies.

  • Modulation of Physicochemical Properties: The piperidine moiety can influence a molecule's lipophilicity and aqueous solubility, which are critical parameters for its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

The Aniline Core in Bioactive Molecules

The aniline (or phenylamine) scaffold is another fundamental building block in drug discovery. Its aromatic nature and the presence of the amino group allow for a variety of chemical modifications and interactions:

  • Hydrogen Bonding: The amino group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

  • Aromatic Interactions: The phenyl ring can participate in π-π stacking and hydrophobic interactions within protein binding sites.

  • Synthetic Handle: The amino group provides a convenient point for further chemical elaboration, allowing for the synthesis of diverse libraries of analogues for structure-activity relationship (SAR) studies.

Postulated Biological Activity and Therapeutic Potential

Given the presence of the piperidine and aniline moieties, 2-[2-(piperidin-1-yl)ethoxy]aniline is a candidate for investigation in several therapeutic areas. Analogues with similar structural features have shown activity as:

  • Kinase Inhibitors: The aniline scaffold is a common feature in many kinase inhibitors that target the ATP-binding site. The 2-ethoxy substitution on the aniline ring could play a role in achieving selectivity for specific kinases.

  • CNS Agents: The lipophilicity and basic nitrogen of the piperidine ring are often exploited in the design of centrally acting agents that can cross the blood-brain barrier.

  • Antimicrobial Agents: Numerous piperidine-containing compounds have demonstrated antibacterial and antifungal properties.

A Plausible Synthetic Route

Proposed Synthetic Workflow

G A 2-Aminophenol E Reaction Mixture A->E B 1-(2-Chloroethyl)piperidine hydrochloride B->E C Base (e.g., K2CO3, NaH) C->E D Solvent (e.g., DMF, Acetonitrile) D->E F Heating E->F G Work-up and Purification F->G H 2-[2-(piperidin-1-yl)ethoxy]aniline G->H

Caption: Proposed Williamson ether synthesis of 2-[2-(piperidin-1-yl)ethoxy]aniline.

Step-by-Step Protocol
  • Deprotonation of 2-Aminophenol: To a solution of 2-aminophenol in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a slight excess of a base (e.g., potassium carbonate or sodium hydride) at room temperature. Stir the mixture for 30-60 minutes to allow for the formation of the corresponding phenoxide.

  • Nucleophilic Substitution: To the resulting mixture, add a solution of 1-(2-chloroethyl)piperidine hydrochloride in the same solvent.

  • Reaction: Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 2-[2-(piperidin-1-yl)ethoxy]aniline.

Potential Research Applications and Experimental Design

Given its structural features, 2-[2-(piperidin-1-yl)ethoxy]aniline could be a valuable tool in various research settings. A primary application would be its inclusion in high-throughput screening campaigns to identify novel modulators of various biological targets.

Hypothetical Experimental Workflow: Kinase Inhibition Assay

G A Prepare stock solution of CAS 857373-29-6 in DMSO B Serial dilution to desired concentrations A->B C Add compound to assay plate containing kinase, substrate, and ATP B->C D Incubate at room temperature C->D E Add detection reagent D->E F Measure signal (e.g., luminescence) E->F G Calculate % inhibition and IC50 F->G

Caption: Workflow for a generic in vitro kinase inhibition assay.

Known Suppliers

2-[2-(piperidin-1-yl)ethoxy]aniline is available from several chemical suppliers, primarily for research and development purposes. It is important to request a certificate of analysis (CoA) to ensure the purity and identity of the compound.

  • AA Blocks[1]

  • BLDpharm[2]

  • Santa Cruz Biotechnology[3]

  • Hölzel Biotech

  • Benchchem

  • ChemicalBook[4]

Conclusion

2-[2-(piperidin-1-yl)ethoxy]aniline (CAS 857373-29-6) is a chemical entity with significant potential for drug discovery and development, largely owing to its constitution of the well-regarded piperidine and aniline pharmacophores. While specific biological data for this compound remains to be published, its structural characteristics suggest a range of possible activities that warrant further investigation. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for researchers interested in exploring the therapeutic promise of this and related molecules.

References

  • AA Blocks. 2-[2-(piperidin-1-yl)ethoxy]aniline. [Link]

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potential pharmacological activity of piperidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Pharmacological Activities of Piperidine Derivatives

Abstract

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most significant and prevalent scaffolds in medicinal chemistry and drug discovery.[1][2] Its structural flexibility and ability to engage in key binding interactions have established it as a "privileged structure," forming the core of numerous pharmaceuticals across a wide array of therapeutic areas.[3][4] This guide provides an in-depth technical exploration of the diverse pharmacological activities exhibited by piperidine derivatives. We will delve into the core mechanisms of action, present validated experimental protocols for their evaluation, and synthesize structure-activity relationship insights to inform future drug design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the vast potential of the piperidine scaffold in creating next-generation therapeutics.

The Piperidine Scaffold: A Cornerstone of Modern Therapeutics

The piperidine motif is ubiquitous in both natural products (e.g., alkaloids like piperine) and synthetic drugs.[1][5][6] Its importance is underscored by its presence in over twenty classes of pharmaceuticals, targeting a wide range of diseases from central nervous system disorders to cancer and infectious diseases.[1][4][6][7]

Structural and Physicochemical Significance

The pharmacological versatility of the piperidine ring stems from its key structural features:

  • Conformational Flexibility: The sp³-hybridized carbon atoms allow the ring to adopt various conformations (e.g., chair, boat), enabling it to fit optimally into diverse biological targets.[8]

  • Basic Nitrogen Atom: The nitrogen atom is typically basic (pKa ≈ 11), allowing it to be protonated at physiological pH. This positive charge is crucial for forming ionic interactions with acidic residues in protein binding pockets, such as those in opioid receptors or acetylcholinesterase.[9]

  • Hydrogen Bonding Capability: The nitrogen atom can act as a hydrogen bond acceptor, and in its protonated form, as a hydrogen bond donor, facilitating strong receptor-ligand interactions.[3]

  • Lipophilicity Modulation: The piperidine ring itself imparts a degree of lipophilicity, aiding in membrane permeability. However, its overall physicochemical properties can be finely tuned through substitutions, which is a key strategy in drug design to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.[3][10]

The following diagram illustrates the central role of the piperidine scaffold as a launchpad for developing drugs with diverse pharmacological activities.

G Piperidine Piperidine Scaffold (Privileged Structure) CNS Central Nervous System (CNS) Activity Piperidine->CNS Anticancer Anticancer Activity Piperidine->Anticancer Antimicrobial Antimicrobial & Antiviral Piperidine->Antimicrobial AntiInflammatory Anti-inflammatory Activity Piperidine->AntiInflammatory Analgesic Analgesic CNS->Analgesic Neuroprotective Neuroprotective (e.g., Anti-Alzheimer's) CNS->Neuroprotective Antipsychotic Antipsychotic CNS->Antipsychotic Apoptosis Apoptosis Induction & Cell Cycle Arrest Anticancer->Apoptosis KinaseInhibition Kinase Inhibition Anticancer->KinaseInhibition Antibacterial Antibacterial Antimicrobial->Antibacterial Antiviral Antiviral (HIV, Influenza) Antimicrobial->Antiviral Cytokine Cytokine Inhibition (TNF-α, IL-6) AntiInflammatory->Cytokine

Caption: The versatile piperidine scaffold serves as a core for drugs with diverse pharmacological actions.

Key Pharmacological Activities and Mechanisms

The substitution pattern on the piperidine ring dictates its pharmacological profile, leading to a broad spectrum of therapeutic applications.

Central Nervous System (CNS) Activity

Piperidine derivatives are renowned for their profound effects on the CNS.

  • Analgesic Activity: The piperidine ring is a critical pharmacophore in many opioid analgesics, including morphine, pethidine, and fentanyl.[8][11][12][13] The protonated nitrogen atom forms a key ionic bond with an aspartate residue (e.g., Asp147 in the µ-opioid receptor), mimicking the interaction of endogenous opioid peptides.[11]

  • Anti-Alzheimer's Activity: Donepezil, a leading treatment for Alzheimer's disease, is a piperidine derivative that acts as a potent and reversible acetylcholinesterase (AChE) inhibitor.[6][9] It bridges the catalytic and peripheral anionic sites of the enzyme, preventing the breakdown of the neurotransmitter acetylcholine.[6] The development of novel piperidine-based AChE inhibitors is an active area of research.[9][14]

  • Antipsychotic Activity: Many typical and atypical antipsychotics, such as haloperidol and risperidone, incorporate a piperidine moiety.[15] These agents primarily act by antagonizing dopamine D2 and serotonin 5-HT2A receptors in the brain.

Anticancer Activity

Piperidine derivatives have emerged as powerful agents in oncology, targeting various hallmarks of cancer.[16] They can induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways essential for tumor growth and survival.[5][17]

  • Mechanism of Action: A primary mechanism involves the modulation of critical signaling pathways. For instance, certain derivatives inhibit the PI3K/Akt pathway, a central regulator of cell survival and proliferation, or the NF-κB pathway, which controls the expression of pro-inflammatory and anti-apoptotic genes.[5]

  • Targeted Pathways: Studies have shown that piperidine-containing compounds can downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins like Bax, shifting the cellular balance towards programmed cell death.[5][18]

The diagram below illustrates a simplified representation of how a piperidine derivative might inhibit the PI3K/Akt signaling pathway, a common mechanism in cancer therapy.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activates CellSurvival Cell Survival, Proliferation, Inhibition of Apoptosis Downstream->CellSurvival Promotes Piperidine Piperidine Derivative (Inhibitor) Piperidine->PI3K Inhibits G Start Start Seed 1. Seed Cancer Cells in 96-well Plate Start->Seed Adhere 2. Incubate Overnight (Allow Adhesion) Seed->Adhere Treat 3. Treat with Serial Dilutions of Piperidine Derivatives Adhere->Treat Incubate 4. Incubate for 24-72h Treat->Incubate AddMTT 5. Add MTT Reagent Incubate->AddMTT IncubateMTT 6. Incubate for 2-4h (Formazan Formation) AddMTT->IncubateMTT Solubilize 7. Solubilize Formazan with DMSO IncubateMTT->Solubilize Read 8. Read Absorbance (~570 nm) Solubilize->Read Analyze 9. Calculate % Viability and Determine IC50 Read->Analyze End End Analyze->End

Caption: Experimental workflow for determining the cytotoxicity of piperidine derivatives using the MTT assay.

In Vivo Experimental Models

3.2.1 Protocol: Tail Immersion Test for Analgesic Activity

This is a standard thermal nociception assay used in rodents to screen for centrally acting analgesics.

  • Causality: The test measures the latency of the animal's response to a thermal stimulus (hot water). Opioid analgesics, which act on the central nervous system, increase this latency period. The method is based on the principle that the tail-flick reflex is a spinal reflex that is strongly modulated by supraspinal pathways affected by opioid drugs. [12]* Step-by-Step Protocol:

    • Animal Acclimatization: Mice or rats are acclimatized to the testing environment and handling to reduce stress.

    • Baseline Measurement: The distal part of the animal's tail (3-5 cm) is immersed in a constant temperature water bath (e.g., 52-55°C). The time taken for the animal to flick or withdraw its tail is recorded as the baseline latency. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

    • Compound Administration: The piperidine derivative is administered to the test group (e.g., intraperitoneally or orally). A control group receives the vehicle, and a positive control group receives a standard analgesic like morphine or pethidine. [8][12] 4. Post-Treatment Measurement: The tail immersion test is repeated at several time points after administration (e.g., 30, 60, 90, 120 minutes) to determine the onset and duration of the analgesic effect.

    • Data Analysis: The increase in reaction time (latency) compared to the baseline is calculated. The results are often expressed as the Percentage of Maximal Possible Effect (% MPE) to normalize the data.

Quantitative Data and Structure-Activity Relationships (SAR)

The systematic modification of the piperidine scaffold allows for the exploration of SAR, providing crucial insights for rational drug design.

Comparative Efficacy Data

The table below presents a summary of the cytotoxic activity of selected piperidine derivatives against various cancer cell lines, illustrating the potent efficacy that can be achieved with this scaffold.

Compound ClassSpecific DerivativeCancer Cell LineIC₅₀ (µM)Reference
Quinoxaline Derivative Regioisomer 13dcA549 (Lung)1.1[19]
Standard of Care DoxorubicinA549 (Lung)0.8[19]
Isatin-Piperidine Dimer Propylene-tetheredMCF-7 (Breast)Potent Activity[17]
Piperidine-Quinoline Compound 11eInfluenza VirusEC₅₀ = 0.05 µM[20][21]

Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison requires identical experimental conditions.

Key SAR Insights
  • Substitution at N1: The substituent on the piperidine nitrogen is critical. For analgesic activity, a small alkyl group is often favored. In antipsychotics, a longer chain connecting to an aromatic system is common. For anti-influenza agents, a bulky tert-butyl carbamate group has shown excellent activity. [20]* Substitution at C4: The 4-position is a common site for modification. In analgesics, a 4-aryl group is crucial for µ-opioid receptor binding. In AChE inhibitors like Donepezil, a benzyl group at this position (via a linker) interacts with the enzyme's active site. [6]* Chirality: The introduction of chiral centers into the piperidine ring can significantly impact biological activity and selectivity. Different stereoisomers may exhibit vastly different binding affinities and pharmacological effects, a crucial consideration in modern drug design. [10][22]

Conclusion and Future Perspectives

The piperidine scaffold continues to be a highly productive and versatile framework in the quest for novel therapeutics. Its privileged structural attributes ensure its continued prominence in drug discovery pipelines. Future research will likely focus on several key areas:

  • Scaffold Diversification: The synthesis of novel, highly functionalized, and stereochemically complex piperidine derivatives will unlock new pharmacological profiles.

  • Targeted Therapies: The use of the piperidine core to design highly selective ligands for specific biological targets (e.g., kinases, epigenetic targets) will lead to more effective and less toxic medicines.

  • Conjugate Chemistry: Attaching piperidine-based drugs to targeting moieties (e.g., antibodies) could enhance their delivery to specific tissues, improving efficacy and reducing side effects.

By integrating rational design, advanced synthetic chemistry, and robust pharmacological evaluation, the full potential of piperidine derivatives can be harnessed to address unmet medical needs across a spectrum of human diseases.

References

  • Title: Analgesic activity of alkyl piperidine derivatives Source: Pak. J. Pharm. Sci. URL: [Link]

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A Technical Guide to the Structural Analogues of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine: Synthesis, SAR, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(2-Piperidin-1-yl-ethoxy)-phenylamine scaffold represents a privileged structure in medicinal chemistry, combining three key pharmacophoric elements: a phenylamine ring, a flexible ethoxy linker, and a saturated piperidine heterocycle. This unique combination has rendered it a versatile starting point for the development of potent and selective modulators of various high-value biological targets. This technical guide provides an in-depth exploration of the structural analogues derived from this core, detailing synthetic strategies, elucidating critical structure-activity relationships (SAR), and examining their therapeutic potential across different target classes, including opioid receptors, muscarinic receptors, and dipeptidyl peptidase-4 (DPP-IV). The document consolidates field-proven experimental protocols for synthesis and biological evaluation, offering a comprehensive resource for professionals engaged in small molecule drug discovery.

The Core Molecular Architecture: A Privileged Scaffold

The title compound, 2-(2-Piperidin-1-yl-ethoxy)-phenylamine, is a composite of molecular fragments frequently found in successful pharmaceuticals.[1] Its power as a medicinal chemistry scaffold lies in the distinct roles and modifiability of its three core components.

  • Phenylamine Moiety: The aromatic ring and its amino substituent provide a platform for π-π stacking, hydrogen bonding, and dipole interactions within receptor binding pockets. The ortho-position of the ethoxy linker relative to the amine is a key structural feature, influencing conformation and interaction with biological targets.

  • Ethoxy Linker: This flexible two-carbon ether bridge provides optimal spacing and rotational freedom, allowing the phenylamine and piperidine moieties to adopt favorable orientations for receptor binding.

  • Piperidine Ring: As one of the most common heterocycles in approved drugs, the piperidine ring offers a basic nitrogen atom, which is typically protonated at physiological pH, enabling crucial ionic interactions. Its saturated, conformationally mobile chair structure can be substituted to explore steric boundaries and enhance binding affinity or selectivity.

dot graph "Core_Scaffold" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10]; graph [overlap=false, splines=true];

} end_dot Caption: Key pharmacophoric regions of the core scaffold.

Physicochemical Properties

Understanding the baseline physicochemical properties of the core scaffold is essential for designing analogues with favorable drug-like characteristics.

PropertyValueSource
Molecular FormulaC₁₃H₂₀N₂OPubChem[2][3][4]
Molecular Weight220.31 g/mol PubChem[2][3][4]
XLogP32.1PubChem[2]
Hydrogen Bond Donors1 (from -NH₂)PubChem[2]
Hydrogen Bond Acceptors3 (from -NH₂, O, N)PubChem[2]
Rotatable Bonds5PubChem[2]

Synthetic Strategies for Analogue Development

The generation of analogue libraries from the 2-(2-Piperidin-1-yl-ethoxy)-phenylamine core relies on robust and versatile synthetic methodologies. A common retrosynthetic approach involves the Williamson ether synthesis between a suitably protected o-aminophenol and a piperidinyl ethanol derivative.

dot graph "Synthetic_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial", fontsize=9];

} end_dot Caption: General synthetic workflows for the core scaffold.

Modifications can be introduced at several key stages:

  • Phenylamine Ring: Using substituted o-nitrophenols or o-aminophenols as starting materials allows for exploration of substituents on the aromatic ring.

  • Piperidine Ring: Substituted piperidines can be used in the final step of Route B, or substituted 1-(2-chloroethyl)piperidines can be synthesized for use in Route A.

  • Linker: While less common, modifications to the ethoxy linker can be achieved by using alternative haloalcohols in Route B.

Structural Analogues and SAR at Key Biological Targets

The versatility of the scaffold is demonstrated by the diverse biological activities of its analogues. This section explores the SAR for several prominent target classes.

Analogues as Opioid Receptor Modulators

The 4-phenylpiperidine substructure is a classic pharmacophore for opioid receptor ligands, making this scaffold a logical starting point for novel analgesics.[5] Research has shown that analogues can act as potent and highly selective μ-opioid receptor (MOR) agonists.[6]

Causality & Insights: The SAR for this class is heavily influenced by the spatial relationship between the aromatic ring and the basic nitrogen of the piperidine.[7] Modifications that alter the conformation of the piperidine ring or the substituent pattern on the phenyl ring can drastically change binding affinity and selectivity.[6]

  • Phenyl Ring Substitution: A hydroxyl group at the meta-position of a phenyl ring attached elsewhere to the piperidine (not the phenylamine of the core) is a common feature in potent MOR agonists, mimicking a key interaction of morphine.[5]

  • Linker and Piperidine Substitution: The linker length and rigidity between the phenyl and piperidine moieties are critical for establishing the correct vector for receptor engagement.[6] Alkyl substitutions on the piperidine ring can probe steric limits within the binding pocket.

SAR Summary for MOR Agonist Analogues

ModificationPositionEffect on ActivityRationale / Reference
HydroxylPhenyl Ring (meta)Increases MOR affinityMimics tyrosine interaction of endogenous opioids.[5]
StereochemistryPiperidine RingCrucial for potencySpecific enantiomers fit the chiral binding pocket more effectively.[6]
N-substituentPiperidine NitrogenModulates affinity/efficacyInfluences interaction with key residues (e.g., Asp147).
Alkyl GroupPiperidine RingCan increase or decrease affinityProbes steric tolerance of the binding site.[5][8]

dot graph "SAR_Opioid" { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=9];

} end_dot Caption: Key SAR takeaways for opioid receptor activity.

Analogues as Muscarinic Receptor Antagonists

Analogues of this scaffold have been investigated as M2/M3 muscarinic receptor antagonists.[9] Selective M3 antagonists are valuable for treating conditions like overactive bladder, while selective M2 antagonists have potential in treating cognitive disorders like Alzheimer's disease.[10][11]

Causality & Insights: The SAR for muscarinic antagonists often differs significantly from that of opioid agonists.[9] For this class, the overall molecular volume and the nature of the substituents on the piperidine nitrogen are key drivers of affinity and selectivity. The goal is to occupy the large binding pocket of the muscarinic receptor while making specific interactions that differentiate between subtypes (e.g., M2 vs. M3).

SAR Summary for Muscarinic Antagonist Analogues

ModificationPositionEffect on ActivityRationale / Reference
Bulky Lipophilic GroupPiperidine NitrogenIncreases affinityOccupies a large hydrophobic pocket in the receptor.[12][13]
Amide/Urea LinkageAttached to PiperidineCan confer subtype selectivityProvides specific hydrogen bonding opportunities.[10]
Phenyl Ring SubstituentsPhenylamine RingModulates potencyFine-tunes electronic and steric properties.
Analogues as Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors

A significant application for related scaffolds, particularly piperidine-constrained phenethylamines, is the inhibition of Dipeptidyl Peptidase-4 (DPP-IV).[14] DPP-IV inhibitors are an established class of oral therapeutic agents for type 2 diabetes.[15] They work by preventing the degradation of incretin hormones like GLP-1, thereby enhancing glucose-dependent insulin secretion.[16]

Causality & Insights: The mechanism of DPP-IV inhibition typically involves the basic amine of the scaffold interacting with a key glutamate and tyrosine pair (Glu205/Glu206, Tyr662) in the S2 subsite of the enzyme's active site.[16][17] The phenyl portion of the molecule occupies the S1 hydrophobic pocket, where interactions with tyrosine residues (e.g., Tyr662, Tyr666) are critical.[16] The design of potent and selective inhibitors hinges on optimizing these interactions.

SAR Summary for DPP-IV Inhibitor Analogues

ModificationPositionEffect on ActivityRationale / Reference
Primary/Secondary AminePiperidine/LinkerEssential for activityForms salt bridge with Glu205/206 in the S2 pocket.[16]
Small, Hydrophobic GroupPhenyl RingIncreases potencyOccupies the S1 pocket.[18]
Electron-withdrawing groupPhenyl RingCan improve activityEnhances interactions in the S1 pocket.[17]

Key Experimental Protocols

The trustworthiness of drug discovery data relies on robust and reproducible experimental methods. The following protocols are representative of the workflows used to synthesize and evaluate analogues of the 2-(2-Piperidin-1-yl-ethoxy)-phenylamine scaffold.

Protocol 1: General Synthesis of the Core Scaffold

Objective: To synthesize 2-(2-Piperidin-1-yl-ethoxy)-phenylamine via Williamson ether synthesis followed by nitro group reduction.

Methodology:

  • Step 1: Ether Formation. To a solution of 2-nitrophenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.5 eq). Stir the mixture at room temperature for 30 minutes.

  • Add 1-(2-chloroethyl)piperidine hydrochloride (1.1 eq) to the reaction mixture.

  • Reflux the mixture for 12-18 hours, monitoring progress by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude nitro intermediate, 1-(2-(2-nitrophenoxy)ethyl)piperidine. Purify by column chromatography if necessary.

  • Step 2: Nitro Group Reduction. Dissolve the intermediate from Step 1 in ethanol or methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, 2-(2-Piperidin-1-yl-ethoxy)-phenylamine.

Protocol 2: Mu-Opioid Receptor (MOR) Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human mu-opioid receptor (hMOR).[19]

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[19]

    • Radioligand: [³H]-DAMGO (a selective MOR agonist) at a working concentration of ~1.0 nM.[19][20]

    • Receptor Source: Commercially available cell membranes from CHO or HEK293 cells stably expressing hMOR.

    • Non-specific Control: 10 µM Naloxone.[19]

  • Assay Procedure:

    • In a 96-well plate, combine in triplicate:

      • 50 µL of Assay Buffer

      • 50 µL of test compound at various concentrations (typically a 10-point serial dilution).

      • 50 µL of [³H]-DAMGO solution.

      • 50 µL of hMOR membrane suspension (5-10 µg protein/well).

    • For Total Binding wells, add 50 µL of Assay Buffer instead of the test compound.

    • For Non-specific Binding wells, add 50 µL of 10 µM Naloxone instead of the test compound.[19]

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to allow binding to reach equilibrium.[19]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through a Whatman GF/C glass fiber filter using a cell harvester.[21] Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot percent inhibition versus log[concentration] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

Protocol 3: In Vitro DPP-IV Inhibition Assay (Fluorometric)

Objective: To determine the IC₅₀ value of a test compound against DPP-IV.[22]

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0).[23]

    • Enzyme: Recombinant human DPP-IV.

    • Substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin).[24]

    • Positive Control: A known DPP-IV inhibitor like Sitagliptin.

  • Assay Procedure:

    • In a 96-well black microplate, add 25 µL of the test compound at various concentrations, dissolved in assay buffer. For control wells, add buffer only.

    • Add 25 µL of DPP-IV enzyme solution to each well (except for a "no enzyme" blank).

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[23]

  • Reaction Initiation:

    • Add 50 µL of the Gly-Pro-AMC substrate solution to all wells to start the reaction.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically over 30 minutes at 37°C.[23]

  • Data Analysis:

    • Determine the rate of reaction (slope of fluorescence vs. time) for each well.

    • Calculate the percent inhibition for each concentration of the test compound relative to the uninhibited control.

    • Plot percent inhibition versus log[concentration] and fit the data to determine the IC₅₀ value.

Conclusion and Future Outlook

The 2-(2-Piperidin-1-yl-ethoxy)-phenylamine scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. Its structural analogues have demonstrated potent and selective activity against a range of high-value targets, including opioid receptors, muscarinic receptors, and DPP-IV. The key to its versatility lies in the distinct and tunable roles of its three pharmacophoric components.

Future research in this area should focus on several promising avenues:

  • Multi-target Ligands: Given the scaffold's ability to engage diverse targets, designing analogues with rationally tuned polypharmacology could lead to novel treatments for complex diseases.

  • Scaffold Hopping and Isosteric Replacement: Replacing the piperidine with other saturated heterocycles or modifying the phenylamine to other aromatic systems could unlock novel SAR and intellectual property space.[1]

  • ADME-Tox Profiling: A systematic investigation into the absorption, distribution, metabolism, excretion, and toxicity profiles of these analogues is crucial for translating potent hits into viable clinical candidates.

By leveraging the foundational knowledge outlined in this guide, researchers and drug development professionals can continue to exploit this privileged scaffold to create the next generation of innovative medicines.

References

  • Piperidinyl-2-phenethylamino inhibitors of DPP-IV for the treatment of type 2 diabetes. PubMed. Available at: [Link]

  • Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR). NIH. Available at: [Link]

  • Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers. Available at: [Link]

  • A New Series of M3 Muscarinic Antagonists Based on the 4-amino-piperidine Scaffold. PubMed. Available at: [Link]

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An In-Depth Technical Guide to 2-(2-Piperidin-1-yl-ethoxy)-phenylamine: Synthesis, Characterization, and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the research chemical 2-(2-Piperidin-1-yl-ethoxy)-phenylamine, also known as 2-(2-(piperidin-1-yl)ethoxy)aniline. Due to the limited availability of published data on this specific molecule, this document synthesizes information from analogous compounds and established chemical principles to offer a robust framework for its synthesis, characterization, and potential areas of investigation. The guide details a representative synthetic protocol based on the Williamson ether synthesis, outlines analytical methodologies for purity and structural confirmation, discusses potential pharmacological applications based on its structural motifs, and provides essential safety and handling information. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the chemical and biological landscape of this and related compounds.

Introduction and Chemical Identity

2-(2-Piperidin-1-yl-ethoxy)-phenylamine is a substituted aromatic amine featuring a piperidine-ethoxy side chain at the ortho position to the amino group. This unique structural arrangement, combining a flexible ether linkage with a basic piperidine moiety and an aromatic amine, suggests a rich potential for diverse chemical interactions and biological activities. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals, valued for its ability to influence solubility, receptor binding, and pharmacokinetic properties[1][2]. The ortho-aminophenol ether component also presents interesting possibilities for intramolecular hydrogen bonding and specific receptor interactions[3].

This guide aims to provide a detailed, scientifically grounded resource for the investigation of this compound, addressing the current gap in dedicated literature.

Chemical Structure and Identifiers
IdentifierValue
IUPAC Name 2-(2-(Piperidin-1-yl)ethoxy)aniline
Synonyms 2-(2-Piperidin-1-yl-ethoxy)-phenylamine, 2-(2-(piperidin-1-yl)ethoxy)benzenamine
CAS Number 857373-29-6 (free base)[4]
860765-11-3 (hydrochloride salt)
Molecular Formula C₁₃H₂₀N₂O
Molecular Weight 220.31 g/mol [4]

Synthesis and Purification

The synthesis of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine can be efficiently achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers from an alkoxide and a primary alkyl halide[5]. The logical precursors for this synthesis are 2-aminophenol and a suitable piperidine-ethanol derivative.

Synthetic Pathway Overview

The overall synthetic strategy involves the deprotonation of the hydroxyl group of 2-aminophenol to form a phenoxide, which then acts as a nucleophile to displace a leaving group on a 2-(piperidin-1-yl)ethyl moiety.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 2-Aminophenol 2-Aminophenol Williamson Ether Synthesis Williamson Ether Synthesis 2-Aminophenol->Williamson Ether Synthesis 1-(2-Chloroethyl)piperidine 1-(2-Chloroethyl)piperidine 1-(2-Chloroethyl)piperidine->Williamson Ether Synthesis 2-(2-Piperidin-1-yl-ethoxy)-phenylamine 2-(2-Piperidin-1-yl-ethoxy)-phenylamine Williamson Ether Synthesis->2-(2-Piperidin-1-yl-ethoxy)-phenylamine

Caption: Synthetic workflow for 2-(2-Piperidin-1-yl-ethoxy)-phenylamine.

Experimental Protocol: Representative Synthesis

Disclaimer: The following protocol is a representative procedure based on established chemical principles and has not been directly extracted from a peer-reviewed synthesis of the title compound. Appropriate safety precautions must be taken.

Reaction: 2-Aminophenol + 1-(2-Chloroethyl)piperidine hydrochloride → 2-(2-Piperidin-1-yl-ethoxy)-phenylamine

Materials:

  • 2-Aminophenol (1.0 eq)

  • 1-(2-Chloroethyl)piperidine hydrochloride (1.1 eq)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (2.2 eq)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN) as solvent

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminophenol (1.0 eq) and the chosen solvent (e.g., DMF).

  • Base Addition: Add powdered NaOH or KOH (2.2 eq) to the mixture. The additional equivalent of base is to neutralize the hydrochloride salt of the alkylating agent. Stir the suspension at room temperature for 30 minutes to facilitate the formation of the sodium or potassium phenoxide.

  • Alkylation: Add 1-(2-chloroethyl)piperidine hydrochloride (1.1 eq) to the reaction mixture.

  • Heating: Heat the reaction mixture to 80-100 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of the reaction mixture).

    • Wash the combined organic layers with brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, potentially with a small percentage of triethylamine to prevent streaking of the basic product. Alternatively, purification can be achieved by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 2-(2-Piperidin-1-yl-ethoxy)-phenylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the aniline ring, the methylene protons of the ethoxy bridge and the piperidine ring. The aromatic region will likely display a complex multiplet pattern due to the ortho-disubstitution. The ethoxy and piperidine protons will appear in the aliphatic region.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon bearing the ether linkage shifted downfield. The carbons of the ethoxy bridge and the piperidine ring will also be clearly identifiable.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the compound.

  • Electron Ionization (EI-MS): This technique will likely show the molecular ion peak (M⁺) at m/z 220. Common fragmentation patterns for piperidine derivatives include alpha-cleavage adjacent to the nitrogen atom, leading to the formation of a stable iminium ion[6]. Fragmentation of the ether linkage is also expected[7].

  • Electrospray Ionization (ESI-MS): This softer ionization technique is ideal for this molecule and should show a prominent protonated molecular ion ([M+H]⁺) at m/z 221.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for assessing the purity of the final compound.

Representative HPLC Method:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic AcidB: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid
Gradient A suitable gradient from, for example, 95:5 (A:B) to 5:95 (A:B) over 15-20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

This method should provide good separation of the product from any unreacted starting materials or by-products[8][9].

Potential Research Applications

While no specific pharmacological data for 2-(2-Piperidin-1-yl-ethoxy)-phenylamine is currently available, its structural components are present in a wide range of biologically active molecules. This allows for informed hypotheses regarding its potential research applications. The piperidine moiety is a key feature in drugs targeting the central nervous system (CNS), as well as in compounds with analgesic, anti-inflammatory, and anti-cancer properties[2][10]. The ortho-aminophenol ether structure is also of interest in medicinal chemistry[3].

G cluster_piperidine Piperidine Motif cluster_aniline_ether Ortho-Aminophenol Ether Motif TargetMolecule 2-(2-Piperidin-1-yl-ethoxy)-phenylamine CNS_Activity CNS Receptor Modulation TargetMolecule->CNS_Activity structural similarity to CNS drugs Analgesic Analgesic Properties TargetMolecule->Analgesic piperidine is a common scaffold Anti_Inflammatory Anti-Inflammatory Activity TargetMolecule->Anti_Inflammatory known activity of piperidine derivatives Antioxidant Antioxidant/Antiferroptotic Activity TargetMolecule->Antioxidant aminophenol properties Enzyme_Inhibition Enzyme Inhibition TargetMolecule->Enzyme_Inhibition potential for specific binding

Caption: Potential research areas for 2-(2-Piperidin-1-yl-ethoxy)-phenylamine.

Central Nervous System (CNS) Research

Many CNS-active drugs, including antipsychotics and antidepressants, contain a piperidine ring. This is often due to its ability to interact with various receptors such as dopamine, serotonin, and sigma receptors. The specific substitution pattern on the piperidine and the nature of the aromatic group are critical for determining receptor affinity and selectivity.

Analgesic and Anti-Inflammatory Research

The piperidine scaffold is a core component of many potent opioid analgesics[10]. Furthermore, various piperidine derivatives have demonstrated significant anti-inflammatory activity[6]. In vitro and in vivo models of pain and inflammation would be appropriate for initial screening of this compound.

Oncology Research

A growing body of research has highlighted the anti-cancer properties of various piperidine-containing compounds[11]. These compounds can act through diverse mechanisms, including the inhibition of cell proliferation and the induction of apoptosis.

Antioxidant and Cytoprotective Research

Ortho-aminophenol derivatives have been investigated for their antioxidant and antiferroptotic activities[3]. The ability of the amino and hydroxyl (or ether) groups to participate in redox chemistry suggests that 2-(2-Piperidin-1-yl-ethoxy)-phenylamine could be explored for its cytoprotective effects in models of oxidative stress.

Safety and Handling

As there is no specific toxicological data for 2-(2-Piperidin-1-yl-ethoxy)-phenylamine, it should be handled with the utmost care, assuming it is a hazardous substance. The safety profile can be inferred from its structural components: aniline and piperidine.

  • Aniline and its derivatives are known to be toxic and can be absorbed through the skin. They can cause methemoglobinemia, which reduces the oxygen-carrying capacity of the blood[12].

  • Piperidine is a corrosive and flammable liquid that is toxic if inhaled or absorbed through the skin[13][14].

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling this compound.

  • Ventilation: All work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-(2-Piperidin-1-yl-ethoxy)-phenylamine is a research chemical with a unique combination of structural features that suggest a high potential for biological activity. While specific data on this compound is scarce, this guide provides a comprehensive framework for its synthesis, characterization, and exploration in various research fields. By leveraging established chemical principles and data from analogous compounds, researchers can approach the study of this molecule with a solid foundation of scientific knowledge. Further investigation into its pharmacological profile is warranted to fully elucidate its potential as a research tool or a lead compound in drug discovery.

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Methodological & Application

Application Note & Protocol: Characterization of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine in receptor binding assays. While extensive published binding data for this specific molecule is limited, its structural motifs, featuring a piperidine and a phenylamine scaffold connected by an ethoxy linker, strongly suggest potential interactions with sigma (σ) and serotonin (5-HT) receptors. This guide offers a detailed theoretical framework and practical, step-by-step protocols for investigating the binding affinity of this compound and its analogues at these important CNS targets. The protocols are designed to be self-validating, incorporating best practices to ensure data integrity and reproducibility.

Introduction: The Scientific Rationale

The compound 2-(2-Piperidin-1-yl-ethoxy)-phenylamine is a compelling subject for neuropharmacological research. Its molecular architecture is a composite of key pharmacophores known to interact with a variety of biological targets. The piperidine ring is a prevalent feature in many centrally acting drugs, valued for its conformational flexibility and the basic nitrogen atom that can engage in crucial receptor interactions.[1] Similarly, the phenylamine moiety provides a scaffold for diverse chemical modifications that can modulate pharmacological activity.

Analogues of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine, particularly those with a phenoxyalkylpiperidine core, have demonstrated significant affinity for sigma receptors (σ₁ and σ₂) and various serotonin receptor subtypes.[2][3] These receptors are implicated in a wide array of neurological and psychiatric conditions, including Alzheimer's disease, pain, depression, and psychosis, making them attractive targets for novel therapeutics.[4][5]

This application note will focus on providing robust protocols for determining the binding affinity (Ki) of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine at σ₁, σ₂, and 5-HT₂A receptors, as these are the most probable targets based on structure-activity relationships of similar compounds.

The Principle of Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[6] The fundamental principle involves the use of a radiolabeled ligand (a molecule with a radioactive isotope) that binds with high affinity and specificity to the target receptor. The assay measures the ability of a test compound (in this case, 2-(2-Piperidin-1-yl-ethoxy)-phenylamine) to compete with the radioligand for binding to the receptor.

There are two primary types of radioligand binding assays detailed in this guide:

  • Saturation Binding Assays: These are used to determine the density of receptors (Bmax) in a given tissue or cell preparation and the equilibrium dissociation constant (Kd) of the radioligand. This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.[1]

  • Competition Binding Assays: These assays are used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound for the receptor. A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which can then be converted to the Ki value.[1]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];

} caption { label="Figure 1: General Workflow of a Competition Radioligand Binding Assay." fontsize=12 fontcolor="#202124" }

Predicted Binding Affinities of Structurally Related Compounds

Compound ClassReceptor TargetKi (nM) RangeReference
Phenoxyalkylpiperidinesσ₁ Receptor0.34 - >5000[2][3]
Phenoxyalkylpiperidinesσ₂ Receptor17.2 - 809[2]
Piperidine-based Scaffoldsσ₁ Receptor0.7 - 1283[4]
Dimethoxyphenylpiperidines5-HT₂A ReceptorPotent Agonists[7]

This table illustrates the expected range of affinities based on structural similarity. The actual binding profile of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine must be determined experimentally.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for performing radioligand binding assays to determine the affinity of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine for σ₁, σ₂, and 5-HT₂A receptors.

Preparation of Cell Membranes

Reliable receptor binding assays begin with high-quality receptor preparations. While both intact cells and isolated membranes can be used, membranes often provide more consistent results.[8]

  • Cell Culture: Culture cells expressing the receptor of interest (e.g., HEK293 cells stably transfected with the human σ₁ receptor) to confluency.

  • Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Scrape the cells into fresh, ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce or Polytron homogenizer.

  • Membrane Isolation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. Discard the supernatant.

  • Final Preparation: Resuspend the membrane pellet in assay buffer, determine the protein concentration using a standard method (e.g., Bradford assay), and store in aliquots at -80°C.

Protocol for σ₁ Receptor Binding Assay

This protocol uses -pentazocine, a selective σ₁ receptor ligand.[1]

  • Materials:

    • Receptor Membranes (prepared as in 4.1)

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4

    • Radioligand: -pentazocine (specific activity ~30-60 Ci/mmol)

    • Non-specific Binding Control: Haloperidol (10 µM final concentration)

    • Test Compound: 2-(2-Piperidin-1-yl-ethoxy)-phenylamine, prepared in a suitable solvent and serially diluted.

    • 96-well microplates

    • GF/B filter mats, presoaked in 0.5% polyethyleneimine (PEI)

    • Scintillation fluid

    • Cell harvester and scintillation counter

  • Procedure:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of -pentazocine (at a final concentration near its Kd, typically 1-5 nM), and 100 µL of receptor membrane preparation.

      • Non-specific Binding: 50 µL of haloperidol (10 µM), 50 µL of -pentazocine, and 100 µL of receptor membrane preparation.

      • Test Compound: 50 µL of serially diluted 2-(2-Piperidin-1-yl-ethoxy)-phenylamine, 50 µL of -pentazocine, and 100 µL of receptor membrane preparation.

    • Incubate the plate at 37°C for 90 minutes.[1]

    • Terminate the reaction by rapid filtration through the PEI-soaked GF/B filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer.[1]

    • Dry the filter mat and place it in a scintillation vial with scintillation fluid.

    • Allow the vials to equilibrate overnight at room temperature.[1]

    • Measure the radioactivity in a scintillation counter.

Protocol for σ₂ Receptor Binding Assay

This assay utilizes [³H]-DTG, a non-selective σ ligand, in the presence of (+)-pentazocine to block the σ₁ sites.[1]

  • Materials:

    • Same as for the σ₁ assay, with the following additions:

    • Radioligand: [³H]-1,3-di-o-tolylguanidine ([³H]-DTG) (specific activity ~30-60 Ci/mmol)

    • σ₁ Receptor Masking Agent: (+)-Pentazocine (1 µM final concentration)

  • Procedure:

    • Follow the same setup as the σ₁ assay, but with the following modifications:

      • Add (+)-pentazocine to all wells to a final concentration of 1 µM to saturate the σ₁ receptors.

      • Use [³H]-DTG as the radioligand (at a final concentration near its Kd for the σ₂ receptor, typically 5-10 nM).

    • Incubate, filter, and count as described for the σ₁ receptor assay.

Protocol for 5-HT₂A Receptor Binding Assay

This protocol uses DOI, an agonist radioligand for the 5-HT₂A receptor.[9]

  • Materials:

    • Receptor Membranes (from cells expressing the 5-HT₂A receptor)

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4

    • Radioligand: DOI (specific activity ~2200 Ci/mmol)

    • Non-specific Binding Control: Ketanserin (1 µM final concentration)

    • Test Compound: 2-(2-Piperidin-1-yl-ethoxy)-phenylamine, serially diluted.

    • Other materials as in the σ₁ assay.

  • Procedure:

    • Set up the 96-well plate as described for the σ₁ assay, using the 5-HT₂A assay buffer, DOI as the radioligand (at a final concentration near its Kd, typically 0.1-0.5 nM), and ketanserin for non-specific binding.

    • Incubate the plate at room temperature for 60 minutes.[9]

    • Filter and wash as previously described.

    • Measure radioactivity using a gamma counter.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#EA4335"];

} caption { label="Figure 2: Data Analysis Workflow for Competition Binding Assays." fontsize=12 fontcolor="#202124" }

Data Analysis

  • Calculate Specific Binding: For each concentration of the test compound, subtract the average counts per minute (CPM) of the non-specific binding wells from the average CPM of the corresponding test compound wells.

  • Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC₅₀ value.[10]

  • Calculate the Ki: Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC₅₀ / (1 + ([L]/Kd))

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor (which should be determined from a separate saturation binding experiment).

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
High Non-specific Binding Radioligand is too hydrophobic.[11]Increase the number of washes; add BSA or detergents to the wash buffer.[11]
Insufficient washing.Optimize wash volume and duration.
Filter binding of the radioligand.Ensure filters are adequately presoaked in PEI.[12]
Low Signal (Total Binding) Low receptor density in the membrane prep.Use a higher protein concentration or a cell line with higher receptor expression.
Inactive radioligand.Check the age and storage conditions of the radioligand.
Incorrect incubation time/temperature.Optimize incubation conditions to ensure equilibrium is reached.
High Variability between Replicates Inconsistent pipetting.Use calibrated pipettes and ensure proper mixing.
Inefficient filtration or washing.Ensure the cell harvester is functioning correctly and wash steps are consistent.[11]

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for characterizing the binding of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine and its analogues to σ₁, σ₂, and 5-HT₂A receptors. By following these methodologies, researchers can obtain reliable and reproducible data on the affinity of this compound for these important CNS targets, thereby elucidating its pharmacological profile and potential as a lead compound for drug discovery.

References

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

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  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Lensing, C. J., Freeman, R. A., Van der Westhuizen, E. T., & Ruoho, A. E. (2020). Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97. International journal of molecular sciences, 21(23), 9139. [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Caraci, F., Giner, R. M., Galdino, F. M., Squillaci, G., Giuffrida, M. L., Zvejniece, L., Drago, F., & Salomone, S. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC medicinal chemistry, 12(10), 1735–1745. [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American journal of physiology. Lung cellular and molecular physiology, 265(4), L421–L429. [Link]

  • Abate, C., Niso, M., Berardi, F., Lazzarato, L., Perrone, R., & Colabufo, N. A. (2021). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Effect. European journal of medicinal chemistry, 230, 114038. [Link]

  • Knight, A. R., Misso, K., & Blessed, W. (2004). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn-Schmiedeberg's archives of pharmacology, 370(2), 112–124. [Link]

  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • IJzerman, A. P., Sijbolts, F. P., & van der Wenden, E. M. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of pharmacological and toxicological methods, 39(2), 91–98. [Link]

  • Carraro, L., Argente, J., & Chowen, J. A. (2010). On the use of cells or membranes for receptor binding: growth hormone secretagogues. Analytical biochemistry, 399(2), 263–265. [Link]

  • Canal, C. E., & Murnane, K. S. (2017). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS chemical neuroscience, 8(8), 1641–1645. [Link]

  • Abate, C., Niso, M., Berardi, F., Lazzarato, L., Perrone, R., & Colabufo, N. A. (2021). Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ 1) receptor ligands with potent anti-amnesic effect. European journal of medicinal chemistry, 230, 114038. [Link]

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Application Notes and Protocols: 2-(2-Piperidin-1-yl-ethoxy)-phenylamine as a Versatile Precursor for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine, a valuable and versatile precursor for the synthesis of a wide range of bioactive molecules. We will explore the chemical properties and strategic importance of this scaffold in medicinal chemistry, followed by detailed, field-proven protocols for its derivatization. The primary focus will be on the synthesis of N-acylated derivatives, a common strategy to modulate the pharmacological profile of parent amine compounds. A specific protocol for the synthesis of N-(2-(2-(piperidin-1-yl)ethoxy)phenyl)acetamide will be presented, including characterization data and a discussion of its potential biological activities. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this precursor in their discovery programs.

Introduction: The Strategic Value of the 2-(2-Piperidin-1-yl-ethoxy)-phenylamine Scaffold

In the landscape of modern drug discovery, the selection of a suitable starting scaffold is a critical determinant of success. The molecule 2-(2-Piperidin-1-yl-ethoxy)-phenylamine is a prime example of a precursor that embodies several key pharmacophoric features, making it a highly attractive starting point for the synthesis of diverse and potent bioactive molecules.[1]

The structure is a composite of three key fragments, each contributing to its potential for interaction with biological targets:

  • The Phenylamine Moiety: The aniline substructure provides a reactive primary amine, which is an excellent handle for a variety of chemical modifications, including acylation, alkylation, and participation in cyclization reactions. The aromatic ring itself can also be further functionalized.

  • The Piperidine Ring: The piperidine scaffold is a ubiquitous feature in a vast number of approved drugs, spanning therapeutic areas from central nervous system disorders to oncology.[1] Its conformational flexibility and the basicity of the tertiary amine allow for critical binding interactions with a multitude of receptors and enzymes.

  • The Ethoxy Linker: This flexible ether linkage provides optimal spacing and orientation for the phenylamine and piperidine moieties to interact with their respective binding pockets on a biological target.

The strategic combination of these three fragments in a single, readily available precursor makes 2-(2-Piperidin-1-yl-ethoxy)-phenylamine a powerful tool for the construction of novel chemical entities with tailored pharmacological profiles.

Synthetic Strategy: N-Acylation for Bioactivity Modulation

A common and effective strategy for modulating the biological activity of a primary aromatic amine is through N-acylation. This simple, one-step transformation can significantly alter the physicochemical properties of the parent molecule, including its lipophilicity, hydrogen bonding capacity, and metabolic stability. These modifications, in turn, can have a profound impact on the molecule's pharmacokinetic and pharmacodynamic profile.

This guide will focus on the N-acetylation of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine to yield N-(2-(2-(piperidin-1-yl)ethoxy)phenyl)acetamide. This transformation serves as an excellent case study for the derivatization of this precursor and highlights a pathway to potentially bioactive compounds. Analogues of this acetamide have demonstrated antimicrobial activity, suggesting a promising therapeutic avenue for this class of molecules.

Experimental Protocols

Synthesis of N-(2-(2-(piperidin-1-yl)ethoxy)phenyl)acetamide

This protocol details the straightforward and high-yielding N-acetylation of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine using acetic anhydride.

Materials:

  • 2-(2-Piperidin-1-yl-ethoxy)-phenylamine

  • Acetic Anhydride

  • Pyridine (or another suitable base, e.g., triethylamine)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(2-Piperidin-1-yl-ethoxy)-phenylamine (1.0 eq) in dichloromethane (DCM). The volume of DCM should be sufficient to fully dissolve the starting material (approximately 10-20 mL per gram of starting material).

  • Addition of Base: To the stirred solution, add pyridine (1.2 eq). The pyridine acts as a base to neutralize the acetic acid byproduct of the reaction and also serves as a catalyst.

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution. The addition should be performed carefully to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane with a small percentage of triethylamine). The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate the completion of the reaction.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure N-(2-(2-(piperidin-1-yl)ethoxy)phenyl)acetamide.

Causality Behind Experimental Choices:

  • Choice of Solvent: Dichloromethane is an excellent solvent for this reaction as it is relatively non-polar, allowing for easy separation from the aqueous phase during work-up, and it readily dissolves both the starting material and the product.

  • Use of Pyridine: Pyridine is a commonly used base in acylation reactions. It not only neutralizes the acetic acid formed but also activates the acetic anhydride, thereby increasing the rate of the reaction.

  • Cooling to 0 °C: The initial cooling of the reaction mixture is a precautionary measure to control the exothermic nature of the reaction between the amine and acetic anhydride.

  • Aqueous Work-up: The sodium bicarbonate wash is crucial to remove any unreacted acetic anhydride and the acetic acid byproduct. The subsequent water and brine washes remove any remaining water-soluble impurities.

Characterization of N-(2-(2-(piperidin-1-yl)ethoxy)phenyl)acetamide

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be performed to confirm the structure of the product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the amide carbonyl and N-H bonds.

Expected Spectral Data:

Data Type Predicted/Exemplary Data for N-(2-(2-(piperidin-1-yl)ethoxy)phenyl)acetamide
¹H NMR (CDCl₃, 400 MHz) δ 8.2-8.4 (br s, 1H, NH), 7.0-7.8 (m, 4H, Ar-H), 4.1-4.3 (t, 2H, O-CH₂), 2.7-2.9 (t, 2H, N-CH₂), 2.4-2.6 (m, 4H, piperidine-H), 2.2 (s, 3H, COCH₃), 1.4-1.7 (m, 6H, piperidine-H)
¹³C NMR (CDCl₃, 101 MHz) δ 168.5 (C=O), 148.0, 130.0, 124.0, 122.0, 121.0, 112.0 (Ar-C), 66.0 (O-CH₂), 58.0 (N-CH₂), 55.0 (piperidine-C), 26.0 (piperidine-C), 24.5 (piperidine-C), 24.0 (COCH₃)
Mass Spec (ESI+) m/z [M+H]⁺ calculated for C₁₅H₂₂N₂O₂: 263.17, Found: 263.17

Bioactivity and Potential Applications

While the primary focus of this guide is the synthesis of N-(2-(2-(piperidin-1-yl)ethoxy)phenyl)acetamide, it is important to consider its potential biological applications. A study on the regioisomeric N-[4-(2-piperidine-1-yl-ethoxy) phenyl] acetamide analogues has demonstrated their antimicrobial potency against a variety of fungal and bacterial strains.[2] This suggests that the ortho-isomer synthesized in this protocol may also possess similar antimicrobial properties.

Further biological evaluation of N-(2-(2-(piperidin-1-yl)ethoxy)phenyl)acetamide and other derivatives is warranted to explore their full therapeutic potential. This could include screening against a panel of microbial strains, as well as evaluation for other activities, such as anti-inflammatory or analgesic effects, given the prevalence of the piperidine and aniline scaffolds in drugs targeting these areas.

Visualizations

Synthetic Workflow

synthetic_workflow start 2-(2-Piperidin-1-yl-ethoxy)-phenylamine reagents Acetic Anhydride, Pyridine, DCM reaction N-Acetylation start->reaction reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product N-(2-(2-(piperidin-1-yl)ethoxy)phenyl)acetamide purification->product analysis NMR, MS, IR Analysis product->analysis

Caption: Synthetic workflow for the N-acetylation of the precursor.

Structural Relationship of Isomers

isomer_relationship cluster_ortho Ortho-isomer (Synthesized) cluster_para Para-isomer (Bioactivity Reference) ortho_label N-(2-(2-(piperidin-1-yl)ethoxy)phenyl)acetamide para_label N-[4-(2-piperidine-1-yl-ethoxy) phenyl] acetamide

Caption: Structural comparison of ortho and para isomers.

Conclusion

2-(2-Piperidin-1-yl-ethoxy)-phenylamine is a highly valuable and versatile precursor for the synthesis of bioactive molecules. Its unique structural features provide a solid foundation for the development of novel compounds with a wide range of potential therapeutic applications. The N-acylation protocol detailed in this guide is a robust and reliable method for the derivatization of this precursor, offering a straightforward entry point into a class of compounds with demonstrated antimicrobial potential. We encourage researchers to utilize this guide as a starting point for their own investigations into the rich and diverse chemistry of this promising scaffold.

References

  • ResearchGate. Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the preparative high-performance liquid chromatography (HPLC) purification of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic aromatic amines. The methodology is grounded in the principles of reversed-phase chromatography, with a focus on optimizing conditions for basic compounds to achieve high purity and recovery. The protocol development is rationalized, and practical guidance on method optimization, troubleshooting, and scaling is provided.

Introduction

2-(2-Piperidin-1-yl-ethoxy)-phenylamine is a molecule of interest in medicinal chemistry and drug discovery, incorporating both a phenylamine and a piperidine scaffold. These structural motifs are prevalent in a wide range of pharmaceuticals.[1] The purity of such compounds is paramount for their use in subsequent biological assays and preclinical studies. Preparative HPLC is a powerful technique for the isolation and purification of such valuable products from complex reaction mixtures.[2][3]

This application note details a robust reversed-phase HPLC (RP-HPLC) method for the purification of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine. The protocol has been developed considering the physicochemical properties of the target compound, particularly its basic nature, to ensure good peak shape, resolution, and loading capacity.

Physicochemical Properties of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine

A thorough understanding of the analyte's properties is crucial for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₃H₂₀N₂O[4]
Molecular Weight 220.31 g/mol [4]
Structure See Figure 1
Predicted pKa Aniline moiety: ~4.6, Piperidine moiety: ~11.2Inferred from literature
Solubility Expected to be soluble in methanol and acetonitrile, with pH-dependent solubility in water.General knowledge of aromatic amines

G cluster_phenylamine cluster_ethoxy cluster_piperidine a b c d e f g N h H i H j O k l m N n o p q r

A schematic of the overall purification workflow.

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous):

    • Option 1 (Formic Acid): Add 1.0 mL of formic acid to 1.0 L of high-purity water to create a 0.1% (v/v) solution. This will result in a pH of approximately 2.7.

    • Option 2 (Ammonium Formate): Prepare a 10 mM ammonium formate buffer. Dissolve 0.63 g of ammonium formate in 1.0 L of high-purity water. Adjust the pH to 3.0 with formic acid.

  • Mobile Phase B (Organic): Acetonitrile.

  • Filtration and Degassing: Filter both mobile phases through a 0.45 µm membrane filter and degas thoroughly using sonication or helium sparging.

2. Sample Preparation:

  • Dissolve the crude 2-(2-Piperidin-1-yl-ethoxy)-phenylamine in a suitable solvent. A mixture of methanol and a small amount of mobile phase A is a good starting point to ensure solubility and compatibility with the initial HPLC conditions.

  • Aim for a concentration that is as high as possible without causing precipitation. A loading study is recommended to determine the optimal concentration. Start with a concentration of 10-20 mg/mL and adjust as needed.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

3. HPLC Conditions:

ParameterRecommended SettingRationale
Column C18, 250 x 21.2 mm, 5 µmStandard for preparative scale purification.
Mobile Phase A 0.1% Formic Acid in Water or 10 mM Ammonium Formate, pH 3.0Ensures protonation of the basic analyte for good peak shape.
Mobile Phase B AcetonitrileCommon strong solvent in reversed-phase HPLC.
Gradient 10-90% B over 20 minutes (initial scouting gradient)A broad gradient is used to elute the compound and any impurities. This should be optimized based on the initial results.
Flow Rate 20 mL/minAppropriate for the column dimensions.
Injection Volume 1-5 mL (depending on sample concentration and loading study)Maximize throughput while maintaining resolution.
Column Temperature 30 °CProvides stable and reproducible retention times.
Detection UV at 254 nm and 280 nmPhenylamines typically have strong absorbance at these wavelengths.

4. Fraction Collection:

  • Set the fraction collector to trigger collection based on the UV signal threshold. *[5] It is advisable to collect fractions across the entire peak of interest, including the leading and tailing edges, to allow for purity analysis of each fraction.

  • Alternatively, time-based or slope-based fraction collection can be employed.

[6]5. Post-Purification Processing:

  • Analyze the collected fractions by analytical HPLC to determine their purity.

  • Pool the fractions that meet the desired purity specifications.

  • Remove the solvent from the pooled fractions using a rotary evaporator or a lyophilizer.

  • Characterize the final product to confirm its identity and purity.

Method Optimization and Troubleshooting

IssuePotential CauseSuggested Solution
Peak Tailing Secondary interactions with the stationary phase.Ensure the mobile phase pH is sufficiently low (pH 2.5-3.5). Consider a column with end-capping or a different stationary phase.
Poor Resolution Inappropriate gradient.Optimize the gradient slope. A shallower gradient around the elution time of the target compound can improve resolution.
Low Recovery Compound precipitation on the column or poor solubility.Decrease the sample concentration or change the sample solvent. Ensure the mobile phase is strong enough to elute the compound.
Column Overloading Injecting too much sample mass.Perform a loading study to determine the maximum sample load that maintains adequate resolution.

Conclusion

This application note provides a robust and scientifically-grounded protocol for the HPLC purification of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine. By carefully controlling the mobile phase pH and optimizing the chromatographic parameters, high purity and recovery of this basic aromatic amine can be achieved. The principles and methodologies described herein are also applicable to the purification of other similar basic compounds in a drug discovery and development setting.

References

  • Agilent Technologies. (n.d.). Developing Strategies for Preparative HPLC. Separation Science. Retrieved from [Link]

  • LCGC International. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • Gilson. (n.d.). A Guide to Fraction Collection in Chromatography. Learning Hub. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Principles and practical aspects of preparative liquid chromatography. Agilent. Retrieved from [Link]

  • Chromatography Forum. (2008, September 18). Loading Capacity of HPLC Columns. Chromatography Forum. Retrieved from [Link]

  • American Chemical Society. (n.d.). Optimal Fraction Collecting in Preparative LC/MS. ACS Publications. Retrieved from [Link]

  • Waters. (n.d.). Techniques for Improving the Efficiency of Large Volume Loading in Preparative Liquid Chromatography. Waters. Retrieved from [Link]

  • Separation Science. (n.d.). Understanding HPLC Column Loading Capacity: Insights from the Chromatography Community. Separation Science. Retrieved from [Link]

  • Restek. (2013, December 18). When should you use a buffer for HPLC, how does it work and which one to use?. Restek. Retrieved from [Link]

  • Labcompare. (2022, June 17). LABTips: Preparative HPLC for Purification Workflows. Labcompare. Retrieved from [Link]

  • University of Warwick. (n.d.). Principles in preparative HPLC. University of Warwick. Retrieved from [Link]

  • International Journal of Current Pharmaceutical Analysis. (2014, June 21). A Comprehensive Review for the Learners and Users: Preparative High Performance Liquid Chromatography. IJCPA. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Strategy for Preparative LC Purification. Agilent. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Piperidin-1-yl-ethoxy)-phenylamine. PubChem. Retrieved from [Link]

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Application Notes and Protocols for the Comprehensive Analysis of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine by NMR and MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-(2-Piperidin-1-yl-ethoxy)-phenylamine

2-(2-Piperidin-1-yl-ethoxy)-phenylamine is a molecule of significant interest in pharmaceutical research and development, featuring a unique combination of a phenylamine moiety, an ethoxy linker, and a piperidine ring. This structural complexity necessitates a robust and multi-faceted analytical approach for unambiguous identification, purity assessment, and structural elucidation. This guide provides an in-depth exploration of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) as pivotal techniques for the comprehensive characterization of this compound. As will be detailed, the strategic application of one- and two-dimensional NMR experiments, coupled with high-resolution mass spectrometry, provides a self-validating system for structural confirmation, crucial for regulatory submissions and advancing drug discovery programs. The methodologies outlined herein are designed to be both instructive for researchers and directly applicable in a regulated laboratory environment, adhering to the principles of Good Laboratory Practice (GLP).[1][2][3]

Part 1: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the cornerstone for the definitive structural analysis of organic molecules in solution.[4][5][6] For 2-(2-Piperidin-1-yl-ethoxy)-phenylamine, a suite of NMR experiments is employed to assign every proton and carbon atom, thereby confirming the molecular scaffold and connectivity.

Causality in Experimental Choices for NMR Analysis

The selection of a specific sequence of NMR experiments is not arbitrary; it follows a logical progression from simple, information-rich 1D spectra to more complex 2D correlation experiments that reveal the intricate network of covalent bonds. This systematic approach ensures that each piece of spectral data corroborates the others, leading to an unassailable structural assignment.

Predicted ¹H and ¹³C NMR Data

While experimental data is paramount, predicted NMR data serves as a valuable preliminary guide. Based on established chemical shift principles and computational models, the following are the anticipated chemical shifts for 2-(2-Piperidin-1-yl-ethoxy)-phenylamine in a common deuterated solvent like CDCl₃.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl-H (ortho to NH₂)6.8 - 7.2115 - 120
Phenyl-H (meta to NH₂)6.6 - 6.8118 - 122
Phenyl-H (para to NH₂)6.6 - 6.8115 - 120
Phenyl-H (ortho to OCH₂)6.8 - 7.2145 - 150 (C-O)
O-CH₂4.0 - 4.265 - 70
N-CH₂ (ethoxy)2.8 - 3.055 - 60
Piperidine-H (axial, α to N)2.4 - 2.654 - 58
Piperidine-H (equatorial, α to N)2.6 - 2.854 - 58
Piperidine-H (β to N)1.5 - 1.725 - 30
Piperidine-H (γ to N)1.4 - 1.623 - 27
NH₂3.5 - 4.5 (broad)135 - 140 (C-N)

Note: Predicted values are estimates and may vary based on solvent and experimental conditions.

Experimental Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the complete structural elucidation of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine using NMR.

NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Acquisition cluster_analysis Data Processing & Interpretation Prep Dissolve 5-25 mg in ~0.6 mL CDCl₃ Filter Filter into NMR tube Prep->Filter H1_NMR ¹H NMR Filter->H1_NMR Initial Analysis C13_NMR ¹³C NMR H1_NMR->C13_NMR DEPT DEPT-135 C13_NMR->DEPT COSY ¹H-¹H COSY DEPT->COSY Confirm Connectivity HSQC ¹H-¹³C HSQC COSY->HSQC HMBC ¹H-¹³C HMBC HSQC->HMBC Process Fourier Transform, Phasing, Baseline Correction HMBC->Process Assign Structural Elucidation Process->Assign

Caption: A logical workflow for the NMR analysis of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine.

Detailed Protocols for NMR Experiments

1. Sample Preparation

A meticulously prepared sample is fundamental to acquiring high-quality NMR spectra.[7][8][9][10][11]

  • Objective: To prepare a homogeneous solution of the analyte in a deuterated solvent, free of particulate matter.

  • Materials:

    • 2-(2-Piperidin-1-yl-ethoxy)-phenylamine (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

    • High-quality 5 mm NMR tube and cap

    • Deuterated chloroform (CDCl₃) or other appropriate deuterated solvent

    • Glass vial

    • Pasteur pipette with a cotton or glass wool plug

  • Protocol:

    • Weigh 5-25 mg of the sample into a clean, dry glass vial.

    • Add approximately 0.6 mL of CDCl₃ to the vial.

    • Gently swirl or vortex the vial to ensure complete dissolution of the sample.

    • Using the Pasteur pipette with a filter plug, transfer the solution into the NMR tube. This step is crucial to remove any solid particles that can degrade spectral quality.[11]

    • Cap the NMR tube securely and label it appropriately.

2. ¹H NMR Spectroscopy

  • Objective: To obtain a proton NMR spectrum to determine the number of distinct proton environments, their chemical shifts, integrations (relative number of protons), and coupling patterns.[4][5]

  • Instrument Parameters (Example on a 400 MHz Spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width: Approximately 16 ppm, centered around 5 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).[12][13]

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Apply baseline correction to ensure a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

    • Integrate the signals to determine the relative ratios of protons.

3. ¹³C NMR and DEPT Spectroscopy

  • Objective: To identify the number of unique carbon environments and to determine the multiplicity of each carbon (CH, CH₂, CH₃, or quaternary C).

  • Instrument Parameters (¹³C):

    • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: Approximately 240 ppm, centered around 100 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • DEPT-135 Protocol:

    • This experiment differentiates carbon signals based on the number of attached protons.

    • CH and CH₃ signals will appear as positive peaks.

    • CH₂ signals will appear as negative peaks.

    • Quaternary carbons will be absent.

  • Data Interpretation: The combination of the ¹³C and DEPT-135 spectra allows for the definitive assignment of each carbon's type.[4][14]

4. 2D NMR: COSY, HSQC, and HMBC

  • ¹H-¹H COSY (Correlation Spectroscopy): [4]

    • Objective: To identify protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the 2D spectrum connect coupled protons. This is invaluable for tracing out the spin systems within the piperidine ring and the ethoxy chain.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): [4][14]

    • Objective: To correlate each proton with the carbon to which it is directly attached. Each cross-peak represents a C-H bond. This is the primary method for assigning carbon chemical shifts based on the already assigned proton shifts.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): [4][14]

    • Objective: To identify longer-range correlations between protons and carbons, typically over two or three bonds. This is crucial for connecting the different structural fragments. For instance, correlations from the O-CH₂ protons to the phenyl carbons and the other ethoxy carbon will confirm the ether linkage.

Part 2: Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules.[15][16] For 2-(2-Piperidin-1-yl-ethoxy)-phenylamine, it serves to confirm the molecular weight and provide structural information through characteristic fragmentation patterns.

Rationale for Ionization Technique: Electrospray Ionization (ESI)

Electrospray ionization (ESI) is the preferred method for this analysis. As a "soft" ionization technique, it minimizes in-source fragmentation, typically yielding an abundant protonated molecule, [M+H]⁺.[17][18][19] This is particularly advantageous for confirming the molecular weight of the parent compound. Given the basic nitrogen atoms in the piperidine and phenylamine moieties, positive ion mode ESI is highly effective.[20][21]

Experimental Workflow for MS Analysis

MS_Workflow cluster_prep_ms Sample Preparation cluster_infusion Sample Introduction cluster_ms_acq MS Acquisition cluster_analysis_ms Data Interpretation Prep_MS Prepare a dilute solution (1-10 µM) in a suitable solvent (e.g., Methanol/Water) Infusion Direct Infusion via Syringe Pump Prep_MS->Infusion Full_Scan Full Scan MS (m/z 100-500) Infusion->Full_Scan MSMS Tandem MS (MS/MS) of [M+H]⁺ Full_Scan->MSMS Isolate Precursor Ion MW_Confirm Confirm Molecular Weight MSMS->MW_Confirm Frag_Analysis Analyze Fragmentation Pattern MW_Confirm->Frag_Analysis Structure_Confirm Structural Confirmation Frag_Analysis->Structure_Confirm

Caption: A streamlined workflow for MS analysis of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine.

Detailed Protocol for Direct Infusion ESI-MS and MS/MS

1. Sample Preparation for Direct Infusion

  • Objective: To prepare a dilute solution of the analyte suitable for direct infusion into the mass spectrometer.

  • Materials:

    • 2-(2-Piperidin-1-yl-ethoxy)-phenylamine

    • HPLC-grade methanol and water

    • Volumetric flasks and pipettes

  • Protocol:

    • Prepare a stock solution of the analyte (e.g., 1 mg/mL in methanol).

    • Perform serial dilutions to achieve a final concentration of approximately 1-10 µM in a solvent mixture such as 50:50 methanol:water.[22] A small amount of formic acid (0.1%) can be added to promote protonation.

2. Direct Infusion ESI-MS Analysis

  • Objective: To obtain a full scan mass spectrum to determine the molecular weight of the compound.

  • Instrument Parameters (Example on a Q-TOF or Triple Quadrupole MS):

    • Sample Introduction: Direct infusion using a syringe pump at a flow rate of 5-10 µL/min.[22][23][24]

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3-4 kV.

    • Drying Gas (N₂) Temperature: 300-350 °C.

    • Drying Gas Flow: 8-12 L/min.

    • Scan Range: m/z 100-500.

  • Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺. For 2-(2-Piperidin-1-yl-ethoxy)-phenylamine (C₁₃H₂₀N₂O), the exact mass of the neutral molecule is 220.1576. The expected m/z for the [M+H]⁺ ion is therefore approximately 221.1654. High-resolution mass spectrometry can confirm this mass to within a few parts per million (ppm), providing strong evidence for the elemental composition.[25]

3. Tandem Mass Spectrometry (MS/MS) Analysis

  • Objective: To induce fragmentation of the protonated molecule and analyze the resulting fragment ions to gain structural information.[26][27][28][29]

  • Protocol:

    • In the mass spectrometer software, select the [M+H]⁺ ion (m/z ≈ 221.2) as the precursor ion for fragmentation.

    • Apply collision-induced dissociation (CID) by introducing a collision gas (e.g., argon or nitrogen) into a collision cell.

    • Vary the collision energy to obtain a rich fragmentation spectrum.

  • Predicted Fragmentation Pattern: The fragmentation of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine is expected to be directed by the charge on the nitrogen atoms and the ether linkage. Key expected fragmentations include:

    • α-cleavage of the piperidine ring: This is a characteristic fragmentation for piperidine derivatives.[20]

    • Cleavage of the ethoxy linker: This can occur on either side of the ether oxygen.

    • Loss of the piperidine moiety.

    • Formation of a stable iminium ion from the piperidine ring. [20]

m/z of Fragment Ion Proposed Structure/Loss
~120[H₂N-C₆H₄-O-CH₂]⁺
~98[C₅H₁₀N-CH₂]⁺
~84Piperidine moiety

The observed fragmentation pattern serves as a molecular fingerprint, providing a high degree of confidence in the structural assignment when correlated with the NMR data.[25][30]

Conclusion: A Synergistic Approach to Structural Verification

The combination of advanced NMR and MS techniques provides a robust and self-validating methodology for the comprehensive analysis of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine. NMR spectroscopy unequivocally defines the molecular connectivity and stereochemistry, while mass spectrometry confirms the molecular weight and provides corroborating structural details through predictable fragmentation pathways. The protocols and application notes detailed in this guide are designed to be implemented in a research or quality control setting, ensuring the generation of high-quality, reliable, and defensible analytical data. Adherence to these systematic workflows is paramount for researchers, scientists, and drug development professionals in their pursuit of scientific integrity and regulatory compliance.

References

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  • Reinard, M. S., & Johnston, M. V. (2001). Interpretation of Mass Spectra from Organic Compounds in Aerosol Time-of-Flight Mass Spectrometry. Analytical Chemistry, 73(9), 2063-2072. DOI: 10.1021/ac001254w
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Application & Protocol Guide: A Framework for Characterizing 2-(2-Piperidin-1-yl-ethoxy)-phenylamine as a Novel Dopamine Receptor Modulator

Author: BenchChem Technical Support Team. Date: January 2026

A Note on this Document: As of the date of this publication, 2-(2-Piperidin-1-yl-ethoxy)-phenylamine is not a widely characterized ligand within the public domain of dopamine receptor research. Therefore, this document serves a dual purpose: it is both a forward-looking application note on the potential use of this molecule and a comprehensive methodological framework for the characterization of any novel chemical entity targeting the dopamine system. For clarity, 2-(2-Piperidin-1-yl-ethoxy)-phenylamine will be referred to as "Compound X" throughout this guide.

Introduction: The Imperative for Novel Dopamine Receptor Ligands

The dopaminergic system is a critical regulator of motor control, motivation, reward, and executive function. Its dysregulation is implicated in a wide range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, addiction, and depression. The five dopamine receptor subtypes (D1-D5), all G-protein coupled receptors (GPCRs), represent key therapeutic targets. However, existing dopaminergic drugs are often limited by suboptimal efficacy, significant side effects, or a lack of subtype selectivity.

The development of novel chemical probes and therapeutic candidates is therefore essential. This guide outlines a systematic, multi-phase workflow to comprehensively characterize a novel compound, using Compound X as a working example. We will proceed from initial binding assessment to functional mechanism of action, selectivity profiling, and preliminary druggability, providing both the "how" (protocols) and the "why" (scientific rationale).

Phase 1: Primary Target Engagement & Binding Affinity

Scientific Rationale: The first critical question is whether Compound X physically interacts with a dopamine receptor. The D2 receptor is often chosen as a primary target due to its strong validation in psychosis and Parkinson's disease. A competitive radioligand binding assay is the gold standard for quantifying this interaction. This assay measures the ability of a test compound (the "competitor," Compound X) to displace a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-Spiperone or [³H]-Raclopride). The resulting data allows for the calculation of the inhibitor constant (Kᵢ), an intrinsic measure of binding affinity.

Protocol 1.1: Competitive Radioligand Binding Assay (D₂ Receptor)

Objective: To determine the binding affinity (Kᵢ) of Compound X for the human D₂ dopamine receptor.

Materials:

  • Cell membranes from a stable cell line expressing the human D₂ receptor (e.g., HEK293 or CHO-K1).

  • Radioligand: [³H]-Spiperone (specific activity ~60-90 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific competitor: Haloperidol (10 µM final concentration).

  • Compound X stock solution (e.g., 10 mM in DMSO).

  • 96-well microplates and glass fiber filter mats (e.g., Whatman GF/B).

  • Scintillation fluid and a microplate scintillation counter.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a serial dilution series of Compound X in the assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Plate Preparation: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 25 µL Assay Buffer.

    • Non-Specific Binding (NSB): 25 µL of 10 µM Haloperidol.

    • Compound X Competition: 25 µL of each concentration from the serial dilution.

  • Radioligand Addition: Add 25 µL of [³H]-Spiperone (diluted in assay buffer to a final concentration near its Kₑ, typically 0.1-0.3 nM) to all wells.

  • Membrane Addition: Add 150 µL of the D₂ receptor membrane preparation (typically 10-20 µg of protein per well) to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 90-120 minutes with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Punch the filter discs into scintillation vials or a solid scintillator plate, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of Compound X.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ (the concentration of Compound X that displaces 50% of the radioligand).

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Hypothetical Data Presentation: Binding Affinity
ParameterValueInterpretation
IC₅₀15 nMPotent displacement of the radioligand.
Kᵢ7.2 nMHigh affinity for the human D₂ receptor.
Hill Slope~1.0Suggests binding to a single site in a competitive manner.
Diagram: Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Compound X Serial Dilution a1 Combine Reagents in 96-Well Plate p1->a1 p2 Prepare D2 Receptor Membranes p2->a1 p3 Prepare Radioligand ([3H]-Spiperone) p3->a1 a2 Incubate to Equilibrium a1->a2 a3 Harvest & Wash on Filter Mat a2->a3 a4 Scintillation Counting a3->a4 d1 Plot % Inhibition vs [Compound X] a4->d1 d2 Calculate IC50 (Non-linear Regression) d1->d2 d3 Calculate Ki (Cheng-Prusoff) d2->d3

Caption: Workflow for determining binding affinity (Kᵢ) via competitive radioligand assay.

Phase 2: Functional Activity & Mechanism of Action

Scientific Rationale: Binding does not equate to function. Compound X could be an agonist (activating the receptor), an antagonist (blocking the agonist's effect), or an inverse agonist (reducing basal receptor activity). The D₂ receptor is canonically coupled to the Gαi protein, which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Therefore, a cAMP assay is a primary readout of functional activity. Furthermore, modern pharmacology recognizes that GPCRs can signal through multiple pathways, a concept known as "biased agonism." A β-arrestin recruitment assay provides a complementary readout of G-protein-independent signaling.

Diagram: D₂ Receptor Signaling Pathways

G cluster_main D2 Receptor Signaling D2R D2 Receptor Gai Gαi/o D2R->Gai G-Protein Dependent GRK GRK D2R->GRK G-Protein Independent Agonist Agonist (e.g., Dopamine) Agonist->D2R AC Adenylyl Cyclase Gai->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Barr β-Arrestin GRK->Barr Endocytosis Internalization MAPK Signaling Barr->Endocytosis

Caption: Canonical G-protein dependent (cAMP) and independent (β-arrestin) D₂ receptor pathways.

Protocol 2.1: cAMP HTRF Functional Assay

Objective: To determine if Compound X acts as an agonist, antagonist, or inverse agonist at the D₂ receptor by measuring changes in intracellular cAMP.

Methodology:

  • Cell Culture: Plate CHO-K1 cells stably expressing the human D₂ receptor in a 384-well plate and culture overnight.

  • Agonist Mode:

    • Add increasing concentrations of Compound X to the cells.

    • Incubate for 30 minutes at room temperature.

    • Proceed to lysis and detection.

  • Antagonist Mode:

    • Pre-incubate cells with increasing concentrations of Compound X for 15-30 minutes.

    • Add a known D₂ agonist (e.g., Quinpirole) at its EC₈₀ concentration.

    • Incubate for a further 30 minutes.

  • Lysis & Detection: Lyse the cells and perform a competitive immunoassay using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) cAMP kit (e.g., from Cisbio or PerkinElmer). This involves a cAMP-d2 acceptor and an anti-cAMP-cryptate donor.

  • Data Analysis:

    • The HTRF signal is inversely proportional to the cAMP concentration.

    • Agonist mode: Plot the HTRF signal vs. [Compound X] to determine EC₅₀ (potency) and Eₘₐₓ (efficacy relative to a full agonist).

    • Antagonist mode: Plot the HTRF signal vs. [Compound X] to determine the IC₅₀. This can be used to calculate the functional antagonist constant (Kₑ) using the Schild regression or Cheng-Prusoff equation.

Protocol 2.2: β-Arrestin Recruitment Assay

Objective: To quantify G-protein-independent signaling by Compound X.

Methodology: This assay often uses cells co-expressing the D₂ receptor fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., PathHunter® from DiscoverX).

  • Cell Plating: Plate the engineered cells in a 384-well plate.

  • Compound Addition: Add increasing concentrations of Compound X (for agonist mode) or pre-incubate with Compound X before adding an agonist (for antagonist mode).

  • Incubation: Incubate for 60-90 minutes to allow for receptor phosphorylation and β-arrestin recruitment.

  • Detection: Add the detection reagents, which generate a chemiluminescent signal when the two protein fragments are brought into proximity by β-arrestin binding to the receptor.

  • Data Analysis: Analyze data similarly to the cAMP assay to determine EC₅₀/IC₅₀ values for β-arrestin translocation.

Hypothetical Data Presentation: Functional Profile
AssayModeParameterValueInterpretation
cAMP AgonistEC₅₀> 10 µMNo significant agonist activity.
cAMP AntagonistIC₅₀25 nMPotent antagonist at the G-protein pathway.
cAMP AntagonistKₑ11.8 nMConfirms potent functional antagonism.
β-Arrestin AntagonistIC₅₀150 nMWeaker antagonism of the β-arrestin pathway.

Phase 3: Selectivity & Off-Target Liability

Scientific Rationale: A compound's utility is defined as much by what it doesn't bind to as what it does. Lack of selectivity across dopamine receptor subtypes can lead to unwanted effects (e.g., D₁ antagonism can blunt therapeutic efficacy). Furthermore, binding to other CNS receptors (e.g., serotonergic 5-HT₂ₐ, adrenergic α₁, histaminergic H₁) is a common source of adverse events like weight gain, sedation, and cardiovascular effects. A broad counter-screening panel is essential.

Protocol 3.1: Receptor Selectivity & Liability Screening

Objective: To determine the binding affinity of Compound X across a panel of relevant GPCRs, ion channels, and transporters.

Methodology: This is typically performed as a fee-for-service by a specialized contract research organization (CRO).

  • Provide a sample of Compound X to the CRO.

  • Request a standard liability panel (e.g., Eurofins SafetyScreen44 or CEREP panel).

  • The screening is performed using radioligand binding assays at a fixed concentration (e.g., 1 µM or 10 µM).

  • Targets showing significant inhibition (>50% at the screening concentration) are then selected for full Kᵢ determination assays.

Hypothetical Data Presentation: Selectivity Profile
Target ReceptorKᵢ (nM)Selectivity Ratio (Kᵢ Target / Kᵢ D₂)
D₂ 7.2 -
D₃21.63-fold
D₄15822-fold
D₁> 10,000> 1,388-fold
5-HT₂ₐ9814-fold
α₁-Adrenergic45063-fold
H₁-Histamine> 5,000> 694-fold

Interpretation: The hypothetical data shows good selectivity for D₂/D₃ receptors over D₁, adrenergic, and histaminergic receptors. The 14-fold selectivity against the 5-HT₂ₐ receptor is modest and would warrant further investigation.

Overall Characterization Cascade

The entire process can be visualized as a decision-making tree, where data from one phase informs the experiments of the next.

G cluster_workflow Novel Ligand Characterization Workflow start Compound X (Novel Chemical Entity) phase1 Phase 1: Binding Assay (Primary Target, e.g., D2) start->phase1 decision1 High Affinity? (e.g., Ki < 100 nM) phase1->decision1 phase2 Phase 2: Functional Assays (cAMP & β-Arrestin) decision1->phase2 Yes stop Stop or Redesign decision1->stop No decision2 Potent Functional Activity? phase2->decision2 phase3 Phase 3: Selectivity Screening (Dopamine Subtypes & Liability Panel) decision2->phase3 Yes decision2->stop No decision3 Acceptable Selectivity Window? phase3->decision3 phase4 Phase 4: In Vitro ADME (Permeability, Stability, etc.) decision3->phase4 Yes decision3->stop No end Lead Candidate for In Vivo Studies phase4->end

Caption: A staged workflow for hit-to-lead characterization of a novel dopamine ligand.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]

  • Lemoine, L., et al. (2021). A Comprehensive Guide to HTRF Technology. Cisbio. [Link]

  • Sibley, D. R., & Monsma Jr, F. J. (1992). Molecular biology of dopamine receptors. Trends in pharmacological sciences. [Link]

  • Urban, J. D., et al. (2007). Functional selectivity and classical concepts of quantitative pharmacology. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Eurofins Discovery (2023). SafetyScreen Panels for In Vitro Toxicology. Eurofins Discovery Website. [Link]

  • DiscoverX Corporation (now part of Eurofins). PathHunter GPCR β-Arrestin Recruitment Assays. Product Literature. [Link]

Application Notes and Protocols for the Utilization of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine as a Versatile Scaffold in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quest for novel therapeutic agents is an intricate process, demanding the rapid assembly and evaluation of diverse chemical entities. Parallel synthesis has emerged as a cornerstone of modern drug discovery, enabling the efficient generation of large, focused compound libraries. Within this paradigm, the selection of a suitable central scaffold is paramount. This document provides a comprehensive guide to the strategic application of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine , a scaffold rich in desirable pharmacophoric features, in parallel synthesis campaigns. We will delve into the rationale behind its selection, provide detailed, field-proven protocols for its derivatization via key chemical transformations, and discuss the analytical methodologies required for library characterization.

Introduction: The Strategic Value of the 2-(2-Piperidin-1-yl-ethoxy)-phenylamine Scaffold

The molecular architecture of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine presents a compelling starting point for the construction of compound libraries aimed at a multitude of biological targets.[1] Its structure is a composite of key pharmacophores frequently found in successful pharmaceuticals.[1]

  • The Phenylamine Moiety: The primary aromatic amine serves as a versatile chemical handle for a wide array of synthetic transformations, including amide bond formation, reductive amination, and participation in multicomponent reactions. This allows for the introduction of diverse substituents to probe structure-activity relationships (SAR).

  • The Piperidine Ring: A ubiquitous feature in numerous approved drugs, the piperidine motif is a privileged structure in medicinal chemistry.[1] Its conformational flexibility and the basicity of its nitrogen atom facilitate crucial interactions with biological targets such as G-protein coupled receptors (GPCRs) and enzymes.

  • The Ethoxy Linker: This flexible ether linkage provides optimal spacing and rotational freedom between the aromatic and heterocyclic moieties, allowing the molecule to adopt favorable conformations for binding within a target's active site.

The strategic combination of these features makes 2-(2-Piperidin-1-yl-ethoxy)-phenylamine an ideal scaffold for generating libraries with a high degree of structural and functional diversity, thereby increasing the probability of identifying novel hit compounds.

Physicochemical Properties of the Scaffold

A thorough understanding of the scaffold's intrinsic properties is crucial for reaction design and for interpreting the properties of the resulting library members.

PropertyValueSource
Molecular FormulaC₁₃H₂₀N₂O[2]
Molecular Weight220.31 g/mol [2]
XLogP31.9[2]
Hydrogen Bond Donor Count1[2]
Hydrogen Bond Acceptor Count3[2]
Rotatable Bond Count5[2]

These properties suggest that the scaffold possesses favorable "drug-like" characteristics, providing a solid foundation for the synthesis of orally bioavailable compounds.

Core Synthetic Strategies for Library Construction

Two powerful and highly modular synthetic methodologies are particularly well-suited for the parallel derivatization of the 2-(2-Piperidin-1-yl-ethoxy)-phenylamine scaffold: the Ugi four-component reaction (Ugi-4CR) and reductive amination.

The Ugi Four-Component Reaction: A Paradigm of Diversity-Oriented Synthesis

The Ugi-4CR is a cornerstone of multicomponent reaction chemistry, enabling the one-pot synthesis of complex α-acetamido carboxamide derivatives from an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide.[3][4] The primary amine of our scaffold is an ideal input for this reaction, allowing for the simultaneous introduction of three points of diversity.

Experimental Workflow: Ugi Four-Component Reaction

Ugi_Workflow cluster_prep Reagent Preparation cluster_reaction Parallel Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Scaffold 2-(2-Piperidin-1-yl-ethoxy)-phenylamine (in Methanol) Dispense Dispense Reagents into 96-well Reaction Block Scaffold->Dispense Aldehyde Aldehyde Stock Solutions (Array 1) Aldehyde->Dispense CarboxylicAcid Carboxylic Acid Stock Solutions (Array 2) CarboxylicAcid->Dispense Isocyanide Isocyanide Stock Solutions (Array 3) Isocyanide->Dispense React Seal and Shake (Room Temperature, 24-48h) Dispense->React Reaction Initiation Concentrate Concentrate in vacuo React->Concentrate Reaction Completion Purify Parallel HPLC Purification Concentrate->Purify Crude Product Analyze LC-MS & NMR Analysis of Purified Products Purify->Analyze Purified Library

Caption: Workflow for the parallel synthesis of a compound library via the Ugi-4CR.

Protocol: Parallel Ugi Four-Component Reaction in a 96-Well Format

Materials:

  • 2-(2-Piperidin-1-yl-ethoxy)-phenylamine

  • Array of aldehydes or ketones

  • Array of carboxylic acids

  • Array of isocyanides

  • Methanol (anhydrous)

  • 96-well reaction block with sealing mat

  • Multichannel pipette or liquid handling robot

  • Orbital shaker

  • Centrifugal evaporator

  • Parallel HPLC system for purification

Procedure:

  • Reagent Stock Solution Preparation:

    • Prepare a 0.5 M solution of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine in anhydrous methanol.

    • Prepare 0.6 M stock solutions of each aldehyde/ketone, carboxylic acid, and isocyanide in anhydrous methanol in separate 96-well plates corresponding to their respective diversity arrays.

  • Reaction Assembly:

    • To each well of a 96-well reaction block, add 100 µL (0.05 mmol) of the 2-(2-Piperidin-1-yl-ethoxy)-phenylamine stock solution.

    • Using a multichannel pipette or liquid handler, add 100 µL (0.06 mmol, 1.2 eq) of the appropriate aldehyde/ketone stock solution to each well according to the library design.

    • Similarly, add 100 µL (0.06 mmol, 1.2 eq) of the corresponding carboxylic acid stock solution to each well.

    • Finally, add 100 µL (0.06 mmol, 1.2 eq) of the designated isocyanide stock solution to each well.

  • Reaction Incubation:

    • Securely seal the reaction block with a chemically resistant sealing mat.

    • Place the reaction block on an orbital shaker and agitate at room temperature for 24-48 hours. The progress of the reaction can be monitored by taking a small aliquot from a representative well for LC-MS analysis.

  • Work-up and Purification:

    • Upon completion, remove the sealing mat and place the reaction block in a centrifugal evaporator to remove the methanol.

    • Redissolve the crude product in each well in a suitable solvent for purification (e.g., DMSO/methanol).

    • Purify the library members using a parallel HPLC system with a suitable gradient.

  • Analysis and Storage:

    • Confirm the identity and purity of the purified compounds by LC-MS and, for selected examples, by ¹H NMR.

    • Store the final compound library in a suitable format for high-throughput screening.

Causality and Self-Validation: The use of a slight excess of the aldehyde, carboxylic acid, and isocyanide components helps to drive the reaction to completion. The progress of the reaction can be easily monitored by LC-MS, observing the consumption of the starting amine and the appearance of the product peak with the expected mass-to-charge ratio. The parallel nature of the purification and analysis ensures the integrity of each library member.

Reductive Amination: A Robust Method for N-Alkylation

Reductive amination is a highly reliable and versatile method for forming C-N bonds.[5] It involves the reaction of the primary amine of our scaffold with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. This strategy allows for the introduction of a second point of diversity.

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow cluster_prep Reagent Preparation cluster_reaction Parallel Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Scaffold 2-(2-Piperidin-1-yl-ethoxy)-phenylamine (in Dichloromethane) Dispense Dispense Scaffold and Carbonyl into 96-well Reaction Block Scaffold->Dispense Carbonyl Aldehyde/Ketone Stock Solutions (Array) Carbonyl->Dispense ReducingAgent Sodium Triacetoxyborohydride (Solid) ImineFormation Imine Formation (Room Temperature, 1h) Dispense->ImineFormation AddReductant Add Reducing Agent ImineFormation->AddReductant Reduction Reduction (Room Temperature, 12-24h) AddReductant->Reduction Quench Quench with Saturated NaHCO₃ Reduction->Quench Extract Liquid-Liquid Extraction Quench->Extract Purify Parallel HPLC Purification Extract->Purify Analyze LC-MS & NMR Analysis of Purified Products Purify->Analyze

Caption: Workflow for parallel reductive amination.

Protocol: Parallel Reductive Amination in a 96-Well Format

Materials:

  • 2-(2-Piperidin-1-yl-ethoxy)-phenylamine

  • Array of aldehydes or ketones

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM, anhydrous)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 96-well reaction block with sealing mat

  • Multichannel pipette or liquid handling robot

  • Orbital shaker

  • Parallel liquid-liquid extraction equipment

  • Parallel HPLC system for purification

Procedure:

  • Reagent and Scaffold Preparation:

    • Prepare a 0.4 M solution of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine in anhydrous DCM.

    • Prepare 0.5 M stock solutions of each aldehyde or ketone in anhydrous DCM in a separate 96-well plate.

  • Reaction Assembly:

    • To each well of a 96-well reaction block, add 125 µL (0.05 mmol) of the scaffold solution.

    • Add 5 µL of glacial acetic acid to each well to catalyze imine formation.

    • Add 120 µL (0.06 mmol, 1.2 eq) of the appropriate aldehyde or ketone solution to each well.

    • Seal the block and shake at room temperature for 1 hour to facilitate imine formation.

  • Reduction:

    • Weigh out sodium triacetoxyborohydride (0.075 mmol, 1.5 eq) into a separate 96-well plate.

    • Carefully add the solid STAB to each well of the reaction block.

    • Reseal the block and shake at room temperature for 12-24 hours. Monitor reaction completion by LC-MS.

  • Work-up and Purification:

    • Quench the reaction by carefully adding 200 µL of saturated aqueous NaHCO₃ solution to each well.

    • Perform parallel liquid-liquid extraction with DCM.

    • Combine the organic layers and concentrate under reduced pressure.

    • Purify the resulting library using a parallel HPLC system.

  • Analysis and Storage:

    • Characterize the purified products by LC-MS and NMR.

    • Store the library for subsequent biological screening.

Causality and Self-Validation: The use of a mild reducing agent like sodium triacetoxyborohydride is crucial as it selectively reduces the iminium ion in the presence of the starting carbonyl compound. The reaction is self-validating through LC-MS monitoring, which will show the disappearance of the starting materials and the emergence of the product with the expected molecular weight.

Analytical Characterization of Compound Libraries

Rigorous analytical characterization is essential to ensure the quality and integrity of the synthesized library.

Analytical TechniquePurposeExpected Outcome
LC-MS (Liquid Chromatography-Mass Spectrometry) Purity assessment and identity confirmation of individual library members.A single major peak in the chromatogram with the correct mass-to-charge ratio for the expected product.
¹H NMR (Proton Nuclear Magnetic Resonance) Structural elucidation of a representative subset of the library.The appearance of new signals corresponding to the introduced substituents and shifts in the signals of the scaffold protons, confirming the desired transformation.
High-Content Screening (HCS) Compatible Purity Analysis Rapid assessment of the purity of a large number of compounds.Quantitative data on the purity of each library member, enabling the selection of high-quality compounds for biological assays.

Conclusion: A Scaffold for Accelerated Discovery

2-(2-Piperidin-1-yl-ethoxy)-phenylamine is a highly valuable and versatile scaffold for parallel synthesis in drug discovery. Its inherent "drug-like" properties and the presence of multiple, readily diversifiable chemical handles make it an ideal starting point for the construction of large and diverse compound libraries. The robust and high-yielding Ugi and reductive amination reactions provide efficient and modular synthetic routes for library production. By following the detailed protocols and analytical procedures outlined in these application notes, researchers can effectively leverage this scaffold to accelerate their hit-finding and lead-optimization efforts, ultimately contributing to the discovery of novel therapeutic agents.

References

  • PubChem. (n.d.). 2-(2-Piperidin-1-ylphenoxy)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Sayed, N. N. E., & El-Daly, M. M. (2021). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 11(45), 28216-28243. [Link]

  • Kopcsányi, T., & Kégl, T. (2021). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 26(16), 4945. [Link]

  • Shaaban, S., & Dömling, A. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 28(4), 1686. [Link]

  • Park, H., & Gong, Y. D. (2012). Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. Molecules, 17(5), 5474-5509. [Link]

  • de la Torre, A., & Ramon, D. J. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(16), 5296. [Link]

  • Kodadek, T., & Mebrahtu, M. (2008). Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. PMC, 3(4), 450–459. [Link]

  • University of Leeds. (n.d.). Combinatorial libraries: strategies and methods for 'lead' discovery. University of Leeds. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2013). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2013(2), 16-33. [Link]

  • Li, S., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research, 41(12), 1149–1161. [Link]

  • Lam, K. S., & Liu, R. (2017). Combinatorial Chemistry in Drug Discovery. Current opinion in chemical biology, 38, 29–36. [Link]

  • ResearchGate. (2001). ChemInform Abstract: One-Pot Parallel Synthesis Approach to Secondary Amines Based on the Reductive Amination of Ketones. ResearchGate. [Link]

  • Chaudhary, S., et al. (2024). Targeting cancer using scaffold-hopping approaches: illuminating SAR to improve drug design. Drug Discovery Today, 29(10), 104115. [Link]

  • Chen, Z., et al. (2003). Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor. Bioorganic & Medicinal Chemistry Letters, 13(19), 3247-3252. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening with 2-(2-Piperidin-1-yl-ethoxy)-phenylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of the 2-(2-Piperidin-1-yl-ethoxy)-phenylamine Scaffold

The 2-(2-Piperidin-1-yl-ethoxy)-phenylamine scaffold is a privileged structure in modern medicinal chemistry, embodying a versatile combination of pharmacophoric features. This unique arrangement, consisting of a flexible ether linkage, an aromatic phenylamine ring, and a saturated piperidine heterocycle, presents multiple opportunities for interaction with a diverse range of biological targets.[1] Derivatives of this core structure have been implicated in a variety of pharmacological activities, including anti-inflammatory and antimycotic effects, and have shown potential as ligands for G-protein coupled receptors (GPCRs) and various enzymes.[2][3][4]

The inherent potential of this scaffold, however, often precedes the identification of a specific molecular target. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic implementation of high-throughput screening (HTS) to elucidate the biological targets of novel 2-(2-Piperidin-1-yl-ethoxy)-phenylamine derivatives and to identify promising lead compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a framework for robust data analysis and hit validation.

The Strategic Imperative: A Tiered HTS Approach to Target Deconvolution

When the specific biological target of a novel compound series is unknown, a tiered or hierarchical screening approach is a scientifically rigorous and resource-efficient strategy. This method involves progressing a library of compounds, such as derivatives of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine, through a series of assays of increasing specificity.

Our proposed strategy begins with broad, target-agnostic phenotypic screens to identify general biological activity, followed by more focused assays aimed at narrowing down the target class (e.g., GPCRs, kinases, ion channels). Finally, specific biochemical or biophysical assays are employed to confirm direct target engagement and determine potency.

HTS_Workflow cluster_0 Tier 1: Phenotypic & Broad-Based Screening cluster_1 Tier 2: Target Class Identification cluster_2 Tier 3: Specific Target Engagement & Validation cluster_3 Hit Validation & Lead Optimization phenotypic_screen Phenotypic Screening (e.g., Cell Viability, Morphology) cell_panel Broad Cell Panel Screen (Diverse tissue origins) phenotypic_screen->cell_panel Identify active compounds gpcr_screen GPCR Assays (e.g., Calcium Flux, cAMP) cell_panel->gpcr_screen Hypothesize target class kinase_panel Broad Kinase Panel cell_panel->kinase_panel ion_channel Ion Channel Assays (e.g., Membrane Potential) cell_panel->ion_channel biochemical_assay Biochemical Assays (e.g., Enzyme Inhibition, Radioligand Binding) gpcr_screen->biochemical_assay Confirm specific target kinase_panel->biochemical_assay ion_channel->biochemical_assay biophysical_assay Biophysical Assays (e.g., SPR, DSF) biochemical_assay->biophysical_assay Validate direct binding hit_validation Hit Confirmation & Dose-Response biophysical_assay->hit_validation counter_screens Counter-Screening & Selectivity Profiling hit_validation->counter_screens sar Structure-Activity Relationship (SAR) Studies counter_screens->sar lead_opt Lead Optimization sar->lead_opt SPA_Principle cluster_0 No Competitor Present cluster_1 Competitor Present Bead1 SPA Bead Signal1 Light Signal Bead1->Signal1 Receptor1 Receptor Receptor1->Bead1 Captured Radioligand1 [3H]-Ligand Radioligand1->Receptor1 Binds Bead2 SPA Bead NoSignal Reduced Signal Bead2->NoSignal Receptor2 Receptor Receptor2->Bead2 Captured Radioligand2 [3H]-Ligand Competitor Test Compound Competitor->Receptor2 Binds

Principle of a Scintillation Proximity Assay (SPA).

Hit Validation: Ensuring Scientific Rigor

A critical phase of any HTS campaign is the validation of initial "hits" to eliminate false positives and confirm the mechanism of action. [5] Key Steps in Hit Validation:

  • Hit Confirmation: Re-test the primary hits, ideally from a freshly prepared sample, in the same assay to confirm activity.

  • Dose-Response Analysis: Generate full dose-response curves to determine potency (IC₅₀ or EC₅₀) and assess the quality of the pharmacological interaction.

  • Orthogonal Assays: Confirm the activity of the hit compounds in a different assay format that measures the same biological endpoint but with a different technology. [5]For example, a hit from a fluorescence-based enzyme assay could be confirmed using a label-free mass spectrometry-based assay.

  • Counter-Screening: Test the hits in assays for related targets to assess selectivity. For instance, a confirmed MAO-B inhibitor should be tested against MAO-A.

  • Promiscuity and Interference Checks: Many compounds can interfere with assay technologies, leading to false positives. [5]Assays should be run in the absence of the target enzyme or receptor to identify compounds that interfere with the detection method.

Validation StepPurposeExample
Hit Confirmation Confirm initial activityRe-test active compounds from the primary screen.
Dose-Response Determine potency (IC₅₀/EC₅₀)10-point serial dilution of confirmed hits.
Orthogonal Assay Rule out technology-specific artifactsConfirm a fluorescence-based hit with a luminescence-based assay.
Counter-Screening Assess selectivityTest a MAO-B inhibitor for activity against MAO-A.
Interference Assay Identify false positivesRun the assay without the target protein.

Conclusion

The 2-(2-Piperidin-1-yl-ethoxy)-phenylamine scaffold represents a promising starting point for the discovery of novel therapeutics. The successful elucidation of the biological targets and mechanisms of action for derivatives of this scaffold is contingent upon a well-designed and rigorously executed high-throughput screening campaign. By employing a tiered approach, from broad phenotypic screens to specific target engagement assays, researchers can efficiently navigate the complexities of target deconvolution. The protocols and strategies outlined in this application note provide a robust framework for identifying and validating novel bioactive compounds, ultimately accelerating the journey from a promising chemical scaffold to a potential therapeutic candidate.

References

  • Glickman, J. F., Schmid, A., & Ferrand, S. (2008). Scintillation proximity assays in high-throughput screening. ASSAY and Drug Development Technologies, 6(3), 433–455. [Link]

  • Williams, C. (2001). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. In High-Throughput Screening: Methods and Protocols. Humana Press. [Link]

  • Thomas, D. R., et al. (2012). High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. Phytotherapy Research, 26(8), 1200-1206. [Link]

  • Glickman, J. F., Schmid, A., & Ferrand, S. (2008). Scintillation Proximity Assays in High-Throughput Screening. ResearchGate. [Link]

  • Thomas, D. R., et al. (2012). High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. Phytotherapy Research. [Link]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 760–766. [Link]

  • Glickman, J. F., Schmid, A., & Ferrand, S. (2008). Scintillation proximity assays in high-throughput screening. OAK Open Access Archive. [Link]

  • Wu, G. (2003). Helping High-Throughput Screening. Pharmaceutical & Diagnostic Innovation. [Link]

  • An, W. F., & Tolliday, N. (2010). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. International Journal of High Throughput Screening, 2010(1), 1–14. [Link]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. [Link]

  • BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. BioAssay Systems Website. [Link]

  • Huescar, M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 16-26. [Link]

Sources

derivatization of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine for bioassays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Derivatization of 2-(2-(Piperidin-1-yl)ethoxy)aniline for Enhanced Bioanalytical Detection

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 2-(2-(Piperidin-1-yl)ethoxy)aniline, a molecule featuring a primary aromatic amine and a piperidine scaffold. Such structures are common in pharmaceutical development, yet their quantification in complex biological matrices presents significant challenges due to their physicochemical properties. Derivatization is a critical pre-analytical step to enhance detection sensitivity, improve chromatographic separation, and ensure accurate quantification in various bioassays. This document explores the underlying chemical principles and offers two robust, field-tested protocols for derivatization targeting high-performance liquid chromatography with fluorescence detection (HPLC-FLD) and gas chromatography-mass spectrometry (GC-MS), respectively.

Introduction: The Rationale for Derivatization

The molecule 2-(2-(Piperidin-1-yl)ethoxy)aniline, hereafter referred to as PPA, incorporates two key structural motifs of high interest in medicinal chemistry: a phenylamine (aniline) group and a piperidine ring. The piperidine scaffold is a privileged structure in drug discovery, known to enhance druggability and improve pharmacokinetic profiles.[1] The primary aromatic amine is a versatile chemical handle but can pose analytical challenges.

In its native form, PPA lacks a strong intrinsic chromophore or fluorophore, making its detection at low concentrations (ng/mL or pg/mL), typical in biological samples, difficult with standard UV-Vis or fluorescence detectors.[2] Furthermore, the polar nature of the primary amine can lead to poor peak shape and retention in reversed-phase chromatography.

Chemical derivatization addresses these limitations by covalently attaching a tag to the primary amine group. This process is designed to achieve specific analytical goals:

  • Enhance Detectability: Introduce a moiety with strong UV absorbance or fluorescence, drastically lowering the limit of detection (LOD).[3]

  • Improve Separation: Modify the polarity and volatility of the analyte to improve its behavior in HPLC or GC systems.[2]

  • Increase Specificity: The choice of derivatizing agent and reaction conditions can provide an additional layer of selectivity for the analyte of interest.

This guide provides the scientific context and step-by-step instructions for researchers to successfully derivatize PPA for reliable bioanalysis.

Foundational Chemistry: Targeting the Primary Aromatic Amine

The primary aromatic amine (-NH₂) on the PPA molecule is the principal target for derivatization. The nitrogen atom possesses a lone pair of electrons, making it nucleophilic and capable of reacting with various electrophilic derivatizing agents.[4] The reactivity of this group is influenced by its attachment to the benzene ring, where the lone pair can be partially delocalized into the aromatic system.[4]

Common derivatization reactions for primary amines include:

  • Acylation: Reaction with acid chlorides or anhydrides (e.g., dansyl chloride, trifluoroacetic anhydride).

  • Schiff Base Formation: Reaction with aldehydes (e.g., o-phthalaldehyde).[5]

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates (e.g., phenyl isothiocyanate).[6]

The tertiary amine within the piperidine ring is significantly less nucleophilic and generally does not react under the mild conditions used for derivatizing the primary amine, ensuring reaction specificity.

Strategic Selection of a Derivatization Reagent

The choice of reagent is dictated by the intended analytical platform and desired sensitivity. The following table compares common reagents applicable to PPA.

ReagentAbbreviationDetection MethodAdvantagesDisadvantages
Dansyl ChlorideDns-ClHPLC-FLD, LC-MSHigh fluorescence quantum yield; stable derivatives; reacts with primary & secondary amines.Excess reagent can cause background interference; reaction can be slow.
9-fluorenylmethyl chloroformateFMOC-ClHPLC-FLD, HPLC-UVRapid reaction; stable derivatives; high sensitivity.[2][7]Reagent itself is fluorescent and requires removal or separation.[7]
o-PhthalaldehydeOPAHPLC-FLDVery fast reaction at room temp; excess reagent is non-fluorescent.[5]Derivatives can be unstable; reacts only with primary amines in the presence of a thiol.[5]
Trifluoroacetic AnhydrideTFAAGC-MS, GC-ECDCreates volatile and thermally stable derivatives; enhances MS signal.[8]Highly corrosive and moisture-sensitive reagent; requires anhydrous conditions.
Phenyl isothiocyanatePITCHPLC-UVForms stable derivatives detectable by UV.[6]Lower sensitivity compared to fluorescence-based methods.

For the purposes of this guide, we will detail protocols for Dansyl Chloride (for high-sensitivity HPLC-FLD analysis) and Trifluoroacetic Anhydride (for robust GC-MS analysis).

Experimental Workflow & Protocols

A typical pre-column derivatization workflow involves extraction of the analyte from the biological matrix, the derivatization reaction itself, and finally, injection into the chromatographic system.

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis BiologicalSample Biological Sample (Plasma, Urine, etc.) Extraction Analyte Extraction (LLE or SPE) BiologicalSample->Extraction DryDown Evaporation to Dryness Extraction->DryDown Reconstitution Reconstitute in Reaction Buffer DryDown->Reconstitution AddReagent Add Derivatizing Reagent Reconstitution->AddReagent Reaction Incubate (Heat/Time) AddReagent->Reaction Quench Quench Reaction (Optional) Reaction->Quench Injection Inject into Chromatography System Quench->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FLD, MS, etc.) Separation->Detection

Caption: General workflow for pre-column derivatization of PPA.

Protocol 1: Derivatization of PPA with Dansyl Chloride for HPLC-FLD Analysis

This protocol is designed to attach a dansyl group to the primary amine of PPA, yielding a highly fluorescent derivative suitable for quantification in the low ng/mL range.

A. Principle

Dansyl chloride reacts with the primary amine of PPA in an alkaline environment to form a stable, fluorescent sulfonamide derivative.

G cluster_conditions PPA PPA (Analyte) Derivative Fluorescent Derivative PPA->Derivative + Conditions Sodium Bicarbonate Buffer (pH ~9) 60°C, 45 min DansylCl Dansyl Chloride (Reagent) DansylCl->Derivative

Caption: Reaction scheme for the dansylation of PPA.

B. Materials & Reagents

  • 2-(2-(Piperidin-1-yl)ethoxy)aniline (PPA) standard

  • Internal Standard (IS), e.g., a structurally similar primary amine

  • Dansyl Chloride solution: 1 mg/mL in acetone (prepare fresh)

  • Sodium Bicarbonate Buffer: 100 mM, pH 9.0

  • Toluene

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Heater block or water bath

C. Step-by-Step Protocol

  • Sample Preparation: Pipette 100 µL of the sample (standard, QC, or unknown) containing PPA into a 1.5 mL microcentrifuge tube. Add 10 µL of IS solution.

  • Alkalinization: Add 100 µL of 100 mM Sodium Bicarbonate Buffer (pH 9.0) to the tube. Vortex briefly.

  • Reagent Addition: Add 200 µL of the Dansyl Chloride solution (1 mg/mL in acetone). Vortex vigorously for 30 seconds.

  • Reaction Incubation: Place the tube in a heater block set to 60°C for 45 minutes. Causality Note: Heating accelerates the reaction rate, ensuring complete derivatization. The alkaline pH is crucial to deprotonate the primary amine, making it a more potent nucleophile.

  • Reaction Termination & Extraction: After incubation, cool the tube to room temperature. Add 500 µL of toluene and vortex for 1 minute to extract the derivatized PPA. Insight: This liquid-liquid extraction step removes excess polar reagents and concentrates the less polar derivative in the organic phase.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes.

  • Sample Collection: Carefully transfer the upper organic layer (toluene) to a new tube. Evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 Acetonitrile:Water).

  • Analysis: Inject 10 µL into the HPLC-FLD system.

D. Typical HPLC-FLD Conditions

ParameterSetting
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water
Flow Rate 1.0 mL/min
Fluorescence Detector Excitation: ~340 nm, Emission: ~525 nm
Column Temperature 35°C
Protocol 2: Derivatization of PPA with TFAA for GC-MS Analysis

This protocol renders the PPA molecule volatile and thermally stable by converting the polar amine into a trifluoroacetyl amide, which is amenable to GC-MS analysis.[8]

A. Principle

Trifluoroacetic anhydride (TFAA) is a potent acylating agent that reacts with the primary amine of PPA to form a stable trifluoroacetamide derivative. The high electronegativity of the fluorine atoms enhances detectability by electron capture detection (ECD) and provides a characteristic mass fragmentation pattern in MS.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Analysis Sample Dried Analyte Extract Solvent Add Anhydrous Solvent (e.g., Ethyl Acetate) Sample->Solvent AddTFAA Add TFAA Reagent Solvent->AddTFAA Heat Heat at 70°C for 20 min AddTFAA->Heat Cool Cool to Room Temp Heat->Cool Evaporate Evaporate Excess Reagent/Solvent Cool->Evaporate Redissolve Redissolve in Injection Solvent (e.g., Hexane) Evaporate->Redissolve Inject Inject into GC-MS Redissolve->Inject

Sources

Application Notes and Protocols for the Purity Assessment of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Piperidin-1-yl-ethoxy)-phenylamine is a molecule of significant interest in pharmaceutical research and development, incorporating key pharmacophores such as a phenylamine moiety, an ether linkage, and a piperidine ring.[1] These structural features are prevalent in a wide array of biologically active compounds, making this molecule a valuable intermediate in the synthesis of novel therapeutics.[1] The purity of such intermediates is of paramount importance, as impurities can have a significant impact on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the analytical methods for the purity assessment of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine, intended for researchers, scientists, and drug development professionals.

The analytical strategies outlined herein are designed to provide a multi-faceted approach to purity assessment, ensuring the identification and quantification of potential impurities, including starting materials, by-products, and degradation products. The methodologies are grounded in established principles of analytical chemistry and are in alignment with the guidelines for analytical procedure validation, such as those outlined by the International Council for Harmonisation (ICH).[2][3][4][5]

Physicochemical Properties and Considerations for Method Development

A thorough understanding of the physicochemical properties of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine is crucial for the development of robust analytical methods.

PropertyValue (Predicted/Analogous)Implication for Analytical Method Development
Molecular Formula C₁₃H₂₀N₂OGuides mass spectrometry analysis.
Molecular Weight 220.31 g/mol [6]
Boiling Point 319.2 ± 25.0 °CSuggests that Gas Chromatography (GC) is a viable technique, although derivatization may be necessary to improve volatility and thermal stability.
LogP (Partition Coefficient) 2.56Indicates moderate lipophilicity, making it suitable for reverse-phase High-Performance Liquid Chromatography (HPLC).[7]
pKa (Predicted) Basic (piperidine nitrogen), Weakly basic (aniline nitrogen)The basic nature of the molecule will influence the choice of mobile phase pH in HPLC to ensure good peak shape and retention.

Orthogonal Analytical Approach for Comprehensive Purity Profiling

A combination of analytical techniques is essential for a comprehensive assessment of purity. This orthogonal approach, utilizing methods with different separation and detection principles, provides a high degree of confidence in the analytical results.

Caption: Orthogonal analytical workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the purity assessment of non-volatile and semi-volatile organic compounds.[8][9][10][11] A reverse-phase HPLC method is recommended for 2-(2-Piperidin-1-yl-ethoxy)-phenylamine due to its moderate lipophilicity.

Rationale for Method Parameters

The selection of appropriate HPLC parameters is critical for achieving optimal separation and quantification.

  • Column: A C18 column is a good starting point due to its versatility and wide range of applications for moderately polar to non-polar compounds.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is suitable. The basic nature of the analyte necessitates the use of a buffer to control the pH and ensure consistent retention and peak shape. A slightly acidic to neutral pH (e.g., pH 3-7) is recommended to ensure the piperidine and aniline moieties are protonated, leading to better interaction with the stationary phase and improved peak symmetry.

  • Detector: A UV detector is appropriate as the phenylamine moiety is expected to have a significant UV absorbance. The detection wavelength should be optimized by acquiring a UV spectrum of the analyte.

Detailed HPLC Protocol

Objective: To determine the purity of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine and quantify related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

ParameterRecommended ConditionJustification
Column C18, 4.6 x 150 mm, 5 µmProvides good resolution for a wide range of compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a slightly acidic pH to ensure protonation of the basic nitrogens, improving peak shape.[12] Formic acid is also MS-compatible.
Mobile Phase B AcetonitrileA common and effective organic modifier for reverse-phase HPLC.
Gradient Elution 5% B to 95% B over 20 minutesA gradient is recommended to elute a wide range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Injection Volume 10 µLA typical injection volume.
Detection Wavelength 254 nm (or optimized wavelength)A common wavelength for aromatic compounds; should be optimized based on the analyte's UV spectrum.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 2-(2-Piperidin-1-yl-ethoxy)-phenylamine sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Assay: Calculate the percentage purity of the main peak using the area percent method, assuming all impurities have a similar response factor at the chosen wavelength. For higher accuracy, a reference standard should be used for external calibration.

  • Impurity Profiling: Identify and quantify all impurity peaks relative to the main peak. The reporting threshold for impurities should be in line with relevant regulatory guidelines (e.g., ICH Q3A).

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[13][14][15][16] It is particularly well-suited for the analysis of residual solvents and potential volatile by-products from the synthesis of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine.

Rationale for Method Parameters
  • Injection Technique: Headspace GC is the preferred technique for residual solvent analysis as it minimizes matrix effects from the non-volatile analyte.[14] Direct liquid injection can be used for the analysis of volatile impurities that are not amenable to headspace analysis.

  • Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good general-purpose column for the separation of a wide range of volatile organic compounds.

  • Detector: A mass spectrometer provides both qualitative (mass spectrum) and quantitative (peak area) information, allowing for the confident identification of unknown impurities by comparison to spectral libraries.

Detailed GC-MS Protocol

Objective: To identify and quantify residual solvents and other volatile impurities.

Instrumentation:

  • GC system with a headspace autosampler and a mass selective detector.

GC-MS Conditions:

ParameterRecommended ConditionJustification
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA robust and versatile column for a wide range of volatile compounds.
Carrier Gas Helium at a constant flow of 1.2 mL/minAn inert carrier gas compatible with mass spectrometry.
Oven Program 40 °C (hold 5 min), ramp to 250 °C at 10 °C/min, hold 5 minA general-purpose temperature program to separate a wide range of solvents and volatile impurities.
Injector Temperature 250 °CEnsures complete vaporization of the analytes.
Transfer Line Temp 280 °CPrevents condensation of the analytes before entering the mass spectrometer.
Ion Source Temp 230 °CStandard ion source temperature.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Range m/z 35-400Covers the mass range of common solvents and potential volatile impurities.

Headspace Sample Preparation:

  • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

  • Add 1 mL of a suitable solvent (e.g., DMSO or DMF) that is not expected to be present as a residual solvent.

  • Seal the vial and place it in the headspace autosampler.

  • Equilibrate the vial at 80 °C for 15 minutes before injection.

Data Analysis:

  • Identify residual solvents by comparing their retention times and mass spectra with those of known standards and library spectra.

  • Quantify the identified solvents using an external standard calibration.

Spectroscopic Methods for Structural Confirmation and Identity

Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in the analyte, serving as essential tools for identity confirmation.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the unambiguous identification and structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity. Key expected signals include those for the aromatic protons of the phenylamine ring, the methylene protons of the ethoxy bridge, and the protons of the piperidine ring.

  • ¹³C NMR: The carbon NMR spectrum will show the number of chemically distinct carbon atoms in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The FTIR spectrum of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine is expected to show characteristic absorption bands for:

  • N-H stretching of the primary amine.

  • C-H stretching of the aromatic and aliphatic groups.

  • C=C stretching of the aromatic ring.

  • C-O stretching of the ether linkage.

  • C-N stretching of the amine and piperidine ring.

Method Validation

Any analytical method used for the purity assessment of a pharmaceutical intermediate or API must be validated to ensure it is suitable for its intended purpose.[2][3][4][5] The validation should be performed in accordance with ICH Q2(R1) guidelines and should include the following parameters:[2][3][4][5]

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Caption: The process of analytical method validation.

Conclusion

The purity of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine is a critical quality attribute that must be rigorously controlled. The analytical methods and protocols detailed in this application note provide a robust framework for the comprehensive purity assessment of this important pharmaceutical intermediate. By employing an orthogonal approach that combines chromatographic and spectroscopic techniques, and by adhering to established principles of method validation, researchers and drug development professionals can ensure the quality and consistency of this material, thereby supporting the development of safe and effective new medicines.

References

  • ICH. (2013). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Shimadzu Corporation. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]

  • Ray, A. (2017). GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. [Link]

  • ResolveMass Laboratories Inc. Identification and profiling of impurities in Pharmaceuticals. [Link]

  • Medistri SA. (2024). GC/MS Identification of Impurities. [Link]

  • American Laboratory. (2020). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. [Link]

  • SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. [Link]

  • R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • Bhaskarapillai, A., et al. (2023). Exploring the structural and electronic characteristics of phenethylamine derivatives: a density functional theory approach. Future Journal of Pharmaceutical Sciences. [Link]

  • ICH. Quality Guidelines. [Link]

  • National Academic Digital Library of Ethiopia. Analytical Techniques in the Pharmaceutical Sciences. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • De Mey, E., et al. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. [Link]

  • Aragen Life Sciences. (2024). The Essential Role of Analytical Chemistry in the Pharmaceutical Industry. [Link]

  • AZoLifeSciences. (2022). Role of Analytical Chemistry in the Pharmaceutical Industry. [Link]

  • Journal of Pharmaceutical Analysis and Techniques. (2024). Analytical Techniques in Pharmaceutical Analysis. [Link]

  • Drug Analytical Research. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. [Link]

  • Integrated Liner Technologies. (2024). Techniques in Pharmaceutical Analysis. [Link]

  • Publisso. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. [Link]

  • DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. [Link]

  • NIOSH. (2002). amines, aromatic 2002. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021). Food Science and Technology. [Link]

  • Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • PubMed. (2017). Analysis of synthetic phenethylamine street drugs using direct sample analysis coupled to accurate mass time of flight mass spectrometry. [Link]

  • ResearchGate. (2019). Characterization of 2C-Phenethylamines using High-Resolution Mass Spectrometry and Kendrick Mass Defect Filters. [Link]

  • ResearchGate. (2017). Analysis of Synthetic Phenethylamine Street Drugs Using Direct Sample Analysis Coupled to Accurate Mass Time of Flight Mass Spectrometry. [Link]

  • ResearchGate. (2020). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. [Link]

  • PubChem. 4-(2-Piperidin-1-yl-ethoxy)-phenylamine. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Synthesis and Characterization of Piperazine-2,6-diones. [Link]

  • MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • PubMed. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine. The purity of this intermediate is critical for the quality and safety of subsequent active pharmaceutical ingredients (APIs). This document provides in-depth troubleshooting guides and answers to frequently asked questions (FAQs) to address specific issues you may encounter during its synthesis, focusing on the identification, control, and remediation of common impurities.

Introduction to the Synthesis and Importance of Purity

2-(2-Piperidin-1-yl-ethoxy)-phenylamine is a valuable intermediate in medicinal chemistry, incorporating key pharmacophores: a primary aromatic amine, a flexible ether linkage, and a basic piperidine ring.[1] These features make it a versatile building block for a range of therapeutic agents. However, the presence of impurities, even at trace levels, can significantly impact the safety and efficacy of the final drug product.[2][3] Therefore, a thorough understanding and control of the impurity profile during synthesis are mandated by regulatory bodies and are essential for robust process development.[4][5]

This guide will focus on the most common and industrially relevant synthetic route: the Williamson Ether Synthesis . We will explore the key impurities associated with this pathway and provide practical solutions to overcome common challenges.

Primary Synthetic Route: Williamson Ether Synthesis

The most prevalent method for preparing 2-(2-Piperidin-1-yl-ethoxy)-phenylamine involves the N-alkylation of 2-aminophenol with 1-(2-chloroethyl)piperidine. This reaction is a variation of the Williamson ether synthesis, a reliable method for forming ethers.[6][7] The reaction is typically performed in a polar aprotic solvent in the presence of a base to deprotonate the phenolic hydroxyl group, which then acts as a nucleophile.

Synthetic Scheme Overview

Williamson_Ether_Synthesis cluster_reactants Starting Materials & Reagents SM1 2-Aminophenol Reaction Williamson Ether Synthesis SM1->Reaction SM2 1-(2-Chloroethyl)piperidine SM2->Reaction Base Base (e.g., K₂CO₃, NaH) Base->Reaction Activates Phenol Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Reaction Medium Product 2-(2-Piperidin-1-yl-ethoxy)-phenylamine Reaction->Product Desired Product

Caption: General scheme for the Williamson Ether Synthesis of the target molecule.

Troubleshooting Guide & FAQs: Impurity Profiling

This section addresses common impurities encountered during the synthesis. The issues are presented in a question-and-answer format to directly tackle specific experimental observations.

Q1: My reaction is complete by TLC/HPLC, but I have a significant amount of unreacted 2-aminophenol. What went wrong?

Answer: This is a common issue often related to insufficient base or base deactivation.

  • Causality: The Williamson ether synthesis requires the deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide ion.[8] If the base is too weak, hygroscopic (and has absorbed water), or used in insufficient stoichiometric amounts, the deprotonation will be incomplete, leaving 2-aminophenol unreacted.

  • Troubleshooting Steps:

    • Verify Base Quality and Stoichiometry: Use a freshly opened or properly stored anhydrous base. Ensure at least one equivalent of a moderately strong base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) is used. For K₂CO₃, which is a weaker base, using 1.5-2.0 equivalents is common practice.

    • Choice of Base: If using K₂CO₃ in a solvent like acetonitrile, the reaction may be slow. Consider switching to a stronger base like sodium hydride (NaH) in an anhydrous solvent like DMF or THF for more efficient deprotonation.

    • Reaction Temperature: For weaker bases, increasing the reaction temperature can improve the rate of phenoxide formation and subsequent alkylation.

Q2: I'm observing a new, less polar spot on TLC (or a later eluting peak in RP-HPLC) that stains differently. What could this impurity be?

Answer: You are likely observing the N-alkylated or N,O-dialkylated byproduct. The primary amine of 2-aminophenol is also nucleophilic and can compete with the hydroxyl group for the alkylating agent.

  • Causality: Although the phenoxide is a stronger nucleophile for this SN2 reaction, the amine can also react with 1-(2-chloroethyl)piperidine, leading to the formation of N-substituted (Impurity A) and, subsequently, N,O-disubstituted (Impurity B) products. This is especially prevalent if the hydroxyl group is not fully deprotonated.

  • Minimization Strategies:

    • Controlled Reagent Addition: Add the 1-(2-chloroethyl)piperidine solution slowly (e.g., via a syringe pump) to the solution of the pre-formed phenoxide. This maintains a low concentration of the electrophile, favoring reaction at the more nucleophilic phenoxide site.

    • Optimize Base and Temperature: Using a strong base like NaH ensures the rapid and complete formation of the phenoxide, making the hydroxyl group overwhelmingly more reactive than the neutral amine. Running the reaction at the lowest temperature that allows for a reasonable reaction rate can also increase selectivity.

Q3: My final product shows a water-soluble impurity that I can't extract with organic solvents. What is it and how do I remove it?

Answer: This is very likely a quaternary ammonium salt (Impurity C), formed by the over-alkylation of the piperidine nitrogen in your product or starting material.

  • Causality: The nitrogen atom in the piperidine ring of either the product or the 1-(2-chloroethyl)piperidine starting material can act as a nucleophile. It can react with another molecule of the alkylating agent, leading to the formation of a quaternary ammonium salt.[9][10] These salts are highly polar and often water-soluble.

  • Prevention and Removal:

    • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the 2-aminophenol relative to the 1-(2-chloroethyl)piperidine to ensure the alkylating agent is fully consumed.[9]

    • Purification: During work-up, these salts will remain in the aqueous phase. Thoroughly wash the organic layer with water or brine to remove them. If the product itself was salted out, redissolve the crude mixture in an organic solvent like dichloromethane or ethyl acetate and perform aqueous washes.

Impurity Formation Pathways

Impurity_Formation SM1 2-Aminophenol Product Desired Product SM1->Product O-Alkylation (Desired) ImpurityA Impurity A (N-Alkylated) SM1->ImpurityA N-Alkylation (Side Reaction) SM2 1-(2-Chloroethyl)piperidine (Alkylating Agent) ImpurityC Impurity C (Quaternary Salt) SM2->ImpurityC Self-Condensation/ Over-alkylation of Reagent ImpurityB Impurity B (N,O-Dialkylated) Product->ImpurityB N-Alkylation of Product Product->ImpurityC Over-alkylation of Product ImpurityA->ImpurityB O-Alkylation of Impurity A

Caption: Common impurity formation pathways in the synthesis.

Analytical Methodologies

Robust analytical methods are crucial for identifying and quantifying impurities.[4] High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[3]

Protocol 1: Reverse-Phase HPLC Method for Impurity Profiling

This protocol provides a general starting point for method development.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Program:

    • Start at 10% B.

    • Linear gradient to 90% B over 20 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to 10% B over 1 minute and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the crude sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Typical Elution Profile
Compound Expected Retention Time
2-AminophenolEarly eluting
2-(2-Piperidin-1-yl-ethoxy)-phenylamine (Product) Main peak
N-Alkylated Impurity (Impurity A)Slightly later than product
N,O-Dialkylated Impurity (Impurity B)Late eluting (most non-polar)
Note: Quaternary salts (Impurity C) are often not retained on reverse-phase columns and may elute in the void volume.

Purification Strategies

Effective purification is key to achieving the required quality standards for the final product.

Protocol 2: Acid-Base Extraction for Bulk Impurity Removal

This technique leverages the basicity of the amine groups to separate the product from non-basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The desired product and other basic impurities will move into the aqueous layer as their hydrochloride salts.

  • Separation: Separate the aqueous layer. The organic layer contains non-basic impurities and can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) with stirring until the pH is >10. The product will precipitate out or form an oil.

  • Re-extraction: Extract the basified aqueous layer multiple times with fresh organic solvent (ethyl acetate or DCM).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.

Protocol 3: Column Chromatography for High Purity

For removing closely related impurities like the N-alkylated byproduct, column chromatography is often necessary.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient system is often most effective. Start with a non-polar system and gradually increase polarity. A common system is a gradient of methanol (0-10%) in dichloromethane (DCM). Adding a small amount of triethylamine (~0.5%) to the eluent can prevent the basic product from tailing on the acidic silica gel.

  • Procedure:

    • Load a concentrated solution of the crude product onto the column.

    • Begin elution with the starting solvent mixture (e.g., 100% DCM + 0.5% TEA).

    • Gradually increase the percentage of methanol.

    • Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain the final product.

Troubleshooting Workflow

Troubleshooting_Workflow Start Analyze Crude Product by HPLC/TLC CheckSM High Level of Starting Material? Start->CheckSM CheckSideProducts Unknown Side Products Observed? Start->CheckSideProducts CheckSM->CheckSideProducts No SolutionSM Solution: • Verify Base Stoichiometry • Use Stronger Base • Increase Temperature CheckSM->SolutionSM Yes CheckPolarity Are Impurities More or Less Polar? CheckSideProducts->CheckPolarity Yes End Achieved Purity Spec CheckSideProducts->End No LessPolar Less Polar Impurity (e.g., N,O-Dialkylation) CheckPolarity->LessPolar Less Polar MorePolar More Polar/Aqueous Soluble (e.g., Quaternary Salt) CheckPolarity->MorePolar More Polar SolutionLessPolar Solution: • Slow Reagent Addition • Optimize Temp/Base • Purify via Chromatography LessPolar->SolutionLessPolar SolutionMorePolar Solution: • Control Stoichiometry • Purify via Acid-Base Extraction • Thorough Aqueous Washes MorePolar->SolutionMorePolar SolutionSM->End SolutionLessPolar->End SolutionMorePolar->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Vertex AI Search. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals.
  • Alfa Chemistry. (n.d.). Analytical Methods for Elemental Impurities in Pharmaceuticals.
  • SelectScience. (n.d.). How to develop analytical methods for impurity detection in pharma with a quality by design approach.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • PharmaGuideline. (2014). Process of Finding Impurities in Pharmaceutical Products.
  • Wikipedia. (n.d.). Phenol ether.
  • BenchChem. (n.d.). 2-(2-Piperidin-1-yl-ethoxy)-phenylamine | 857373-29-6.
  • BenchChem. (n.d.). Common challenges in working with piperidine-based compounds.
  • Solubility of Things. (n.d.). Reactions of Alcohols and Phenols.
  • Rankers IIT JEE/NEET Coaching. (n.d.). Alcohol, Phenol and Ether.
  • BenchChem. (n.d.). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride.

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Technical Support Center: A Troubleshooting Guide for N-Alkylation of Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the N-alkylation of piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to optimize your reactions and overcome common challenges.

Introduction: The Ubiquity and Challenges of N-Alkyl Piperidines

The piperidine ring is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules.[1] Its N-alkylation is a critical step in modifying a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[1][2] However, what may seem like a straightforward SN2 reaction is often fraught with challenges, from low yields to the formation of stubborn byproducts. This guide aims to provide a systematic approach to troubleshooting these issues, grounded in the principles of organic chemistry.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation reaction is sluggish or not proceeding to completion. What are the likely causes?

Several factors can contribute to a slow or incomplete reaction:

  • Low Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is paramount. Reactivity follows the trend: Iodide > Bromide > Chloride.[3] If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.[4] For less reactive agents, increasing the reaction temperature may be necessary.[3] The addition of a catalytic amount of sodium or potassium iodide can sometimes facilitate reactions with less reactive alkyl halides.[3]

  • Inappropriate Base: The reaction generates an acid (e.g., HBr, HCl) that protonates the starting piperidine, rendering it non-nucleophilic and stalling the reaction.[4] A base is required to neutralize this acid.[5] Common choices include inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).[4] For particularly difficult alkylations, a stronger base like sodium hydride (NaH) may be required.[5]

  • Poor Solubility: Ensure all reactants, particularly the base, are soluble in the chosen solvent. Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are generally good choices for N-alkylation.[4] If using an insoluble base like K₂CO₃, vigorous stirring is essential.

  • Steric Hindrance: Bulky groups on either the piperidine or the alkylating agent can significantly slow down the reaction.[4] In such cases, increasing the reaction temperature or prolonged reaction times may be necessary.[4]

Q2: I'm observing a significant amount of a byproduct that I suspect is the quaternary ammonium salt. How can I prevent this over-alkylation?

Over-alkylation to form a quaternary ammonium salt is a common side reaction, especially with highly reactive alkylating agents like methyl iodide or benzyl bromide.[6] The tertiary amine product is often more nucleophilic than the starting secondary amine, making it susceptible to a second alkylation.[6] To minimize this:

  • Control Stoichiometry: Use the piperidine as the limiting reagent or in a slight excess (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent.[3][4]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, ideally with a syringe pump, maintains a low concentration of the electrophile, favoring mono-alkylation.[6]

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can sometimes disfavor the second, often faster, alkylation step.[4]

  • Consider an Alternative Method: Reductive amination is an excellent alternative that is not prone to over-alkylation.[3][7]

Q3: Is it necessary to run the N-alkylation under an inert atmosphere?

While not always strictly required for simple alkylations, it is good practice, especially when using moisture-sensitive reagents like sodium hydride.[3] An inert atmosphere (nitrogen or argon) will prevent the quenching of strong bases and protect sensitive substrates from oxidation.

Q4: What are some alternative methods for N-alkylation of piperidines?

Besides direct alkylation with alkyl halides, several other powerful methods exist:

  • Reductive Amination: This involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ.[7] This method is highly selective for mono-alkylation.[6]

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that is particularly useful for forming N-aryl piperidines.[8]

  • "Borrowing Hydrogen" or Hydrogen Autotransfer: This method utilizes a catalyst to transiently oxidize an alcohol to an aldehyde, which then undergoes reductive amination with the piperidine.[9]

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, scenario-based approach to troubleshooting common issues.

Scenario 1: Low or No Product Yield
Potential Cause Explanation Recommended Solution
Low Reactivity of Alkylating Agent The C-X bond (X=Cl, Br, I) is not being broken efficiently.Switch to a more reactive alkyl halide (I > Br > Cl). Increase reaction temperature. Add a catalytic amount of NaI or KI.[3]
Inappropriate Base The acid generated during the reaction is protonating the piperidine, shutting down its nucleophilicity.[4]Use at least one equivalent of a suitable base. For simple alkylations, K₂CO₃ or Cs₂CO₃ are effective. For more hindered systems, consider an organic base like DIPEA. For very weak nucleophiles, NaH may be necessary.[3][5]
Poor Solubility of Reagents One or more reactants are not sufficiently dissolved in the solvent, leading to a slow heterogeneous reaction.Switch to a more polar aprotic solvent like ACN or DMF.[3] Ensure the base is soluble or use a phase-transfer catalyst if necessary.
Steric Hindrance Bulky substituents on the piperidine or the alkylating agent are preventing the SN2 reaction from occurring.Increase the reaction temperature and/or reaction time.[4] Consider a less sterically demanding alkylating agent if possible.
Scenario 2: Formation of Multiple Products
Potential Cause Explanation Recommended Solution
Over-Alkylation (Quaternary Salt Formation) The desired tertiary amine product is reacting further with the alkylating agent.[6]Use a slight excess of the piperidine.[4] Add the alkylating agent slowly to the reaction mixture.[6] Lower the reaction temperature.[4] Consider reductive amination as an alternative.[3]
Elimination (Formation of Alkenes) If using a secondary or tertiary alkyl halide, the base can promote elimination (E2) instead of substitution (SN2).[10]Use a less hindered, non-nucleophilic base like DIPEA. Lower the reaction temperature.
Reaction with Solvent Highly reactive alkylating agents might react with nucleophilic solvents.Choose a non-nucleophilic solvent like toluene or dioxane, although this may affect solubility.
Scenario 3: Difficulty with Product Purification
Potential Cause Explanation Recommended Solution
Product is a Salt If no base was used, the product will be the hydrohalide salt of the N-alkylated piperidine, which may be water-soluble.Perform an aqueous workup with a base (e.g., NaHCO₃ or NaOH solution) to neutralize the salt and extract the free amine into an organic solvent.[5]
Quaternary Salt Byproduct The quaternary ammonium salt is often highly polar and can be difficult to separate from the desired product by chromatography.If the quaternary salt is the major byproduct, it may be easier to optimize the reaction to prevent its formation. In some cases, the quaternary salt can be precipitated from a less polar solvent.
Unreacted Starting Material The starting piperidine and the product may have similar polarities, making chromatographic separation challenging.Ensure the reaction goes to completion by monitoring with TLC or LC-MS. If separation is difficult, consider derivatizing the unreacted starting material to alter its polarity.

Visualizing the Process

General Workflow for N-Alkylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Piperidine and Base in Anhydrous Solvent add_alkyl_halide Slowly Add Alkyl Halide start->add_alkyl_halide heat Heat Reaction (if necessary) add_alkyl_halide->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction & Aqueous Workup monitor->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify (e.g., Chromatography) dry->purify

Caption: A typical experimental workflow for the N-alkylation of piperidines.

Troubleshooting Logic for Low Yield

G cluster_solutions start Low Yield? q_halide Is it an alkyl chloride? start->q_halide Check Alkyl Halide Reactivity sol_halide Use more reactive alkyl halide (I > Br > Cl) sol_temp Increase reaction temperature sol_base Use a stronger or more soluble base sol_solvent Switch to a more polar aprotic solvent q_halide->sol_halide Yes q_temp Is the reaction run at RT? q_halide->q_temp No q_temp->sol_temp Yes q_base Is the base K₂CO₃ in a non-polar solvent? q_temp->q_base No q_base->sol_base Yes q_solvent Is solubility an issue? q_base->q_solvent No q_solvent->sol_solvent Yes

Caption: A decision-making workflow for troubleshooting low-yield N-alkylation reactions.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide using K₂CO₃
  • To a round-bottom flask equipped with a magnetic stir bar, add the piperidine (1.0 equivalent), potassium carbonate (2.0 equivalents, finely powdered), and anhydrous acetonitrile (to make a ~0.1 M solution).[6]

  • Stir the suspension at room temperature.

  • Slowly add the alkyl halide (1.1 equivalents) to the mixture.[5] For highly reactive alkyl halides, consider adding it via a syringe pump over several hours.[6]

  • Heat the reaction to an appropriate temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[6]

Protocol 2: N-Alkylation via Reductive Amination with Sodium Triacetoxyborohydride (STAB)
  • To a round-bottom flask, add the piperidine (1.0 equivalent), the aldehyde or ketone (1.1 equivalents), and an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[6]

  • Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) in one portion.[6]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.[6]

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Comparison of Common Bases for N-Alkylation
EntryBase (eq.)SolventTemperature (°C)Time (h)Typical Yield (%)Notes
1K₂CO₃ (2.0)ACN801285Standard, cost-effective conditions.[3]
2Cs₂CO₃ (2.0)ACN80892More reactive than K₂CO₃ due to higher solubility.[3]
3DIPEA (1.5)ACN802475Good for preventing elimination side reactions.[3]
4NaH (1.2)THF65695Strong base, useful for less nucleophilic piperidines. Requires inert atmosphere.[3]

Yields are representative and can vary significantly based on the specific substrates used.

References

  • Various Authors. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. Retrieved from [Link]

  • McMillan, D. W. J., et al. (2023). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Various Authors. (2021). An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv. Retrieved from [Link]

  • Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. Retrieved from [Link]

  • McMillan, D. W. J., et al. (2023). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Apollo - University of Cambridge Repository. Retrieved from [Link]

  • Various Authors. (2023). Question about reductive amination reaction procedure. Reddit. Retrieved from [Link]

  • McMillan, D. W. J., et al. (2023). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. PubMed. Retrieved from [Link]

  • Various Authors. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Reddit. Retrieved from [Link]

  • Zaragoza, F. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Retrieved from [Link]

  • American Chemical Society Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. ACS. Retrieved from [Link]

  • CN101602748B - A kind of purification method of high-purity piperidine. Google Patents.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Denton, R. (2018). Specific solvent issues with Reductive Amination/Alkylation. Wordpress. Retrieved from [Link]

  • Zaragoza, F. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. Retrieved from [Link]

  • Various Authors. (2019). Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives. ResearchGate. Retrieved from [Link]

  • Various Authors. (2021). Difficulties with N-Alkylations using alkyl bromides. Reddit. Retrieved from [Link]

  • Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organometallics. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Retrieved from [Link]

  • US2363158A - Process for the purification of piperidine. Google Patents.

Sources

Technical Support Center: Optimizing Catalyst Loading for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Piperidine and its derivatives are cornerstone structural motifs in modern pharmaceuticals and agrochemicals.[1][2] The most direct and atom-economical route to these valuable scaffolds is the catalytic hydrogenation of pyridine precursors.[1][2] While conceptually simple, achieving high yield and selectivity in this transformation is critically dependent on the precise optimization of reaction parameters, chief among them being catalyst loading.

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing catalyst loading in piperidine synthesis. It is structured in a question-and-answer format to directly address common challenges and provide actionable, evidence-based solutions.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

Q1: What is "catalyst loading" and why is it a critical parameter?

A: Catalyst loading refers to the amount of catalyst used relative to the amount of starting material (substrate), typically expressed in mole percent (mol%) or weight percent (w/w). It is a critical parameter because it directly influences reaction kinetics, conversion, selectivity, and overall process efficiency.[3][4]

  • Reaction Rate: Generally, a higher catalyst loading leads to a faster reaction rate due to the increased number of available active sites.[5]

  • Cost & Sustainability: Many catalysts, especially those based on precious metals like rhodium, palladium, and platinum, are expensive.[1][2] Minimizing catalyst loading reduces cost and improves the environmental footprint of the synthesis.

  • Product Purity: Excessive catalyst loading can sometimes lead to an increase in side reactions, such as over-reduction or hydrogenolysis, which complicates purification and lowers the yield of the desired piperidine.[3][4][6]

Q2: What is a typical catalyst loading range for pyridine hydrogenation?

A: There is no single "correct" loading, as the optimal amount is highly dependent on the specific catalyst, substrate, and reaction conditions. However, a general starting point for screening is:

  • Heterogeneous Catalysts (e.g., Pd/C, PtO₂, Rh/C): 0.5 mol% to 5 mol% is a common range for laboratory-scale synthesis.[1][2][7] Industrial processes often push for much lower loadings (<0.1 mol%) to maximize efficiency.

  • Homogeneous Catalysts (e.g., Iridium or Rhodium complexes): These catalysts are often more active and can be effective at lower loadings, typically in the 0.1 mol% to 2 mol% range.[1][8]

It is always recommended to start with a moderate loading (e.g., 1-2 mol%) and then optimize by systematically decreasing or increasing the amount based on initial results.

Q3: Does increasing catalyst loading always improve the reaction rate?

A: Not necessarily. While the initial reaction rate often increases with catalyst loading, a point of diminishing returns is frequently reached.[5] Beyond a certain threshold, the reaction rate may plateau. This can be due to several factors:

  • Mass Transfer Limitations: In heterogeneous catalysis, the reaction rate can become limited by the speed at which hydrogen gas dissolves into the solvent and diffuses to the catalyst surface, rather than the number of catalytic sites.

  • Stirring Efficiency: If the reaction mixture is not agitated effectively, the catalyst may not be properly suspended, meaning that adding more catalyst does not increase the number of accessible active sites.

  • Kinetic Regime: The reaction may be zero-order with respect to the catalyst concentration under certain conditions, meaning the rate is independent of the catalyst amount.

Part 2: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems encountered during piperidine synthesis via pyridine hydrogenation.

Q4: My reaction is very slow or shows low conversion. Should I just add more catalyst?

A: While insufficient catalyst loading can cause low conversion, it is crucial to investigate other potential causes before simply increasing the amount.[3][4] Blindly adding more catalyst can be wasteful and may mask underlying issues.

Troubleshooting Steps:

  • Verify Catalyst Activity: Is the catalyst fresh? Many hydrogenation catalysts, particularly palladium on carbon (Pd/C), can deactivate over time through oxidation or exposure to atmospheric contaminants. Test a new or trusted batch of catalyst.

  • Check Purity of Reagents: The pyridine starting material and solvent must be pure. The Lewis basic nitrogen atom in pyridine can act as a catalyst poison, and other impurities (e.g., sulfur compounds) are notorious for deactivating precious metal catalysts.[1][2]

  • Evaluate Hydrogen Pressure & Delivery: Is the hydrogen pressure sufficient? A common issue is poor mass transfer of hydrogen gas into the liquid phase. Ensure vigorous stirring to maximize the gas-liquid surface area.[6]

  • Optimize Temperature: While lower temperatures generally favor selectivity, some reactions require thermal energy to overcome the activation barrier.[6] Gradually increase the temperature and monitor for byproduct formation.

If these factors are ruled out, then a systematic increase in catalyst loading is a logical next step.

Workflow for Troubleshooting Low Conversion

G start Low Conversion Observed q1 Is Catalyst Active? (Test new batch) start->q1 q2 Are Reagents Pure? (Check substrate/solvent) q1->q2 Yes resolve Problem Resolved q1->resolve No (Replace Catalyst) q3 Is H₂ Pressure/Mixing Adequate? q2->q3 Yes q2->resolve No (Purify Reagents) q4 Is Temperature Optimal? q3->q4 Yes q3->resolve No (Increase P/Stirring) increase_loading Systematically Increase Catalyst Loading q4->increase_loading Yes q4->resolve No (Optimize Temp) increase_loading->resolve

Caption: Decision tree for troubleshooting low reaction conversion.

Q5: My reaction produces significant byproducts, such as ring-opened amines (hydrogenolysis). How can catalyst loading affect this?

A: The formation of byproducts is a classic selectivity problem. "Over-reduction" or hydrogenolysis involves the cleavage of C-N bonds in the newly formed piperidine ring, leading to impurities like pentylamines.[6]

  • Impact of Catalyst Loading: While not always the primary cause, excessive catalyst loading can exacerbate this issue.[3][4] A very high concentration of active sites can promote the further reduction of the desired product before it diffuses away from the catalyst surface.

  • Primary Solutions:

    • Catalyst Choice: This is the most critical factor. Rhodium-based catalysts are often reported to be highly selective for ring hydrogenation with minimal C-N bond cleavage compared to catalysts like Raney Nickel, which can be more aggressive.[6]

    • Lower Temperature: Hydrogenolysis is typically more prevalent at higher temperatures. Reducing the reaction temperature is one of the most effective ways to improve selectivity.[6]

    • Optimize Loading: After selecting the right catalyst and temperature, fine-tune the catalyst loading. Start with a lower loading (e.g., 0.5 mol%) and incrementally increase it only if the reaction rate is unacceptably slow.

Q6: I am observing catalyst deactivation during the reaction. What are the common causes and solutions?

A: Catalyst deactivation occurs when the catalyst loses its activity as the reaction progresses. This can be identified by a reaction that starts well but then stalls before completion.[6]

Common Causes & Solutions:

  • Product Inhibition/Poisoning: The piperidine product is a stronger Lewis base than the starting pyridine. It can bind strongly to the catalyst's active sites and inhibit the reaction.[1][2]

    • Solution: Adding a small amount of a weak acid (e.g., acetic acid) can protonate the nitrogen atoms, reducing their ability to coordinate to and poison the metal center.[1] This is a very common strategy with Pd/C.

  • Formation of Inactive Species: The catalyst can sometimes react to form inactive complexes. For example, some iron catalysts with pyridine-diimine ligands can form inactive "flyover" dimers.[9][10]

    • Solution: This often requires a change in the ligand or metal center. Consulting literature for the specific catalytic system is essential.

  • Substituent Effects: Substituents on the pyridine ring can dramatically alter electronic and steric properties. Electron-donating groups increase the nitrogen's basicity, potentially leading to stronger catalyst poisoning.[9]

    • Solution: For strongly basic substrates, using a more poison-resistant catalyst (e.g., rhodium) or employing acidic additives is often necessary.

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for Catalyst Loading Optimization

This protocol provides a systematic approach to finding the optimal catalyst loading for the hydrogenation of a substituted pyridine using a heterogeneous catalyst like PtO₂.

  • Reactor Setup: To five identical high-pressure reactor vials, add the substituted pyridine (e.g., 1.0 mmol, 1.0 eq) and a magnetic stir bar.

  • Solvent Addition: Add the chosen solvent (e.g., glacial acetic acid or methanol, 5 mL).[1]

  • Catalyst Addition: Add varying amounts of the catalyst (e.g., PtO₂, Adams' catalyst) to each vial. For example:

    • Vial 1: 0.5 mol%

    • Vial 2: 1.0 mol%

    • Vial 3: 2.0 mol%

    • Vial 4: 4.0 mol%

    • Vial 5: (Optional Control) 1.0 mol% of an alternative catalyst (e.g., Pd/C).

  • Hydrogenation: Seal the vials in a high-pressure reactor block. Purge the system three times with hydrogen gas, then pressurize to the desired pressure (e.g., 50 bar).[7]

  • Execution & Monitoring: Stir the reactions at the desired temperature (e.g., 25-40 °C) for a set time (e.g., 16 hours).[6][7] It is crucial to monitor the reactions by taking small aliquots over time (if the reactor allows) and analyzing them by GC-MS or LC-MS to determine conversion and selectivity.

  • Workup & Analysis: After the reaction, carefully vent the hydrogen and purge with an inert gas. Filter the mixture through a pad of Celite® to remove the catalyst.[7] Analyze the filtrate to determine the yield of piperidine and the presence of any byproducts.

Data Presentation: Effect of Catalyst Loading on Yield

The results from the optimization protocol can be summarized in a table for clear comparison.

EntryCatalystLoading (mol%)Time (h)Conversion (%)Piperidine Yield (%)
1PtO₂0.5166562
2PtO₂1.0169895
3PtO₂2.016>9996
4PtO₂4.016>9994 (2% Over-reduction)

Table 1: Hypothetical results from a catalyst loading optimization experiment for pyridine hydrogenation. This data suggests that 1.0-2.0 mol% is the optimal range, as 4.0 mol% shows no significant improvement in yield and introduces byproducts.

Logical Flow for Catalyst Selection and Optimization

G sub Define Substrate (Sterics, Electronics, Functional Groups) cat_screen Initial Catalyst Screen (Pd/C, PtO₂, Rh₂O₃) @ 1-2 mol% loading sub->cat_screen eval1 Evaluate Initial Results (Conversion, Selectivity, Rate) cat_screen->eval1 low_conv Low Conversion? eval1->low_conv poor_select Poor Selectivity? low_conv->poor_select No opt_load Optimize Loading (0.5% to 4.0%) of Best Catalyst low_conv->opt_load Yes (Troubleshoot then re-evaluate) poor_select->cat_screen Yes (Screen different catalyst type) poor_select->opt_load No final Finalized Protocol opt_load->final

Caption: A logical workflow for selecting and optimizing a catalyst for piperidine synthesis.

References

  • Catalytic Hydrogenation of Pyridine to Piperidine. BenchChem.
  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering and Technology.
  • Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation of Arenes and Hindered Olefins: Insights into Precatalyst Activation and Deactivation Pathways.
  • Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. BenchChem.
  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.
  • Investigating Hydrogenations at Different Catalyst Loadings using the ChemSCAN. H.E.L Group.
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
  • Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands. BenchChem.
  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
  • Technical Support Center: Synthesis of Piperidine
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.
  • Pyridine Hydrogenation and Piperidine Hydrogenolysis on a Commercial Hydrocracking Catalyst.
  • Iridium Catalysis Enables Piperidine Synthesis
  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
  • Technical Support Center: Optimizing Piperidine-Morpholine Synthesis. BenchChem.
  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation.

Sources

Technical Support Center: Scale-Up of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine. This molecule is a valuable intermediate in pharmaceutical development, and its successful scale-up is critical for advancing drug discovery programs.[1] The most common synthetic route is the Williamson ether synthesis, a robust and widely used method for preparing ethers in both laboratory and industrial settings.[2] This reaction involves the SN2 reaction between an alkoxide and an alkyl halide.[2][3][4]

However, scaling this process from the bench to production presents a unique set of challenges. The primary obstacle is controlling the regioselectivity of the alkylation of 2-aminophenol, which possesses two nucleophilic sites: the hydroxyl group (-OH) and the amino group (-NH2).[5][6] Preferential N-alkylation leads to a significant impurity that is often difficult to separate from the desired O-alkylation product. Furthermore, issues such as incomplete reactions, byproduct formation, and purification difficulties can impact yield, purity, and process efficiency.[7][8]

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of scaling up this synthesis, ensuring a robust, safe, and efficient process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-(2-Piperidin-1-yl-ethoxy)-phenylamine?

The most prevalent method is the Williamson ether synthesis.[2] This involves the reaction of 2-aminophenol with 1-(2-chloroethyl)piperidine (or a related alkyl halide) in the presence of a base. The base deprotonates the phenolic hydroxyl group of 2-aminophenol to form a phenoxide, which then acts as a nucleophile, attacking the alkyl halide in an SN2 reaction to form the desired ether linkage.[2][3]

Q2: Why is regioselectivity (O- vs. N-alkylation) the primary challenge in this synthesis?

2-Aminophenol is an ambident nucleophile, meaning it has two reactive sites.[2] The phenoxide ion is a "hard" nucleophile, while the aniline nitrogen is a "softer" nucleophile. The alkyl halide is a soft electrophile. According to Hard/Soft Acid/Base (HSAB) theory, hard-hard and soft-soft interactions are favored. However, the aniline nitrogen is generally more nucleophilic than the neutral phenol. Upon deprotonation with a base, the phenoxide becomes the dominant nucleophile. The challenge lies in selecting conditions (base, solvent, temperature) that exclusively favor the deprotonation and subsequent reaction at the oxygen atom while preventing the competing reaction at the nitrogen atom.[9][10]

Q3: What are the Critical Process Parameters (CPPs) to monitor during scale-up?

The key parameters that significantly impact reaction outcome are:

  • Choice of Base: The strength and type of base are crucial for selective deprotonation of the phenol.

  • Solvent Selection: The solvent influences the solubility of reactants and the reaction rate and selectivity.[11][12] Polar aprotic solvents are generally preferred for SN2 reactions.[7]

  • Reaction Temperature: Temperature affects the reaction rate but can also promote side reactions if too high.[7]

  • Reagent Stoichiometry & Addition Rate: Precise control over the molar ratios and the rate of addition of the alkylating agent can minimize side reactions like dialkylation.

  • Water Content: The presence of water can affect the reactivity of the base and influence side reactions. Anhydrous conditions are often preferred.

Q4: What are the potential safety hazards associated with this process?

Key hazards include:

  • Corrosive Bases: Strong bases like sodium hydroxide or potassium carbonate are corrosive.[13]

  • Alkylating Agents: 1-(2-chloroethyl)piperidine is an alkylating agent and should be handled as a potential mutagen.[14]

  • Solvents: Organic solvents may be flammable and pose inhalation hazards.

  • Exothermic Reactions: The reaction can be exothermic, especially during the addition of the alkylating agent. Proper temperature control is essential to prevent runaways.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis and scale-up, providing potential causes and actionable solutions.

Problem 1: Low Yield or Incomplete Reaction

Symptoms: HPLC or TLC analysis shows a significant amount of unreacted 2-aminophenol or 1-(2-chloroethyl)piperidine after the expected reaction time.

Potential Cause Troubleshooting Suggestion Rationale
Insufficient Base Strength or Stoichiometry Ensure at least one molar equivalent of a suitable base (e.g., K₂CO₃, NaOH) is used. Verify the quality and water content of the base.The phenolic proton of 2-aminophenol must be removed to form the reactive phenoxide nucleophile. An insufficient amount of base or a weak base will result in incomplete deprotonation and thus a sluggish or incomplete reaction.
Suboptimal Reaction Temperature Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by HPLC/TLC. A typical range is 80-110°C in solvents like DMF or DMSO.SN2 reactions generally have a significant activation energy barrier.[4] Insufficient thermal energy will lead to slow reaction rates. However, excessive heat can promote elimination or other side reactions.[2]
Poor Solvent Choice Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[7][12] Ensure the solvent is anhydrous.Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the base (e.g., K⁺) but do not strongly solvate the nucleophile (phenoxide), leaving it highly reactive.[7]
Degradation of Alkylating Agent Ensure the 1-(2-chloroethyl)piperidine is of high quality. It is often supplied as a hydrochloride salt, which must be neutralized in situ or used with an additional equivalent of base.1-(2-chloroethyl)piperidine can degrade over time. If using the hydrochloride salt, an extra equivalent of base is required to free the active amine base before it can be alkylated.
Problem 2: High Levels of N-Alkylated Impurity

Symptoms: A significant peak corresponding to 2-(2-Piperidin-1-yl-ethylamino)-phenol is observed in the HPLC or LC-MS analysis of the crude product.

Potential Cause Troubleshooting Suggestion Rationale
Incorrect Base/Solvent System Use a moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.[15] Avoid extremely strong bases like sodium hydride (NaH) if selectivity is an issue.K₂CO₃ is sufficiently basic to deprotonate the phenol (pKa ~10) but not the anilinium proton (pKa ~4.6), favoring selective O-alkylation. The K⁺ cation also preferentially coordinates with the hard oxygen atom, directing the alkylation.[11][12] Stronger bases can deprotonate both sites, leading to a loss of selectivity.
High Reaction Temperature Maintain the lowest possible temperature that provides a reasonable reaction rate (e.g., 80-90°C).Higher temperatures can provide enough energy to overcome the activation barrier for the less-favored N-alkylation pathway, reducing the selectivity of the reaction.[7]
Slow Deprotonation vs. Alkylation Consider a two-step addition. First, add the base to the 2-aminophenol solution and stir for a period (e.g., 1 hour) to ensure complete phenoxide formation before slowly adding the alkylating agent.Pre-forming the phenoxide ensures that the most nucleophilic species is readily available when the electrophile is introduced, outcompeting the neutral amino group for the alkylating agent.

The diagram below illustrates the desired O-alkylation pathway versus the undesired N-alkylation side reaction.

G Start 2-Aminophenol + 1-(2-chloroethyl)piperidine Base Base (e.g., K₂CO₃) Solvent (e.g., DMF) Start->Base Reaction Conditions O_Product Desired Product 2-(2-Piperidin-1-yl-ethoxy)-phenylamine Base->O_Product O-Alkylation (Favored Pathway) N_Impurity Undesired Impurity 2-(2-Piperidin-1-yl-ethylamino)-phenol Base->N_Impurity N-Alkylation (Side Reaction)

Caption: Desired O-alkylation vs. undesired N-alkylation pathway.

Problem 3: Difficult Purification & Product Isolation

Symptoms: The crude product is a dark oil, difficult to crystallize, or forms emulsions during aqueous workup. Final product purity is low even after chromatography.

Potential Cause Troubleshooting Suggestion Rationale
Residual High-Boiling Solvent (DMF/DMSO) After the reaction, perform a solvent swap. Dilute the reaction mixture with a lower-boiling solvent like toluene or ethyl acetate and wash extensively with water/brine to remove DMF/DMSO.DMF and DMSO are very high-boiling and difficult to remove under vacuum, often leaving the product as an oil. Washing with water effectively removes these water-miscible solvents.[16]
Formation of Colored Byproducts Conduct the reaction under an inert atmosphere (Nitrogen or Argon). Consider adding a small amount of an antioxidant like sodium sulfite.Anilines, especially aminophenols, are susceptible to air oxidation, which forms highly colored, often polymeric impurities that can hinder crystallization and purification.[8]
Emulsion During Workup During the aqueous extraction, add brine (saturated NaCl solution) to help break the emulsion. Allow the mixture to stand for an extended period without agitation.The basic piperidine and aniline functionalities can act as surfactants, stabilizing emulsions. Increasing the ionic strength of the aqueous phase with brine makes the organic/aqueous separation sharper.
Failure to Crystallize If the free base is an oil, consider converting it to a salt (e.g., hydrochloride or dihydrochloride).[16] Perform a solvent screen for recrystallization (e.g., isopropanol, ethyl acetate, heptane, or mixtures thereof).Salts often have higher melting points and are more crystalline than their free base counterparts. A systematic solvent screen is the best way to find suitable conditions for recrystallization.[13]

Detailed Protocols

Protocol 1: Optimized Synthesis of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine

Materials:

  • 2-Aminophenol

  • 1-(2-chloroethyl)piperidine hydrochloride

  • Potassium Carbonate (K₂CO₃), anhydrous powder

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Deionized Water

  • Brine (Saturated NaCl solution)

Procedure:

  • Reaction Setup: To a clean, dry reactor equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet, add 2-aminophenol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF (5-10 volumes relative to 2-aminophenol).

  • Inerting: Purge the reactor with nitrogen and maintain a positive nitrogen pressure throughout the reaction.

  • Reagent Addition: Add 1-(2-chloroethyl)piperidine hydrochloride (1.1 eq) to the mixture.

  • Reaction: Heat the mixture to 85-90°C and maintain for 8-12 hours. Monitor the reaction progress by HPLC until the consumption of 2-aminophenol is >98%.

  • Cooling & Dilution: Cool the reaction mixture to room temperature (20-25°C). Add toluene (10 volumes).

  • Aqueous Workup: Add deionized water (10 volumes) and stir for 15 minutes. Separate the layers.

  • Washing: Wash the organic layer sequentially with 5% LiCl solution (2 x 5 volumes) to remove residual DMF, followed by brine (1 x 5 volumes).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, typically as an oil.

Protocol 2: HPLC Method for In-Process Control and Final Purity
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Process Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing and resolving issues during scale-up.

G Start Scale-Up Issue Identified (e.g., Low Yield, High Impurity) Analysis Step 1: Analyze Batch Data (HPLC, Temp Logs, Reagent QC) Start->Analysis Yield_Issue Is Yield the Main Problem? Analysis->Yield_Issue Impurity_Issue Is Purity the Main Problem? Analysis->Impurity_Issue Yield_Issue->Impurity_Issue No Check_Params Step 2: Verify Critical Parameters (Base, Temp, Solvent) Yield_Issue->Check_Params Yes Identify_Impurity Step 2: Identify Impurity (LC-MS, NMR) Impurity_Issue->Identify_Impurity Yes Optimize_Yield Step 3: Optimize Conditions (Increase Temp, Check Base Quality) Check_Params->Optimize_Yield End Process Optimized Optimize_Yield->End N_Alkylated Is it N-Alkylated Impurity? Identify_Impurity->N_Alkylated Other_Impurity Other Impurity (Oxidation, Dimer) N_Alkylated->Other_Impurity No Optimize_Selectivity Step 3: Optimize for Selectivity (Lower Temp, Change Base) N_Alkylated->Optimize_Selectivity Yes Optimize_Workup Step 3: Optimize Workup (Inert Atmosphere, Purification) Other_Impurity->Optimize_Workup Optimize_Selectivity->End Optimize_Workup->End

Sources

Technical Support Center: Purification of Aromatic Amines with Ether Linkages

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of aromatic amines containing ether linkages. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with this class of compounds. The inherent basicity of the amine group, coupled with the influence of the ether linkage and aromatic system, often leads to complex purification scenarios. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these challenges effectively.

Section 1: Understanding the Core Challenges

Aromatic amines with ether linkages present a distinct set of purification hurdles. Their basic nature leads to strong interactions with acidic stationary phases like silica gel, often resulting in poor peak shape, low recovery, or even complete retention on the column.[1][2] Furthermore, the presence of the ether linkage can introduce polarity and potential sites for hydrogen bonding, while the aromatic ring can engage in π-π stacking interactions, further complicating separation from impurities.

Frequently Asked Questions (FAQs)

Q1: My aromatic amine with an ether linkage is streaking badly on a silica gel column. What is causing this and how can I fix it?

A1: Severe peak tailing or streaking on silica gel is a classic sign of strong acid-base interactions between your basic amine and the acidic silanol groups on the silica surface.[1][2][3] This interaction leads to a secondary retention mechanism, causing a portion of your compound to lag behind the main band, resulting in a tailed peak.

Troubleshooting Steps:

  • Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase to "neutralize" the acidic silica.[4]

    • Triethylamine (TEA): A common choice, typically added at 0.1-2% (v/v) to the eluent.[5] TEA competes with your aromatic amine for the acidic sites on the silica, leading to improved peak shape.

    • Ammonium Hydroxide: A solution of 2M ammonia in methanol can also be used as a modifier, particularly in more polar solvent systems like dichloromethane/methanol.[3]

  • Alternative Stationary Phases: If mobile phase modification is insufficient or undesirable, consider a different stationary phase.

    • Amine-Functionalized Silica: These columns have an amine-modified surface that masks the acidic silanols, significantly reducing the problematic interactions and often allowing for the use of simpler hexane/ethyl acetate gradients.[1][3]

    • Alumina (Basic or Neutral): Alumina can be a good alternative to silica for the purification of basic compounds. Start with neutral alumina and, if tailing persists, switch to basic alumina.

Q2: I am observing decomposition of my aromatic amine on the silica gel column. How can I prevent this?

A2: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[6] Aromatic amines, especially those with electron-donating groups like ethers, can be susceptible to oxidation, which may be exacerbated by the silica surface.[7]

Prevention Strategies:

  • Deactivating the Silica Gel: As mentioned above, adding a basic modifier like triethylamine to the eluent can help passivate the silica and reduce its catalytic activity.[5]

  • Minimize Residence Time: A faster flow rate during column chromatography will reduce the time your compound spends in contact with the silica, potentially minimizing degradation.

  • Use an Alternative Stationary Phase: Amine-functionalized silica or alumina are less acidic and therefore less likely to cause decomposition.[1][3]

  • Check for Peroxides in Ethers: If you are using an ether solvent (like diethyl ether or THF) in your mobile phase, ensure it is free of peroxides, as these can promote oxidation of your amine.

Q3: My aromatic amine with an ether linkage is not soluble in the typical non-polar solvents used for normal-phase chromatography. How can I effectively load it onto the column?

A3: Solubility issues are common, especially with more polar aromatic amines.[2] Dry loading is often the best approach in these situations.

Dry Loading Protocol:

  • Dissolve your crude product in a suitable solvent in which it is soluble (e.g., dichloromethane, ethyl acetate, or methanol).

  • Add a small amount of silica gel to this solution.

  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until you have a free-flowing powder of your crude product adsorbed onto the silica.

  • Carefully load this powder onto the top of your packed column.

This technique ensures that your compound is introduced to the column in a concentrated band without the use of a strong, and potentially peak-broadening, loading solvent.[5]

Section 2: Troubleshooting Guides

Guide 1: Optimizing Liquid-Liquid Extractions for Preliminary Purification

Liquid-liquid extraction is a powerful first step to remove many impurities before chromatography. The basicity of the amine group is key to a successful separation.[8]

Problem: Low recovery of the aromatic amine after an acid-base extraction.

Potential Cause Troubleshooting Solution Explanation
Incomplete Protonation Ensure the aqueous acid solution is at least 2 pH units below the pKa of your amine's conjugate acid. Use a stronger acid if necessary.The amine needs to be fully protonated to its ammonium salt form (R-NH3+) to be soluble in the aqueous layer.[9]
Emulsion Formation Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.Emulsions trap your product at the interface, leading to poor separation and recovery.
Premature Basification Ensure the organic layer containing neutral impurities is thoroughly separated before basifying the aqueous layer to regenerate the free amine.Any remaining acidic impurities in the organic layer can neutralize the added base, preventing the complete regeneration of your amine.
Insufficient Back-Extraction After basifying the aqueous layer, perform multiple extractions with a fresh portion of organic solvent to ensure all of the regenerated free amine is recovered.Your amine may have limited solubility in the organic solvent, requiring several extractions for complete recovery.

Experimental Workflow: Acid-Base Extraction

G cluster_0 Step 1: Acidification cluster_1 Step 2: Separation cluster_2 Step 3: Regeneration & Extraction A Dissolve crude mixture in organic solvent B Add aqueous acid (e.g., 1M HCl) A->B Mix C Shake and separate layers B->C D Aqueous Layer: Protonated Amine Salt C->D Collect E Organic Layer: Neutral/Acidic Impurities C->E Collect F Add aqueous base (e.g., 1M NaOH) to aqueous layer D->F G Extract with fresh organic solvent F->G H Organic Layer: Purified Amine G->H Collect I Aqueous Layer: Salts G->I Discard

Caption: Acid-Base Extraction Workflow for Amine Purification.

Guide 2: Recrystallization Strategies

Recrystallization can be a highly effective method for purifying solid aromatic amines with ether linkages, especially for removing closely related impurities.

Problem: Difficulty finding a suitable solvent system for recrystallization.

Finding the Right Solvent System:

The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Common Solvent Systems for Aromatic Amines with Ether Linkages:

Solvent System Compound Polarity Notes
Ethanol/Water PolarA good starting point for many polar compounds. Dissolve in hot ethanol and add hot water dropwise until the solution becomes cloudy, then add a few drops of hot ethanol to clarify.
Ethyl Acetate/Hexane Intermediate PolarityDissolve in hot ethyl acetate and add hot hexane until persistent cloudiness is observed.
Toluene Non-polar to IntermediateCan be effective for less polar aromatic amines.
Acidic Solvents For difficult casesAcetic acid or trifluoroacetic acid can sometimes be used to dissolve basic compounds for recrystallization, though salt formation is a possibility.[7]

Protocol: Two-Solvent Recrystallization

  • Dissolve the crude solid in the minimum amount of a hot "good" solvent (in which it is very soluble).

  • While still hot, add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy.

  • Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold "poor" solvent.

Section 3: Stability and Storage

Q4: How should I store my purified aromatic amine with an ether linkage to prevent degradation?

A4: Aromatic amines can be sensitive to light, air (oxygen), and acidic conditions.[7]

Recommended Storage Conditions:

  • Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Protection from Light: Use an amber vial or store in a dark place.

  • Low Temperature: Refrigeration or freezing can slow down degradation pathways.[10]

  • Neutral pH: Avoid contact with acidic vapors or surfaces.

Studies have shown that the stability of aromatic amines in solution is dependent on temperature and pH, with decreased temperatures improving stability.[11][12] Long-term storage at -70°C has been shown to be effective for preserving aromatic amines in urine samples for over a year.[10]

References

  • Zhu, L., Tay, C. B., & Lee, H. K. (2002). Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography. Journal of Chromatography A, 963(1-2), 231-237. [Link]

  • MH Chem. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]

  • Various Authors. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Šípal, M., et al. (2021). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Control, 129, 108253. [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. [Link]

  • Perdum, E., et al. (2016). DIFFERENT METHODS OF EXTRACTION, REDUCTION AND PURIFICATION OF AROMATIC AMINES FROM TEXTILE MATERIALS. Scientific Papers. Series E. Land Reclamation, Earth Observation & Surveying, Environmental Engineering, VII. [Link]

  • Chen, Y.-C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 638-650. [Link]

  • Chen, Y.-C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 638-650. [Link]

  • Naito, Y., et al. (2014). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Journal of Health Science, 50(4), 403-408. [Link]

  • Various Authors. (2009, November 16). Amine column degradation. Chromatography Forum. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • Various Authors. (2024, July 16). Column chromatography issues. Reddit. [Link]

  • Davis, K., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics, 11(3), 232. [Link]

  • Chen, Y.-C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 638-650. [Link]

  • Ashenhurst, J. (n.d.). Master Organic Chemistry. [Link]

  • Nagdy, A. (2020). abstract about aromatic amines. ResearchGate. [Link]

  • Sharma, R. K., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 30(6), 35-51. [Link]

  • Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 6, 820. [Link]

  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. [Link]

  • Asif, M. (n.d.). Aromatic Amines. SUNDARBAN MAHAVIDYALAYA. [Link]

  • Wang, Y., et al. (2020). Degradation mechanism study of amine collectors in Fenton process by quantitative structure-activity relationship analysis. Minerals Engineering, 156, 106497. [Link]

  • Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 6, 820. [Link]

  • Taylor & Francis. (n.d.). Aromatic amines – Knowledge and References. [Link]

  • Wang, Y., et al. (2022). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts, 24(10), 1735-1745. [Link]

  • Evans, A. M., et al. (2018). Solvothermal depolymerization and recrystallization of imine-linked two-dimensional covalent organic frameworks. Chemical Science, 9(10), 2757-2762. [Link]

  • OpenStax. (2023, September 20). 24.6 Synthesis of Amines. In Organic Chemistry. [Link]

  • Al-Masoudi, N. A., et al. (2010). Synthesis of some secondary amine derivatives bearing a heteroaryl fragment. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(8), 1640-1647. [Link]

  • Zhang, Y., et al. (2023). Containing Polymers and Their Application as Thermal Latent Curing Agents for One-Component Epoxy Resins. ACS Applied Polymer Materials, 5(2), 1148-1159. [Link]

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Technical Support Center: Optimizing HPLC Separation of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the chromatographic separation of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine and its positional isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing robust and reliable HPLC methods for these challenging compounds. The structural similarity and basic nature of these isomers present unique analytical hurdles, including poor resolution, peak tailing, and co-elution. This document provides in-depth troubleshooting advice and foundational knowledge to empower you to overcome these challenges systematically.

Section 1: Foundational Knowledge & FAQs

This section addresses common initial questions regarding the separation of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine isomers.

Q1: What are the primary challenges in separating these isomers?

A1: The primary challenges stem from two core properties of the molecules:

  • Structural Similarity: Positional isomers often have nearly identical hydrophobicity and polarity, making them difficult to differentiate on standard reversed-phase columns like C18, which separate primarily based on hydrophobic interactions.

  • Basic Nature: The presence of the piperidine and phenylamine functional groups makes these compounds basic. In reversed-phase HPLC, basic analytes can interact with acidic residual silanols on the silica-based stationary phase. This secondary interaction leads to significant peak tailing, reduced efficiency, and poor peak shape.[1][2]

Q2: I'm starting from scratch. What is a good initial set of HPLC conditions?

A2: A logical starting point involves a modern, high-purity, end-capped C18 column and a mobile phase at a low pH to control the ionization of both the analytes and the stationary phase.

  • Column: High-purity silica C18, 150 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH approx. 2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10-95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30 °C.

  • Detection: UV at 254 nm.

This acidic mobile phase protonates the basic analytes, ensuring a consistent charge state, and suppresses the ionization of residual silanol groups on the column, which minimizes peak tailing.[3][4]

Q3: Why is mobile phase pH so critical for this separation?

A3: The pH of the mobile phase directly controls the ionization state of your basic analytes.[5][6]

  • At low pH (e.g., < 4): The piperidine and amine groups will be protonated (positively charged). This makes the molecules more polar and typically reduces their retention time in reversed-phase HPLC.[4][5]

  • At high pH (e.g., > 9): The analytes will be in their neutral, un-ionized form. This makes them more hydrophobic, leading to a significant increase in retention time.[5][7] By strategically adjusting the pH, you can dramatically alter the retention and selectivity between the isomers.[7][8] However, operating near the pKa of the analytes can lead to split or broad peaks, as both ionized and neutral forms will be present.[6][7]

Section 2: Troubleshooting Guide: From Poor Resolution to Optimized Separation

This guide is structured to help you diagnose and solve specific problems you encounter during method development.

Problem 1: Poor Resolution or Complete Co-elution of Isomers

This is the most common issue when separating positional isomers. If your peaks are symmetrical but not separated, the issue lies with the method's selectivity (α).

Systematic Troubleshooting Protocol:

  • Optimize Mobile Phase Selectivity:

    • Switch Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa. The different dipole moments and hydrogen bonding capabilities of these solvents can alter interactions with the stationary phase and improve selectivity.[9]

    • Perform a pH Study: This is the most powerful tool for ionizable compounds.[5] Systematically screen the pH of your aqueous mobile phase (e.g., pH 3, 5, 7, 9), ensuring you use an appropriate buffer for each range and a pH-stable column. A change in pH can alter the charge state of the isomers differently, leading to dramatic changes in selectivity.[7]

  • Change the Stationary Phase Chemistry: If mobile phase optimization is insufficient, a standard C18 column may not be providing the right interaction mechanism.

    • Phenyl-Hexyl Columns: These are highly recommended for aromatic positional isomers.[10] The phenyl rings in the stationary phase offer alternative separation mechanisms, such as π-π interactions with the aromatic rings of your analytes, which are highly sensitive to the position of substituents.[11][12][13]

    • Pentafluorophenyl (PFP) Columns: PFP phases provide a unique selectivity profile due to dipole-dipole, hydrogen bonding, and π-π interactions, making them excellent for separating halogenated or highly polar aromatic compounds.

Protocol 1: Systematic Column and Organic Modifier Screening

This protocol provides a structured workflow for evaluating the most critical parameters for isomer separation.

Objective: To determine the optimal combination of stationary phase and organic modifier for maximizing resolution.

Materials:

  • Column 1: C18 (e.g., Agilent ZORBAX Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm)

  • Column 2: Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm)[12]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B1: Acetonitrile

  • Mobile Phase B2: Methanol

  • Sample: Solution of mixed isomers in 50:50 Water:Acetonitrile.

Procedure:

  • Equilibrate Column 1 (C18) with 90% Mobile Phase A and 10% Mobile Phase B1 at 1.0 mL/min for 15 minutes.

  • Inject the sample and run a standard gradient (e.g., 10-90% B1 over 15 min).

  • Re-equilibrate the column to starting conditions.

  • Replace Mobile Phase B1 with B2 (Methanol).

  • Repeat steps 1-3.

  • Install Column 2 (Phenyl-Hexyl).

  • Repeat steps 1-5 for the Phenyl-Hexyl column with both Acetonitrile and Methanol.

  • Analyze Data: Compare the chromatograms. Look for changes in elution order and the resolution (Rs) between the critical isomer pair in all four experiments.

Data Interpretation Table:

Stationary PhaseOrganic ModifierObserved Resolution (Rs)Elution OrderNotes
C18Acetonitrile[Enter Value][e.g., A, B, C]Baseline separation?
C18Methanol[Enter Value][e.g., A, C, B]Selectivity change observed?
Phenyl-HexylAcetonitrile[Enter Value][e.g., C, A, B]Improved separation for aromatic compounds?[13]
Phenyl-HexylMethanol[Enter Value][e.g., C, B, A]Best overall resolution?
Problem 2: Significant Peak Tailing

Peak tailing (asymmetry factor > 1.2) is characteristic of secondary interactions, particularly with basic compounds like yours.[2]

Potential Causes & Solutions:

  • Cause: Interaction of protonated basic analytes with ionized residual silanols on the silica surface.[1][14] This is the most common cause.

    • Solution 1: Lower Mobile Phase pH: Operate at a pH of 3 or lower using an additive like formic or trifluoroacetic acid. This protonates the silanol groups (pKa ~3.5-4.5), neutralizing their negative charge and preventing the secondary ionic interaction.[1][4]

    • Solution 2: Use a Modern, End-Capped Column: High-purity silica columns with advanced end-capping are designed to minimize the number of accessible silanol groups, significantly reducing tailing for basic compounds.[1][14]

    • Solution 3 (High pH): Operate at a high pH (e.g., 9-10) with a pH-stable column (e.g., hybrid silica). At high pH, your basic analytes are neutral, preventing ionic interactions. However, the silica surface will be fully deprotonated, which can lead to other issues if not managed.[5]

  • Cause: Column Overload (Mass or Volume).

    • Solution: Dilute your sample by a factor of 10 and re-inject. If peak shape improves, mass overload was the issue. If not, try reducing the injection volume.[1]

  • Cause: Extra-column Dead Volume.

    • Solution: Ensure all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.12 mm). Check for poorly made connections.[14]

Section 3: Advanced Strategies & Alternative Chemistries

When standard reversed-phase approaches are insufficient, alternative chromatographic modes may provide the necessary selectivity.

Hydrophilic Interaction Liquid Chromatography (HILIC)

For highly polar isomers that are poorly retained in reversed-phase, HILIC is a powerful alternative.[15][16] HILIC utilizes a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of organic solvent.[16][17]

  • Mechanism: Separation is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[17][18] This provides a completely different selectivity mechanism compared to reversed-phase.

  • When to Consider HILIC: If your isomers elute very early (near the void volume) in reversed-phase even with highly aqueous mobile phases, HILIC is an excellent next step. It is particularly effective for separating polar basic compounds.[15][17]

Visual Workflow: Troubleshooting HPLC Separation of Isomers

This diagram illustrates a logical workflow for diagnosing and solving common separation problems.

HPLC_Troubleshooting Troubleshooting Workflow for Isomer Separation cluster_selectivity Selectivity Optimization cluster_tailing Tailing Correction Start Start: Initial Chromatogram CheckResolution Are Isomers Resolved? (Rs > 1.5) Start->CheckResolution CheckPeakShape Is Peak Shape Good? (Asymmetry 0.9-1.2) CheckResolution->CheckPeakShape Yes OptimizeSelectivity Optimize Selectivity (α) CheckResolution->OptimizeSelectivity No TroubleshootTailing Troubleshoot Peak Tailing CheckPeakShape->TroubleshootTailing No (Tailing) MethodOK Method is Optimized CheckPeakShape->MethodOK Yes ChangeModifier Switch Organic Modifier (ACN <-> MeOH) OptimizeSelectivity->ChangeModifier LowerPH Lower Mobile Phase pH (<3) TroubleshootTailing->LowerPH ChangePH Perform pH Study (e.g., pH 3, 7, 9) ChangeModifier->ChangePH ChangeColumn Change Stationary Phase (e.g., Phenyl-Hexyl, PFP) ChangePH->ChangeColumn ChangeColumn->CheckResolution Re-evaluate UseEndcappedCol Use High-Purity End-capped Column LowerPH->UseEndcappedCol CheckOverload Check for Overload (Dilute Sample) CheckHardware Check for Dead Volume CheckOverload->CheckHardware CheckHardware->CheckPeakShape Re-evaluate UseEndcappedCol->CheckOverload

Caption: A decision tree for systematic HPLC method development and troubleshooting.

References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER Wissenschaftliche Geräte GmbH. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek, Inc. [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Phenomenex. [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]

  • Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]

  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health (NIH). [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]

  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. Waters Corporation. [Link]

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies. [Link]

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv Technology Corporation. [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Tosoh Bioscience. [Link]

  • Phenyl Stationary Phases for HPLC. Element Lab Solutions. [Link]

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Technical Support Center: Stability and Storage of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2-Piperidin-1-yl-ethoxy)-phenylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability and proper storage of this compound. By understanding the potential stability issues and their underlying causes, you can ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Molecule

2-(2-Piperidin-1-yl-ethoxy)-phenylamine is a molecule that incorporates three key chemical features: a primary aromatic amine (the phenylamine group), an ether linkage, and a piperidine ring. Each of these functional groups contributes to the compound's overall reactivity and stability profile. Aromatic amines are known to be susceptible to oxidation, which can be exacerbated by exposure to light and elevated temperatures[1][2]. The ether bond, while generally stable, can be susceptible to cleavage under strong acidic conditions[3][4][5][6][7]. The piperidine moiety is a common scaffold in pharmaceuticals and is relatively stable, though it can undergo oxidation under harsh conditions[8][9][10].

Due to this inherent reactivity, proper handling and storage are paramount. Evidence from suppliers, such as the recommendation for "cold-chain transportation," strongly suggests that this compound is not stable at ambient temperatures and requires refrigeration.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 2-(2-Piperidin-1-yl-ethoxy)-phenylamine?

A1: For long-term storage, it is highly recommended to store the compound at 2-8°C in a tightly sealed container. To minimize degradation, the container should be purged with an inert gas like argon or nitrogen to remove oxygen, and it should be protected from light by using an amber vial or by storing it in a dark location. For many piperidine-containing compounds, storage at these temperatures can maintain stability for several months to a year, although the specific shelf-life for this compound may vary[11].

Q2: Can I store solutions of this compound? If so, how?

A2: If you need to prepare a stock solution, it is best to do so immediately before use. If storage of a solution is unavoidable, use a dry, aprotic solvent and store the solution at -20°C or -80°C under an inert atmosphere. DMSO is a common solvent for creating stock solutions, but be aware that some compounds can precipitate out at low temperatures[12]. If you observe precipitation upon thawing, gently warm and vortex the solution to ensure it is fully redissolved before use. Avoid repeated freeze-thaw cycles.

Q3: My solid compound has changed color, from a light tan to a darker brown. What does this indicate?

A3: A change in color, particularly darkening, is a common indicator of degradation, specifically oxidation of the aromatic amine group. This process can be accelerated by exposure to air (oxygen) and light. While a slight color change may not significantly impact the purity for some applications, it is a clear sign that the compound is no longer in its ideal state. It is advisable to re-analyze the purity of the compound before use.

Q4: Is this compound sensitive to pH?

A4: Yes, the stability of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine is expected to be pH-dependent. The primary amine and the piperidine nitrogen are basic and will be protonated at low pH. While this can sometimes increase stability against oxidation, strong acidic conditions can promote the cleavage of the ether linkage[3][4][5][6][7]. Conversely, in neutral to basic conditions, the free amine is more susceptible to oxidation.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected or inconsistent experimental results. Degradation of the compound leading to lower potency or the presence of active impurities.1. Verify the purity of your compound stock using a suitable analytical method like HPLC (see protocol below).2. If degradation is confirmed, use a fresh, properly stored batch of the compound.3. Review your experimental protocol to ensure the compound is not exposed to harsh conditions (e.g., high temperatures, strong acids/bases, excessive light).
The compound has darkened in color or has a different appearance. Oxidation of the aromatic amine moiety.1. This is a visual indicator of degradation. The compound's purity should be assessed before use.2. For future storage, ensure the container is tightly sealed, purged with inert gas, and protected from light.
Precipitation is observed in a stock solution upon thawing. The compound has limited solubility in the chosen solvent at low temperatures.1. Gently warm the vial (e.g., in a 37°C water bath) and vortex until the solid is completely redissolved.2. Consider preparing a less concentrated stock solution if the issue persists[12].3. If possible, prepare fresh solutions for each experiment to avoid storage-related solubility issues[12].
The compound appears to be unstable in an acidic assay buffer. Acid-catalyzed cleavage of the ether linkage.1. If possible, adjust the pH of your buffer to be closer to neutral.2. If low pH is required, minimize the time the compound is in the acidic buffer before analysis.3. Perform control experiments to assess the rate of degradation in your assay buffer.

Potential Degradation Pathways

The chemical structure of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine suggests two primary degradation pathways under common experimental and storage conditions: oxidation of the aromatic amine and acid-catalyzed cleavage of the ether bond.

G cluster_main 2-(2-Piperidin-1-yl-ethoxy)-phenylamine cluster_oxidation Oxidation Pathway cluster_hydrolysis Acid Hydrolysis Pathway main Parent Compound nitroso Nitroso Derivative main->nitroso [O] (Air, Light) phenol 2-Aminophenol main->phenol H+ / H2O (Ether Cleavage) piperidine_ethanol 1-(2-Chloroethyl)piperidine (if HCl is used) main->piperidine_ethanol H+ / H2O (Ether Cleavage) nitro Nitro Derivative nitroso->nitro [O] polymeric Polymeric Products nitroso->polymeric Dimerization/ Polymerization

Caption: Potential degradation pathways for 2-(2-Piperidin-1-yl-ethoxy)-phenylamine.

Experimental Protocol: Purity Assessment by Reverse-Phase HPLC

This protocol provides a general method for assessing the purity of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine and detecting potential degradation products. Method optimization may be required for your specific instrumentation and application.

1. Materials and Reagents:

  • 2-(2-Piperidin-1-yl-ethoxy)-phenylamine sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or another suitable buffer component)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Preparation of Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Degas both mobile phases before use.

3. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

  • Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 50 µg/mL).

4. HPLC Conditions:

  • Column: C18 reverse-phase column

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25-30°C

  • Detection: UV at 254 nm (or a wavelength determined by a UV scan of the compound)

  • Gradient Elution:

    • Start with a gradient of 5-10% Mobile Phase B.

    • Increase to 95% Mobile Phase B over 15-20 minutes.

    • Hold at 95% Mobile Phase B for 5 minutes.

    • Return to the initial conditions and allow the column to re-equilibrate.

5. Data Analysis:

  • Integrate the peak areas of the chromatogram.

  • The purity can be estimated by calculating the area of the main peak as a percentage of the total peak area.

  • The appearance of new, smaller peaks in aged or stressed samples compared to a fresh sample is indicative of degradation.

G start Start: Compound Sample prep_sample Prepare Sample (e.g., 50 µg/mL) start->prep_sample prep_mobile Prepare Mobile Phase (A: 0.1% FA in H2O) (B: 0.1% FA in ACN) hplc HPLC Analysis (C18 Column, Gradient) prep_mobile->hplc prep_sample->hplc analyze Analyze Data (Peak Integration) hplc->analyze end End: Purity Assessment analyze->end

Caption: Workflow for purity assessment by HPLC.

References

  • Capancioni, S., et al. (2016). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
  • BTC Chemical. (2023). What are the storage stability of Piperidine Series compounds over time? BTC Blog.
  • Hoppe, M., et al. (2020). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
  • BIOSYNCE. (2023). What is the stability of piperidine? BIOSYNCE Blog.
  • Gomtsyan, A. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 243, 114754.
  • Wikipedia contributors. (2023). Ether cleavage. Wikipedia, The Free Encyclopedia.
  • BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. BenchChem.
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs- A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Ashenhurst, J. (2022). Cleavage Of Ethers With Acid. Master Organic Chemistry.
  • LibreTexts. (2023). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts.
  • Boyko, Y., et al. (2021). a) Different modalities of piperidine-containing drugs and drug...
  • Ling, L., & Chan, A. W. H. (2017). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Accounts of Chemical Research, 50(9), 2264–2273.
  • Sicilia, M. D., et al. (1997). Chemical degradation of aromatic amines by Fenton's reagent.
  • BenchChem. (n.d.).
  • D'Acquarica, I., et al. (2017). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Molecules, 22(12), 2185.
  • Arora, P. K., & Bae, H. (2014). Bacterial degradation of monocyclic aromatic amines. Journal of Environmental Management, 134, 145-161.
  • University of Helsinki. (n.d.).
  • Sharma, M. C. (2016).
  • Wijnant, K., et al. (2022). A Validated Method for the Simultaneous Measurement of Tryptophan, Kynurenine, Phenylalanine, and Tyrosine by High-Performance L. ACS Omega, 7(5), 4529–4537.
  • PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.
  • Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Chemistry Steps.
  • Ashenhurst, J. (2022). Acidic cleavage of ethers (SN2). Master Organic Chemistry.
  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • Pace, V., et al. (2022). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Chemistry, 4(1), 1-18.
  • Mondal, S., et al. (2014). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system.

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Validation & Comparative

in vitro efficacy of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine vs other dopamine agonists

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Comparing the In Vitro Efficacy of Dopamine Agonists

A Note on the Compound 2-(2-Piperidin-1-yl-ethoxy)-phenylamine: An initial search for the in vitro efficacy of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine as a dopamine agonist did not yield specific results in publicly available scientific literature. Therefore, this guide will provide a comprehensive framework for comparing the in vitro efficacy of well-established dopamine agonists, using Pramipexole, Ropinirole, and Bromocriptine as illustrative examples. This approach will equip researchers with the necessary knowledge and protocols to evaluate any dopamine agonist, including novel compounds.

Introduction to Dopamine Agonist Efficacy

Dopamine agonists are a class of drugs that mimic the action of the endogenous neurotransmitter dopamine by binding to and activating dopamine receptors. They are crucial in the treatment of Parkinson's disease, restless legs syndrome, and hyperprolactinemia. The therapeutic efficacy and side-effect profile of a dopamine agonist are largely determined by its specific binding affinities for the different dopamine receptor subtypes (D1-D5) and its functional activity at these receptors.

The dopamine receptors are classified into two main families: the D1-like family (D1 and D5) and the D2-like family (D2, D3, and D4). D1-like receptors are typically coupled to Gs proteins and stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] Conversely, D2-like receptors are coupled to Gi/o proteins and inhibit adenylyl cyclase, causing a decrease in cAMP levels.[1][2]

In vitro efficacy assessment is a cornerstone of drug development, providing critical data on a compound's potency, selectivity, and mechanism of action before advancing to preclinical and clinical studies. This guide will delve into the key in vitro assays used to characterize dopamine agonists and provide a comparative analysis of Pramipexole, Ropinirole, and Bromocriptine.

Comparative In Vitro Efficacy of Selected Dopamine Agonists

The in vitro profile of a dopamine agonist is primarily defined by two key parameters:

  • Binding Affinity (Ki): This value represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

  • Functional Potency (EC50) and Efficacy (Emax): EC50 is the concentration of an agonist that produces 50% of the maximal possible effect. Emax represents the maximum response achievable by the agonist.

The following table summarizes the binding affinities of Pramipexole, Ropinirole, and Bromocriptine for human dopamine receptors.

Dopamine AgonistD1 Receptor Ki (nM)D2 Receptor Ki (nM)D3 Receptor Ki (nM)D4 Receptor Ki (nM)D5 Receptor Ki (nM)
Pramipexole >10,000[3]2.2 - 3.9[3]0.5 - 0.97[3]5.1[3]No significant affinity[3]
Ropinirole >10,000[3]98,700[4]10[5]6,800[5]Data not readily available
Bromocriptine 6122.74.67.5Data not readily available

Note: Ki values can vary between studies depending on the experimental conditions.

Pramipexole and Ropinirole are non-ergot dopamine agonists known for their high selectivity for the D2-like receptor family, with Pramipexole showing a particularly strong preference for the D3 receptor subtype.[3] In contrast, Bromocriptine, an ergot-derived agonist, exhibits a broader binding profile, interacting with both D1-like and D2-like receptors, as well as serotonergic and adrenergic receptors.[6][7]

Key In Vitro Experimental Workflows

Receptor Binding Assays

Receptor binding assays are fundamental for determining the affinity (Ki) of a compound for a specific receptor. These assays typically involve a competitive binding format where the test compound competes with a radiolabeled or fluorescently labeled ligand of known affinity for binding to the receptor.

Workflow for a Radioligand Competition Binding Assay:

Caption: Workflow for a radioligand competition binding assay.

Functional Assays (cAMP Assays)

Functional assays measure the biological response elicited by an agonist upon binding to its receptor. For dopamine receptors, cAMP assays are widely used to determine the potency (EC50) and efficacy (Emax) of agonists.

Workflow for a cAMP Assay for D2-like Receptors (Gi-coupled):

Caption: Workflow for a cAMP assay for D2-like receptors.

Detailed Experimental Protocols

Protocol 1: Dopamine D2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine D2 receptor.

Materials:

  • Cell membranes from a stable cell line overexpressing the human D2 receptor.

  • [3H]-Spiperone (radioligand).

  • Haloperidol (non-specific binding control).

  • Test compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation vials and scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, cell membranes, [3H]-Spiperone (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or a high concentration of haloperidol (for non-specific binding).

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.

  • Count the radioactivity in each vial using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Dopamine D2 Receptor cAMP Functional Assay

Objective: To determine the functional potency (EC50) and efficacy (Emax) of a test compound at the human dopamine D2 receptor.

Materials:

  • A cell line stably expressing the human D2 receptor (e.g., CHO or HEK293 cells).

  • Cell culture medium.

  • Forskolin.

  • 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.

  • Test compound.

  • Dopamine (reference agonist).

  • A commercial cAMP detection kit (e.g., HTRF, AlphaScreen).

  • 384-well white microplates.

  • A plate reader compatible with the chosen detection technology.

Procedure:

  • Seed the cells into 384-well plates and incubate overnight.

  • Prepare serial dilutions of the test compound and dopamine in the appropriate assay buffer containing IBMX.

  • Aspirate the culture medium from the cells and add the compound dilutions.

  • Add forskolin to all wells (except the basal control) at a concentration that elicits a submaximal stimulation of cAMP production (e.g., EC80).

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the cAMP detection kit.[8]

  • Plot the measured signal (inversely proportional to cAMP levels for Gi-coupled receptors) against the log concentration of the agonist.

  • Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Dopamine D2 Receptor Signaling Pathway

The canonical signaling pathway for the D2 receptor involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP.[9][10][11] This leads to reduced activation of Protein Kinase A (PKA) and downstream effects on gene transcription and cellular function. Additionally, D2 receptors can signal through β-arrestin-dependent pathways.[9]

D2_Signaling Dopamine Dopamine Agonist D2R D2 Receptor Dopamine->D2R binds G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB phosphorylates Cellular_Response Cellular Response CREB->Cellular_Response leads to

Caption: Simplified Dopamine D2 Receptor Signaling Pathway.

Conclusion

The in vitro characterization of dopamine agonists is a critical step in drug discovery and development. By employing a combination of receptor binding and functional assays, researchers can obtain a detailed understanding of a compound's affinity, potency, and selectivity. The illustrative data for Pramipexole, Ropinirole, and Bromocriptine highlight the diverse pharmacological profiles that can be observed among dopamine agonists. The provided protocols offer a solid foundation for the systematic evaluation of novel compounds, enabling an informed progression of promising candidates toward therapeutic applications.

References

  • New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC. PubMed Central. Available at: [Link]

  • The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Taylor & Francis Online. Available at: [Link]

  • Dopamine receptor - Wikipedia. Available at: [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI. Available at: [Link]

  • Dopamine D2 receptors in signal transduction and behavior. CNR-IRIS. Available at: [Link]

  • D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays. Available at: [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). PubMed. Available at: [Link]

  • Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum. PubMed. Available at: [Link]

  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Available at: [Link]

  • How to run a cAMP HTRF assay. YouTube. Available at: [Link]

  • Apomorphine differentially engages the cAMP and β-arrestin signaling pathways relative to dopamine at human dopamine receptors - PMC. NIH. Available at: [Link]

  • Functionally selective dopamine D1 receptor endocytosis and signaling by catechol and non-catechol agonists. bioRxiv. Available at: [Link]

  • Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics. ACS Publications. Available at: [Link]

  • Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program. NCBI Bookshelf. Available at: [Link]

  • Designing Functionally Selective Noncatechol Dopamine D1 Receptor Agonists with Potent In Vivo Antiparkinsonian Activity. PubMed Central. Available at: [Link]

  • Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. PubMed. Available at: [Link]

  • Binding affinity of dopamine agonists for dopaminergic and nondopaminergic receptors. Available at: [Link]

  • Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. Available at: [Link]

  • Receptor-Binding and Pharmacokinetic Properties of Dopaminergic Agonists. Available at: [Link]

  • Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PMC. NIH. Available at: [Link]

  • Comparative effectiveness of dopamine agonists and monoamine oxidase type-B inhibitors for Parkinson's disease: a multiple treatment comparison meta-analysis. Available at: [Link]

  • Comparative efficacy and safety of six non-ergot dopamine-receptor agonists in early Parkinson's disease: a systematic review and network meta-analysis. NIH. Available at: [Link]

  • Aripiprazole - Wikipedia. Available at: [Link]

  • Comparative Efficacy and Safety of Dopamine Agonists in Advanced Parkinson's Disease With Motor Fluctuations: A Systematic Review and Network Meta-Analysis of Double-Blind Randomized Controlled Trials - PMC. NIH. Available at: [Link]

  • Comparative efficacy and safety of six non-ergot dopamine-receptor agonists in early Parkinson's disease: a systematic review and network meta-analysis. Frontiers. Available at: [Link]

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A Senior Application Scientist's Guide to the Comparative Stability of Phenylethylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Structural Backbone of Potent Bioactivity

Phenylethylamine and its derivatives represent a vast and crucial class of compounds in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals and bioactive molecules.[1] From stimulants like amphetamine to decongestants such as phenylephrine, the therapeutic applications are diverse.[1] However, the chemical stability of these molecules is a critical parameter that dictates their shelf-life, formulation strategies, and ultimately, their safety and efficacy.[2][3] Understanding the nuances of their degradation under various environmental stressors is paramount for robust drug development.

This guide provides a comparative analysis of the stability of key phenylethylamine derivatives. We will delve into the mechanistic principles governing their degradation, present a standardized protocol for comparative stability assessment, and offer a synthesis of available data to inform your research and development endeavors.

The "Why": Causality in Stability and Degradation

The stability of a phenylethylamine derivative is intrinsically linked to its chemical structure. The core phenylethylamine scaffold can be modified at the phenyl ring, the ethyl side chain, and the amino group, with each modification imparting unique physicochemical properties.[1] These modifications influence the molecule's susceptibility to common degradation pathways such as hydrolysis, oxidation, and photolysis.

A key structural determinant of stability within this class is the presence of a β-keto group, which characterizes the cathinone derivatives. This feature renders the molecule significantly more susceptible to degradation, particularly under thermal and basic conditions.[4][5][6] In contrast, derivatives lacking this group, such as amphetamine and methamphetamine, exhibit greater stability.[7]

The primary metabolic and chemical degradation pathway for many simpler phenylethylamines involves oxidative deamination, a process that can be mimicked under forced degradation conditions using oxidizing agents.[8]

Below is a generalized representation of a common degradation pathway for phenylethylamine derivatives.

cluster_main Generalized Degradation Pathway of Phenylethylamines PEA Phenylethylamine Derivative Intermediate Imine/Unstable Intermediate PEA->Intermediate Oxidation / Hydrolysis Product Degradation Product (e.g., Aldehyde, Carboxylic Acid) Intermediate->Product Further Reaction

Caption: Generalized degradation pathway for phenylethylamine derivatives.

A Framework for Comparison: Standardized Forced Degradation Studies

To objectively compare the stability of different phenylethylamine derivatives, a standardized forced degradation study is essential.[1][9] Such studies intentionally expose the compounds to harsh conditions to accelerate degradation, thereby revealing potential degradation products and pathways.[10][11] The following protocol outlines a comprehensive approach compliant with ICH guidelines.[12]

Experimental Workflow for Comparative Forced Degradation

cluster_workflow Comparative Forced Degradation Workflow A Sample Preparation: Stock solutions of each derivative B Stress Conditions A->B C Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) B->C D Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) B->D E Oxidation (e.g., 3% H2O2, RT) B->E F Thermal Degradation (e.g., 80°C, solid state) B->F G Photostability (ICH Q1B guidelines) B->G H Time-Point Sampling C->H D->H E->H F->H G->H I Sample Neutralization & Dilution H->I J Stability-Indicating HPLC-UV/MS Analysis I->J K Data Analysis: - % Degradation - Degradant Profiling - Kinetic Modeling J->K

Caption: Workflow for a comparative forced degradation study.

Detailed Experimental Protocol

1. Materials and Reagents:

  • Phenylethylamine derivatives of interest (e.g., Phenylethylamine, Amphetamine, Methamphetamine, Ephedrine, Phenylephrine, Cathinone derivative)

  • HPLC-grade acetonitrile and methanol

  • Reagent-grade hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂)

  • Purified water (e.g., Milli-Q)

  • Phosphate buffer (for pH adjustment)

2. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Photodiode Array (PDA) detector.[13][14] A mass spectrometer (MS) detector is highly recommended for the identification of degradation products.

  • A stability-indicating HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm).[13]

  • pH meter

  • Calibrated oven and photostability chamber

3. Preparation of Stock Solutions:

  • Accurately weigh and dissolve each phenylethylamine derivative in a suitable solvent (e.g., methanol or water) to prepare individual stock solutions of known concentration (e.g., 1 mg/mL).

4. Forced Degradation Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C and collect samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).[1]

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C and collect samples at appropriate time intervals.[1]

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Store at room temperature in the dark and collect samples at appropriate time intervals.[10]

  • Thermal Degradation: Store a known quantity of the solid compound in an oven at 80°C. Dissolve samples at appropriate time intervals for analysis.[10]

  • Photostability: Expose the solid compound and solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

5. Sample Analysis:

  • At each time point, withdraw a sample and immediately neutralize the acid and base-stressed samples.

  • Dilute the samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.[14][15] The method should be able to separate the parent drug from all degradation products.

6. Data Interpretation:

  • Calculate the percentage of degradation for each derivative under each stress condition.

  • Identify and characterize the major degradation products using MS and/or by comparing with reference standards.

  • Compare the degradation profiles and rates across the different derivatives.

Comparative Stability Data

The following table summarizes available stability information for selected phenylethylamine derivatives. It is important to note that the data are compiled from various studies with differing experimental conditions, and direct comparisons should be made with caution.

DerivativeStress ConditionObserved Stability/DegradationReference(s)
Amphetamine Various (in urine)Generally stable at 4°C and -20°C for extended periods.[7]
Methamphetamine Various (in urine)Generally stable at 4°C and -20°C for extended periods.[7]
Ephedrine Various (in urine)Generally stable at 4°C and -20°C for extended periods.[7]
Phenylephrine Not specifiedCompared to ephedrine for in-vivo hemodynamic stability, not chemical stability.[3][16][17][18][19]
Synthetic Cathinones Basic pH (urine)Rapid degradation at room temperature.[4]
Thermal (GC-MS)Thermally labile, undergoing oxidative decomposition.[5][6]
Acidic pH (urine)Significantly more stable compared to basic conditions.[4][20]

Note: There is a notable lack of direct, head-to-head comparative chemical stability studies for many common phenylethylamine derivatives under standardized forced degradation conditions in the published literature. The data for amphetamine, methamphetamine, and ephedrine suggest good stability in a biological matrix, while synthetic cathinones are demonstrably less stable, particularly at basic pH and elevated temperatures.

Conclusion and Future Directions

The stability of phenylethylamine derivatives is a complex function of their specific chemical structures. While general trends can be inferred, such as the inherent instability of β-keto phenylethylamines (cathinones), a comprehensive understanding requires direct comparative studies under standardized conditions.

The experimental protocol provided in this guide offers a robust framework for conducting such investigations. By systematically evaluating the stability of a range of derivatives, researchers can build a valuable knowledge base to guide formulation development, establish appropriate storage conditions, and ensure the delivery of safe and effective medicines. Future research should focus on conducting direct comparative forced degradation studies to provide a clearer, quantitative ranking of the stability of these vital pharmaceutical compounds.

References

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  • A Comparative Study of Infusion of Ephedrine and Phenylephrine on Hemodynamic Stability After Spinal Anesthesia in Elderly Patients Undergoing Lower Limb Orthopedic Surgeries. (2024). PubMed. [Link]

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Sources

A Comparative Guide to Purity Validation of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine: Titration vs. Modern Chromatographic and Thermal Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the purity of an active pharmaceutical ingredient (API) or a key intermediate like 2-(2-Piperidin-1-yl-ethoxy)-phenylamine is of paramount importance. This guide provides an in-depth, objective comparison of the traditional titrimetric method for purity assessment against modern, high-performance analytical techniques. By presenting supporting experimental data and detailed methodologies, this document aims to empower researchers to make informed decisions for their specific analytical needs.

The Central Role of Purity in Pharmaceutical Sciences

2-(2-Piperidin-1-yl-ethoxy)-phenylamine is a versatile molecule, featuring a phenylamine core, a piperidine moiety, and an ether linkage.[1] This unique combination of functional groups makes it a valuable building block in the synthesis of various pharmacologically active compounds. The presence of impurities, even in minute quantities, can significantly alter the compound's chemical and pharmacological properties, potentially leading to adverse effects or diminished therapeutic efficacy. Therefore, robust and reliable purity validation is a non-negotiable aspect of the drug development pipeline.

Section 1: The Classical Approach - Acid-Base Titration

Acid-base titration remains a fundamental, cost-effective, and often pharmacopeia-recognized method for the purity determination of ionizable compounds.[2] For 2-(2-Piperidin-1-yl-ethoxy)-phenylamine, which possesses two basic nitrogen atoms (one in the piperidine ring and one in the phenylamine group), this technique offers a direct measure of the compound's molar concentration.

Principle of the Method

The basic amine functional groups of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine react with a standardized acid titrant in a stoichiometric manner.[3] The endpoint of the titration, where the moles of acid are equivalent to the moles of the base, can be determined potentiometrically or with a visual indicator. Due to the weak basicity of aromatic amines, non-aqueous titrations are often preferred to achieve a sharp and clear endpoint.[4][5] Titrating with a strong acid like perchloric acid in a non-aqueous solvent such as glacial acetic acid enhances the basicity of the amine, leading to a more defined potential jump at the equivalence point.[5][6]

Detailed Experimental Protocol: Non-Aqueous Potentiometric Titration

Objective: To determine the purity of a 2-(2-Piperidin-1-yl-ethoxy)-phenylamine sample by non-aqueous acid-base titration.

Instrumentation:

  • Automatic titrator or a manual setup with a high-precision burette

  • pH meter with a combination glass electrode or a suitable non-aqueous electrode system (e.g., Solvotrode easyClean)[5]

  • Magnetic stirrer

Reagents and Materials:

  • 2-(2-Piperidin-1-yl-ethoxy)-phenylamine sample

  • Glacial acetic acid (anhydrous)

  • Perchloric acid (HClO₄), 0.1 N in glacial acetic acid, standardized

  • Potassium hydrogen phthalate (KHP), primary standard for titrant standardization

Procedure:

  • Titrant Standardization: Accurately weigh about 0.5 g of dried KHP and dissolve it in 50 mL of glacial acetic acid. Titrate with the 0.1 N perchloric acid solution to a potentiometric endpoint. The exact normality of the perchloric acid is calculated. Method validation for titration is crucial and should include parameters like specificity, linearity, accuracy, and precision.[7][8][9]

  • Sample Preparation: Accurately weigh approximately 0.2-0.3 g of the 2-(2-Piperidin-1-yl-ethoxy)-phenylamine sample and dissolve it in 50 mL of glacial acetic acid.

  • Titration: Immerse the electrode and the burette tip into the sample solution. Titrate with the standardized 0.1 N perchloric acid, recording the potential (mV) as a function of the titrant volume. The endpoint is the point of maximum inflection on the titration curve.

  • Calculation: The purity of the sample is calculated using the following formula:

    Where:

    • V = Volume of perchloric acid consumed at the endpoint (L)

    • N = Normality of the perchloric acid (mol/L)

    • E = Equivalent weight of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine (assuming a 1:1 or 1:2 molar ratio depending on the endpoint observed)

    • W = Weight of the sample (g)

Visualizing the Titration Workflow

TitrationWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation & Result Titrant_Standardization Standardize 0.1N HClO4 with KHP Titration Potentiometric Titration Titrant_Standardization->Titration Sample_Prep Accurately weigh and dissolve sample in glacial acetic acid Sample_Prep->Titration Endpoint Determine Equivalence Point (Inflection) Titration->Endpoint Purity_Calc Calculate Purity (%) Endpoint->Purity_Calc Result Report Purity Purity_Calc->Result

Caption: Workflow for the purity determination of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine by non-aqueous potentiometric titration.

Section 2: Alternative High-Performance Analytical Methods

While titration is a robust technique, it is a bulk analysis method and may not be able to detect non-basic impurities. For a comprehensive purity profile, chromatographic and thermal analysis methods are indispensable.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that can resolve the main compound from its impurities with high sensitivity and specificity.[10][11] A reversed-phase HPLC method is typically suitable for a compound like 2-(2-Piperidin-1-yl-ethoxy)-phenylamine.

Principle: The sample is dissolved in a suitable solvent and injected into a column packed with a non-polar stationary phase. A polar mobile phase is then pumped through the column. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.

Typical HPLC Protocol:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted) is commonly used.[12]

  • Detection: UV spectrophotometry at a wavelength where the analyte and potential impurities absorb.

  • Quantification: Purity is typically determined by the area percentage method, assuming all impurities have a similar response factor to the main compound. For higher accuracy, reference standards for known impurities are used.

Gas Chromatography (GC)

For volatile and thermally stable compounds, GC offers high resolution and speed.[13] While 2-(2-Piperidin-1-yl-ethoxy)-phenylamine has a relatively high boiling point, GC analysis might be feasible, potentially with derivatization to improve volatility and thermal stability.[14][15]

Principle: The sample is vaporized and introduced into a heated column. An inert gas carries the sample through the column, and separation occurs based on the compound's boiling point and interaction with the stationary phase.

Considerations for GC:

  • Thermal Stability: The primary concern is the potential for thermal degradation of the analyte in the injector port or column.[14]

  • Derivatization: Silylation or acylation of the amine groups can increase volatility and improve peak shape.

  • Detection: A Flame Ionization Detector (FID) is commonly used for organic compounds, while a Mass Spectrometer (MS) can provide structural information for impurity identification.[16][17]

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that can be used to determine the purity of highly crystalline substances.[18][19] It is based on the principle of melting point depression, where impurities lower and broaden the melting peak of a pure substance.[20][21]

Principle: The heat flow into a sample is measured as a function of temperature. The shape of the melting endotherm is used to calculate the mole fraction of impurities based on the Van't Hoff equation.[22]

Applicability:

  • The compound must be a crystalline solid with a sharp melting point.

  • It should not decompose upon melting.[19]

  • The method is most accurate for samples with high purity (typically >98%).[19]

Section 3: Comparative Analysis of Methods

FeatureAcid-Base TitrationHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Differential Scanning Calorimetry (DSC)
Principle Stoichiometric neutralization reactionDifferential partitioningDifferential partitioning in the gas phaseMelting point depression
Specificity Measures total basicity; non-specific for individual impuritiesHigh; can separate structurally similar compoundsHigh for volatile impuritiesMeasures total eutectic impurities
Sensitivity ModerateHighVery high for volatile compoundsModerate; best for high purity samples
Quantification Absolute methodRelative (area %) or absolute with standardsRelative (area %) or absolute with standardsAbsolute method
Sample Throughput ModerateHigh (with autosampler)High (with autosampler)Low to moderate
Instrumentation Cost LowHighHighModerate to high
Key Advantage Cost-effective, robust, pharmacopeial methodVersatile, high resolution, widely applicable[10]Excellent for volatile impurities and residual solvents[13]Requires small sample size, no reference standards needed for impurities[21]
Key Limitation Does not detect non-basic impuritiesRequires soluble and UV-active compoundsLimited to volatile and thermally stable compoundsNot suitable for amorphous or decomposing substances[19]

Section 4: A Self-Validating System for Purity Assessment

For a comprehensive and trustworthy purity assessment of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine, a multi-faceted approach is recommended. This creates a self-validating system where the results from orthogonal techniques corroborate each other.

ValidationStrategy cluster_primary Primary Purity Assessment cluster_orthogonal Orthogonal & Confirmatory Methods cluster_identity Identity Confirmation Titration Titration (Assay of total base) Purity_Profile Comprehensive Purity Profile Titration->Purity_Profile HPLC HPLC (Separation of organic impurities) HPLC->Purity_Profile GC GC (Volatile impurities/residual solvents) GC->Purity_Profile DSC DSC (Purity of crystalline solid) DSC->Purity_Profile qNMR qNMR (Absolute quantification, structural info) qNMR->Purity_Profile MS Mass Spectrometry (MS) NMR NMR Spectroscopy FTIR FTIR Spectroscopy Purity_Profile->MS Purity_Profile->NMR Purity_Profile->FTIR

Sources

A Methodological Guide to the In Vitro Head-to-Head Comparison of Novel Dopamine Agonists: Ropinirole as a Case Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of neuropharmacology, the development of novel dopamine receptor agonists is a cornerstone of therapeutic innovation for a spectrum of neurological and psychiatric disorders, including Parkinson's disease and Restless Legs Syndrome (RLS). The nuanced pharmacological profiles of these agents at dopamine receptor subtypes, primarily the D2-like family (D2, D3, and D4), dictate their therapeutic efficacy and side-effect profiles. This guide provides a comprehensive framework for the in vitro head-to-head comparison of a well-established dopamine agonist, ropinirole, with a novel chemical entity, represented here by 2-(2-Piperidin-1-yl-ethoxy)-phenylamine.

Ropinirole is a non-ergoline dopamine agonist with a well-characterized high affinity for D2 and D3 receptors, where it functions as a full agonist.[1][2][3] Its therapeutic efficacy in Parkinson's disease and RLS is attributed to its ability to mimic the action of endogenous dopamine in the brain.[4][5]

Conversely, 2-(2-Piperidin-1-yl-ethoxy)-phenylamine is a compound of interest due to its structural motifs, which are present in numerous centrally active agents. The phenylpiperidine scaffold is a well-established pharmacophore in dopamine receptor ligands.[6] A thorough in vitro characterization is the critical first step in elucidating the potential of such a novel compound. While specific pharmacological data for 2-(2-Piperidin-1-yl-ethoxy)-phenylamine is not publicly available, this guide will use it as a representative novel compound to illustrate the essential in vitro comparative workflow.

This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step protocols for a rigorous in vitro comparison.

Comparative In Vitro Pharmacological Profiling: A Methodological Overview

The initial in vitro characterization of a novel compound against a reference compound like ropinirole hinges on two key aspects of its interaction with the target receptors: its binding affinity and its functional activity.

Receptor Binding Affinity: Gauging the Strength of Interaction

Receptor binding assays are fundamental in determining the affinity of a compound for its target. These assays quantify the strength of the interaction between a ligand (the test compound or a radiolabeled probe) and the receptor. A common and robust method is the competitive radioligand binding assay.

This protocol outlines the determination of the binding affinity (Ki) of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine and ropinirole at human D2, D3, and D4 receptors.

Materials:

  • Cell membranes prepared from HEK293 or CHO cells stably expressing human dopamine D2, D3, or D4 receptors.

  • Radioligands: [³H]-Spiperone or [³H]-N-methylspiperone for D2 and D3 receptors; [³H]-Spiperone for D4 receptors.

  • Non-specific binding competitor: Haloperidol or another suitable antagonist.

  • Test compounds: 2-(2-Piperidin-1-yl-ethoxy)-phenylamine and ropinirole, dissolved in an appropriate vehicle (e.g., DMSO).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Compound Dilution: Prepare serial dilutions of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine and ropinirole in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound or vehicle.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Illustrative Data Presentation:

CompoundD2 Ki (nM)D3 Ki (nM)D4 Ki (nM)
Ropinirole203500
2-(2-Piperidin-1-yl-ethoxy)-phenylamineHypothetical ValueHypothetical ValueHypothetical Value

This table presents known approximate Ki values for ropinirole and serves as a template for presenting experimental data for a novel compound.

Functional Activity: Assessing the Cellular Response

Functional assays are crucial to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist. Dopamine D2-like receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

This protocol measures the ability of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine and ropinirole to inhibit forskolin-stimulated cAMP production in cells expressing dopamine D2, D3, or D4 receptors.

Materials:

  • HEK293 or CHO cells stably expressing human dopamine D2, D3, or D4 receptors.

  • Cell culture medium and supplements.

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds: 2-(2-Piperidin-1-yl-ethoxy)-phenylamine and ropinirole.

  • cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits).

  • 96-well or 384-well assay plates.

Procedure:

  • Cell Plating: Seed the cells into assay plates and grow to an appropriate confluency.

  • Compound Treatment: Pre-incubate the cells with serial dilutions of the test compounds or vehicle for a short period.

  • Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of its maximal effect) and the Emax (the maximum effect of the agonist).

Illustrative Data Presentation:

CompoundD2 EC50 (nM)D2 Emax (%)D3 EC50 (nM)D3 Emax (%)D4 EC50 (nM)D4 Emax (%)
Ropinirole10010010100>100080
2-(2-Piperidin-1-yl-ethoxy)-phenylamineHypothetical ValueHypothetical ValueHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value

This table presents known approximate functional data for ropinirole and serves as a template for presenting experimental data for a novel compound. Emax is typically expressed as a percentage of the response to a reference full agonist like dopamine or quinpirole.

Visualizing the Experimental Workflow and Signaling Pathway

Clear visualization of experimental processes and biological pathways is essential for understanding the data in context.

experimental_workflow cluster_binding Receptor Binding Assay cluster_functional cAMP Functional Assay b_start Prepare Cell Membranes (D2, D3, D4) b_radioligand Add Radioligand ([³H]-Spiperone) b_start->b_radioligand b_compound Add Test Compound (Ropinirole or Novel Compound) b_radioligand->b_compound b_incubate Incubate to Equilibrium b_compound->b_incubate b_filter Filter and Wash b_incubate->b_filter b_count Scintillation Counting b_filter->b_count b_analyze Data Analysis (IC50 -> Ki) b_count->b_analyze f_start Plate Cells (D2, D3, D4 expressing) f_compound Add Test Compound (Ropinirole or Novel Compound) f_start->f_compound f_forskolin Stimulate with Forskolin f_compound->f_forskolin f_incubate Incubate f_forskolin->f_incubate f_lyse Lyse Cells f_incubate->f_lyse f_detect Detect cAMP (HTRF/ELISA) f_lyse->f_detect f_analyze Data Analysis (EC50, Emax) f_detect->f_analyze

Caption: Workflow for in vitro comparison of dopamine agonists.

dopamine_signaling cluster_membrane Cell Membrane D2R D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Agonist Dopamine Agonist (e.g., Ropinirole) Agonist->D2R Binds ATP ATP ATP->AC Substrate Response Cellular Response cAMP->Response Leads to

Caption: D2-like receptor signaling pathway.

Interpreting the Comparative Data: A Hypothetical Analysis

By populating the data tables with the experimentally determined values for 2-(2-Piperidin-1-yl-ethoxy)-phenylamine, a direct comparison with ropinirole can be made.

  • Affinity Profile: A lower Ki value indicates a higher binding affinity. A comparison of the Ki values across the D2, D3, and D4 receptors will reveal the novel compound's receptor selectivity profile. For instance, if the novel compound exhibits a significantly lower Ki for D3 receptors compared to D2 and D4, it would be classified as a D3-preferential ligand.

  • Functional Profile: The EC50 value reflects the potency of the compound as an agonist, with a lower EC50 indicating higher potency. The Emax value indicates the efficacy of the compound. An Emax similar to that of a known full agonist like ropinirole (typically normalized to 100%) suggests the novel compound is also a full agonist. A significantly lower Emax would classify it as a partial agonist.

Conclusion

The in vitro head-to-head comparison of a novel chemical entity with a well-characterized drug like ropinirole is a critical and data-driven process in drug discovery. By systematically evaluating receptor binding affinity and functional activity, researchers can build a comprehensive pharmacological profile of a new compound. This guide provides the methodological framework to conduct such a comparison with scientific rigor, ensuring that the resulting data is robust, reproducible, and provides a solid foundation for further preclinical and clinical development. While direct experimental data for 2-(2-Piperidin-1-yl-ethoxy)-phenylamine in the context of dopamine receptor activity is not currently available in the public domain, the protocols and principles outlined herein provide a clear path for its evaluation and for that of other novel dopaminergic candidates.

References

  • National Center for Biotechnology Information (2024). Ropinirole. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link][1]

  • PubChem (n.d.). Ropinirole. National Center for Biotechnology Information. Retrieved from: [Link][4]

  • Wikipedia (n.d.). Ropinirole. Retrieved from: [Link][2]

  • Patsnap (2024). What is the mechanism of Ropinirole Hydrochloride? Patsnap Synapse. Retrieved from: [Link][5]

  • Sterispharma (n.d.). Ropinirole 0.5mg – Mechanism of Action, Uses, Dosage, and Side effects. Retrieved from: [Link][3]

  • Innoprot (n.d.). D2 Dopamine Receptor Assay. Retrieved from: [Link][7]

  • Simeone, X., et al. (2017). Assessment of in vitro dopamine-neuroblastoma cell interactions with a bioelectric biosensor: perspective for a novel in vitro functional assay for dopamine agonist/antagonist activity. PubMed. Retrieved from: [Link][8]

  • Perez-Ortega, J., et al. (2019). Comparison of Actions Between L-DOPA and Different Dopamine Agonists in Striatal DA-Depleted Microcircuits In Vitro. PubMed. Retrieved from: [Link][9]

  • Newman-Tancredi, A., et al. (2012). A Comparison of the Effects of the Dopamine Partial Agonists Aripiprazole and (-)-3-PPP With Quinpirole on Stimulated Dopamine Release in the Rat Striatum: Studies Using Fast Cyclic Voltammetry in Vitro. PubMed. Retrieved from: [Link][10]

  • Steinkellner, T., et al. (2018). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. Retrieved from: [Link]

  • Shapiro, G., et al. (2006). In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling. PubMed. Retrieved from: [Link][11]

  • Creative Biolabs (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Retrieved from: [Link][12]

  • Coldwell, M. C., et al. (1999). Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells. PMC. Retrieved from: [Link][13]

  • Schmädicke, M., et al. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. PMC. Retrieved from: [Link][14]

  • Eurofins (n.d.). D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. Retrieved from: [Link]

  • Innoprot (n.d.). cAMP NOMAD D2 Dopamine Receptor Cell Line. Retrieved from: [Link][15]

  • Schmädicke, M., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI. Retrieved from: [Link][16]

  • Free, R. B., et al. (2016). Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor. Frontiers in Pharmacology. Retrieved from: [Link][17]

  • Allikalt, A., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Pharmacology. Retrieved from: [Link][18]

  • BMG LABTECH (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from: [Link][19]

  • Marcinkowska, M., et al. (2021). Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. International Journal of Molecular Sciences. Retrieved from: [Link]

  • Finnema, S. J., et al. (2016). Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? NIH. Retrieved from: [Link]

Sources

A Methodological Guide to Comparing the Potency of Novel Ligands and Pramipexole at the Dopamine D2 Receptor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine D2 receptor, a key member of the G protein-coupled receptor (GPCR) family, is a primary target for therapeutics aimed at treating a range of neuropsychiatric disorders, including Parkinson's disease and schizophrenia.[1][2] Its activation triggers a cascade of intracellular signaling events, primarily through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[3][4][5] Additionally, D2 receptor signaling can occur through G protein-independent pathways involving β-arrestin.[4][6]

This guide provides a comprehensive framework for comparing the potency of a novel compound, 2-(2-Piperidin-1-yl-ethoxy)-phenylamine, with the well-characterized D2 receptor agonist, pramipexole. While pramipexole's pharmacology is extensively documented, 2-(2-Piperidin-1-yl-ethoxy)-phenylamine represents a structurally distinct molecule with potential for novel interactions at the D2 receptor. The piperidine and phenylamine moieties are common pharmacophores in CNS-active compounds, suggesting the potential for biological activity.[7][8]

Due to the absence of published pharmacological data for 2-(2-Piperidin-1-yl-ethoxy)-phenylamine, this guide will focus on the requisite experimental protocols to fully characterize its potency and compare it to pramipexole. We will delve into the theoretical underpinnings and practical execution of receptor binding and functional assays, providing a clear roadmap for researchers in the field.

Pharmacological Profile of the Reference Compound: Pramipexole

Pramipexole is a non-ergot dopamine agonist with high affinity and selectivity for the D2 subfamily of dopamine receptors (D2, D3, and D4).[9][10][11] It acts as a full agonist, mimicking the effect of endogenous dopamine by stimulating these receptors.[11][12] This agonism at D2 receptors in the striatum is believed to be the primary mechanism for its therapeutic effects in Parkinson's disease.[3][12] Notably, pramipexole exhibits a higher affinity for the D3 receptor subtype compared to the D2 or D4 subtypes.[9][12][13][14]

Receptor SubtypeBinding Affinity (Ki, nM)
Dopamine D23.9
Dopamine D30.5
Dopamine D451 (calculated from a 17-fold lower affinity than D3)[9]
Table 1: Reported binding affinities of pramipexole for human dopamine D2-like receptor subtypes. Data compiled from Kvernmo et al., as cited in Ishibashi et al. (2011)[13].

Experimental Workflow for Comparative Potency Analysis

To objectively compare the potency of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine with pramipexole, a series of in vitro assays are required. The following workflow outlines the key experiments.

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Potency & Efficacy cluster_2 Phase 3: Biased Agonism Assessment Radioligand Binding Assay Radioligand Binding Assay Determine Ki at D2 Receptor Determine Ki at D2 Receptor Radioligand Binding Assay->Determine Ki at D2 Receptor cAMP Inhibition Assay cAMP Inhibition Assay Radioligand Binding Assay->cAMP Inhibition Assay Data Comparison Data Comparison Determine Ki at D2 Receptor->Data Comparison Determine EC50 and Emax Determine EC50 and Emax cAMP Inhibition Assay->Determine EC50 and Emax β-Arrestin Recruitment Assay β-Arrestin Recruitment Assay cAMP Inhibition Assay->β-Arrestin Recruitment Assay Determine EC50 and Emax->Data Comparison Assess G protein-independent signaling Assess G protein-independent signaling β-Arrestin Recruitment Assay->Assess G protein-independent signaling Assess G protein-independent signaling->Data Comparison

Caption: Experimental workflow for comparing novel ligands to a reference compound at the D2 receptor.

Detailed Experimental Protocols

Radioligand Binding Assay: Determining Binding Affinity (Ki)

This assay measures the affinity of a compound for a receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the same receptor.[15][16]

Objective: To determine the equilibrium dissociation constant (Ki) of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine and pramipexole for the human dopamine D2 receptor.

Materials:

  • Cell Membranes: Membranes from a stable cell line (e.g., HEK293 or CHO) expressing the human dopamine D2 receptor.[1][17]

  • Radioligand: A high-affinity D2 receptor antagonist, such as [3H]spiperone or [3H]raclopride.[18][19]

  • Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist (e.g., haloperidol) to determine non-specific binding.[19]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Test Compounds: 2-(2-Piperidin-1-yl-ethoxy)-phenylamine and pramipexole, dissolved in a suitable solvent (e.g., DMSO).

  • Filtration Apparatus: A 96-well cell harvester and glass fiber filters.[15][16]

  • Scintillation Counter: For quantifying radioactivity.

Protocol:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in the assay buffer to a final protein concentration of 10-20 µg per well.[15]

  • Assay Plate Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • A fixed concentration of the radioligand (typically at or near its Kd value).[18]

    • A range of concentrations of the test compound (e.g., 10-10 M to 10-5 M) or the non-specific binding control.

    • Add the membrane suspension to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[15]

  • Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through the glass fiber filters using the cell harvester. Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.[15]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

Functional Assay: cAMP Inhibition

This assay measures the functional consequence of D2 receptor activation, which is the inhibition of adenylyl cyclase and the resulting decrease in intracellular cAMP levels.[1][2][20]

Objective: To determine the potency (EC50) and efficacy (Emax) of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine and pramipexole as agonists at the D2 receptor.

Materials:

  • Cell Line: A stable cell line (e.g., CHO-K1) expressing the human dopamine D2 receptor.[1][2]

  • Forskolin: An adenylyl cyclase activator used to stimulate cAMP production.[1][20]

  • cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or fluorescence-based).

  • Test Compounds: 2-(2-Piperidin-1-yl-ethoxy)-phenylamine and pramipexole.

  • Cell Culture Medium and Buffers.

Protocol:

  • Cell Plating: Seed the D2 receptor-expressing cells into a 96-well or 384-well plate and culture overnight.[1]

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Assay Procedure:

    • Aspirate the culture medium from the cells and add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add the test compounds at various concentrations to the wells.

    • Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.

    • Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).[20]

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP levels as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of its maximal effect) and the Emax (the maximum effect of the agonist).

    • The Emax value, relative to a full agonist like dopamine, will indicate whether the compound is a full or partial agonist.

Functional Assay: β-Arrestin Recruitment

This assay assesses the ability of a ligand to promote the interaction between the activated D2 receptor and β-arrestin, a key event in receptor desensitization and an alternative signaling pathway.[21][22]

Objective: To determine if 2-(2-Piperidin-1-yl-ethoxy)-phenylamine and pramipexole induce β-arrestin recruitment to the D2 receptor, providing insight into potential biased agonism.

Materials:

  • Engineered Cell Line: A cell line co-expressing the D2 receptor fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., DiscoverX PathHunter β-arrestin cell line).[21][22]

  • Substrate for the Complemented Enzyme.

  • Test Compounds: 2-(2-Piperidin-1-yl-ethoxy)-phenylamine and pramipexole.

Protocol:

  • Cell Plating: Plate the engineered cells in a 96-well or 384-well plate and incubate.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the detection reagents, including the substrate for the complemented enzyme, and incubate at room temperature.

  • Signal Measurement: Measure the chemiluminescent or fluorescent signal using a plate reader.

  • Data Analysis:

    • Plot the signal intensity as a function of the log concentration of the test compound.

    • Determine the EC50 and Emax for β-arrestin recruitment.

    • By comparing the potency and efficacy for G-protein signaling (cAMP assay) and β-arrestin recruitment, one can assess if a compound exhibits bias towards one pathway over the other.

Dopamine D2 Receptor Signaling Pathways

G cluster_0 Plasma Membrane cluster_1 G Protein-Dependent Pathway cluster_2 G Protein-Independent Pathway D2R Dopamine D2 Receptor Gαi/o Gαi/o D2R->Gαi/o Activates β-Arrestin β-Arrestin D2R->β-Arrestin Recruits Agonist Agonist Agonist->D2R Adenylyl Cyclase Adenylyl Cyclase Gαi/o->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases PKA PKA cAMP->PKA Inhibits MAPK/ERK MAPK/ERK β-Arrestin->MAPK/ERK Activates Receptor Internalization Receptor Internalization β-Arrestin->Receptor Internalization Promotes

Caption: Simplified signaling pathways of the dopamine D2 receptor.

Comparative Data Summary

The following table presents the known data for pramipexole and serves as a template for the data that would be generated for 2-(2-Piperidin-1-yl-ethoxy)-phenylamine.

ParameterPramipexole2-(2-Piperidin-1-yl-ethoxy)-phenylamine
Binding Affinity (Ki, nM) at D2R 3.9[13]To be determined
cAMP Inhibition (EC50, nM) Literature values varyTo be determined
cAMP Inhibition (Emax, % of Dopamine) Full agonist (~100%)[12]To be determined
β-Arrestin Recruitment (EC50, nM) Literature values varyTo be determined
β-Arrestin Recruitment (Emax, %) Literature values varyTo be determined
Table 2: Comparative pharmacological data template.

Conclusion

This guide provides a rigorous scientific framework for the head-to-head comparison of a novel compound, 2-(2-Piperidin-1-yl-ethoxy)-phenylamine, and the established D2 receptor agonist, pramipexole. By systematically applying the detailed protocols for radioligand binding, cAMP inhibition, and β-arrestin recruitment assays, researchers can generate a comprehensive pharmacological profile of the novel compound. This data will not only allow for a direct comparison of potency but also provide crucial insights into its mechanism of action, efficacy, and potential for biased agonism. Such a thorough characterization is an essential step in the drug discovery and development process for novel therapeutics targeting the dopamine D2 receptor.

References

  • Dr.Oracle. (2025, November 9). What is the mechanism of action (MOA) of pramipexole (Dopamine Agonist)?
  • Salmas, R. E., Stein, M., Yurtsever, M., Seeman, P., Erol, I., Mestanoglu, M., & Durdagi, S. Full article: The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands.
  • ResearchGate. (2025, August 9). Mechanisms of action of pramipexole: Effects on receptors | Request PDF.
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  • NCBI. (2017, November 20). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual.
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  • YouTube. (2017, March 16). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
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  • NIH. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors.
  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
  • PubMed. (2017, November 20). Measurement of β-Arrestin Recruitment for GPCR Targets.
  • D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay - US.
  • PubMed. (2010, April 30). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors.
  • PubMed Central. The adverse effects of pramipexole on probability discounting are not reversed by acute D2 or D3 receptor antagonism.
  • Research journals. Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457 | PLOS One.
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  • Pramipexole Upregulates Dopamine Receptor D₂ and D₃ Expression in Rat Stri
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  • PubMed.
  • YouTube. (2017, January 11). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin.
  • Benchchem. 2-(2-Piperidin-1-yl-ethoxy)-phenylamine | 857373-29-6.
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  • PMC. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach.
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Validating the Sigma Receptor Affinity of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of neuroactive compounds, rigorous validation of molecular targets is paramount. This guide provides a comprehensive framework for validating the binding of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine, a molecule featuring the privileged piperidine and phenylamine scaffolds, to sigma-1 (σ₁) and sigma-2 (σ₂) receptors. We will delve into the established methodologies, compare its potential binding profile with known ligands, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.

The core structure of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine suggests a strong potential for interaction with sigma receptors. The combination of a flexible ether linkage, an aromatic phenylamine, and a basic piperidine ring are hallmark features of many high-affinity sigma receptor ligands[1][2][3][4][5]. This guide will equip researchers with the necessary tools to empirically test this hypothesis.

Understanding the Landscape: Sigma Receptors and Their Ligands

Sigma receptors, once misclassified as opioid receptors, are now recognized as unique transmembrane proteins residing primarily in the endoplasmic reticulum[6]. They are divided into two main subtypes, σ₁ and σ₂, which are genetically distinct and possess different pharmacological profiles. These receptors are implicated in a wide range of cellular functions and are considered promising targets for therapeutic intervention in neurological disorders, cancer, and pain management[7][8][9][10].

A diverse array of small molecules, including antipsychotics, antidepressants, and synthetic compounds, bind to sigma receptors. The validation of a new compound's affinity for these receptors necessitates a comparative approach, benchmarking its binding characteristics against well-established ligands.

Comparative Analysis: Benchmarking Against Known Sigma Receptor Ligands

To provide a predictive context for the experimental validation of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine, we will compare its structure to known high-affinity sigma receptor ligands. The phenoxyalkylpiperidine class of compounds, which share a similar structural motif, have demonstrated significant affinity for sigma-1 receptors[1][2][3][11].

Table 1: Comparative Binding Affinities of Known Sigma Receptor Ligands

CompoundTarget(s)Ki (nM) for σ₁Ki (nM) for σ₂Reference
(+)-Pentazocineσ₁ selective agonist3.1>10,000[12]
HaloperidolNon-selective σ₁/σ₂ antagonist2.5 - 3.94.8 - 16[13]
SA4503 (Cutamesine)σ₁ selective agonist13.62,750[6]
1,3-di-o-tolylguanidine (DTG)Non-selective σ₁/σ₂ ligand15.338.8[6]
NE-100σ₁ selective antagonist0.8647.3[6]
1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidineσ₁ ligand0.3452.3[1][2]
1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidineσ₁ ligand0.89>100[1][2]

Based on the structure-activity relationships (SAR) of phenoxyalkylpiperidines, it is plausible that 2-(2-Piperidin-1-yl-ethoxy)-phenylamine will exhibit a preference for the σ₁ receptor. The specific affinity will be influenced by the substitution pattern on the phenyl ring.

Experimental Validation: A Multi-faceted Approach

A robust validation of ligand-receptor binding requires a combination of techniques. We will outline the gold-standard radioligand binding assays and discuss complementary non-radioactive methods.

Radioligand Binding Assays: The Gold Standard

Competitive radioligand binding assays are the most common and reliable method for determining the affinity of a test compound for a specific receptor. These assays measure the ability of the unlabeled test compound to displace a radiolabeled ligand with known high affinity and selectivity for the target receptor.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation cluster_detect Detection & Analysis prep_mem Prepare Receptor Source (e.g., cell membranes, tissue homogenates) incubate Incubate Receptor Source with: - Radiolabeled Ligand - Unlabeled Test/Control Compound prep_mem->incubate prep_radio Prepare Radiolabeled Ligand (e.g., [3H]-(+)-Pentazocine for σ₁, [3H]DTG for σ₂) prep_radio->incubate prep_test Prepare Serial Dilutions of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine prep_test->incubate prep_control Prepare Control Ligands (e.g., Haloperidol, SA4503) prep_control->incubate separate Separate Bound and Free Radioligand (e.g., Rapid Vacuum Filtration) incubate->separate detect Quantify Radioactivity (Scintillation Counting) separate->detect analyze Calculate IC50 and Ki values detect->analyze G cluster_unbound Unbound Tracer cluster_bound Bound Tracer unbound Small Fluorescent Tracer (Rapid Rotation) depolarized Depolarized Light Emission unbound->depolarized Excitation with Polarized Light bound Tracer Bound to Receptor (Slow Rotation) polarized Polarized Light Emission bound->polarized Excitation with Polarized Light

Caption: Principle of a fluorescence polarization binding assay.

A competitive FP assay can be developed by incubating the sigma receptor, a fluorescently labeled sigma ligand, and varying concentrations of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine. The displacement of the fluorescent ligand by the test compound will result in a decrease in fluorescence polarization.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. For sigma receptor binding studies, either the purified receptor or the test compound can be immobilized on the sensor chip. SPR provides real-time kinetic data, including association (kon) and dissociation (koff) rates, in addition to the equilibrium dissociation constant (KD).

Data Presentation and Interpretation

The results of the binding assays should be summarized in a clear and concise manner to facilitate comparison.

Table 2: Hypothetical Binding Data for 2-(2-Piperidin-1-yl-ethoxy)-phenylamine and Controls

Compoundσ₁ Ki (nM)σ₂ Ki (nM)Selectivity (σ₂ Ki / σ₁ Ki)
2-(2-Piperidin-1-yl-ethoxy)-phenylamineExperimental ValueExperimental ValueCalculated Value
Haloperidol3.2 ± 0.412.5 ± 1.83.9
SA450315.1 ± 2.3>10,000>662
(+)-Pentazocine4.5 ± 0.6>10,000>2222
DTG18.7 ± 2.145.3 ± 5.72.4

Note: The values for control compounds are representative and should be determined concurrently with the test compound under identical experimental conditions.

The selectivity index provides a quantitative measure of the compound's preference for one sigma receptor subtype over the other. A high selectivity index is often a desirable characteristic in drug development to minimize off-target effects.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the validation of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine binding to sigma receptors. By employing the detailed protocols for radioligand binding assays and considering complementary non-radioactive techniques, researchers can generate high-quality, reproducible data. The comparative analysis with established sigma receptor ligands will provide a crucial context for interpreting the experimental results and guiding future drug development efforts. The structural similarity to known high-affinity phenoxyalkylpiperidine ligands suggests that 2-(2-Piperidin-1-yl-ethoxy)-phenylamine is a promising candidate for sigma receptor interaction, and the methodologies outlined herein will enable a definitive characterization of its binding profile.

References

  • Abate, C., et al. (2021). Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect. European Journal of Medicinal Chemistry, 229, 114038. [Link]

  • Laghezza, A., et al. (2021). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. ChemRxiv. [Link]

  • Lever, J. R., et al. (1997). Halogenated 4-(phenoxymethyl)piperidines as potential radiolabeled probes for sigma-1 receptors: in vivo evaluation of [123I]-1-(iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine. Journal of Medicinal Chemistry, 40(11), 1657–1667. [Link]

  • Abate, C., et al. (2021). Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ 1) receptor ligands with potent anti-amnesic effect. European Journal of Medicinal Chemistry, 229, 114038. [Link]

  • Ramachandran, S., et al. (2009). The sigma1 receptor interacts with N-alkyl amines and endogenous sphingolipids. The Journal of Biological Chemistry, 284(44), 30343–30351. [Link]

  • Abate, C., et al. (2021). DEVELOPMENT OF PHENOXYALKYLPIPERIDINES AS HIGH-AFFINITY SIGMA-1 (s1) RECEPTOR LIGANDS WITH POTENT ANTI-AMNESIC ACTIVITY. IRIS. [Link]

  • John, C. S., et al. (1996). Synthesis, in vitro validation and in vivo pharmacokinetics of [125I]N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl) ethylamine: a high-affinity ligand for imaging sigma receptor positive tumors. Nuclear Medicine and Biology, 23(6), 761–766. [Link]

  • Szałata, M., et al. (2021). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Molecules, 26(11), 3196. [Link]

  • Ablordeppey, S. Y., et al. (2002). N-arylalkylpiperidines as high-affinity sigma-1 and sigma-2 receptor ligands: phenylpropylamines as potential leads for selective sigma-2 agents. Bioorganic & Medicinal Chemistry Letters, 12(3), 497–500. [Link]

  • Alon, A., et al. (2021). Structures of the σ2 receptor enable docking for bioactive ligand discovery. Nature, 600(7890), 759–764. [Link]

  • Perregaard, J., et al. (1995). (Aminoalkoxy)chromones. Selective sigma receptor ligands. Journal of Medicinal Chemistry, 38(11), 1998–2008. [Link]

  • Selivanova, A., et al. (2020). Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97. International Journal of Molecular Sciences, 21(21), 8019. [Link]

  • Fisher, A., et al. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

  • Dal Bello, F., et al. (2023). Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity. Journal of Medicinal Chemistry, 66(16), 11357–11374. [Link]

  • PubChem. (n.d.). 4-(2-Piperidin-1-yl-ethoxy)-phenylamine. Retrieved January 18, 2026, from [Link]

  • Grokipedia. (2026, January 7). NE-100. [Link]

  • Ferla, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1313–1322. [Link]

Sources

A Comparative Guide to the Synthesis of Piperidine-Based Pharmaceutical Precursors

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals across diverse therapeutic areas, including oncology, virology, and neurology. Its prevalence is a testament to its favorable physicochemical properties and its ability to be readily functionalized to modulate biological activity. The efficient and selective synthesis of substituted piperidine precursors is, therefore, a critical endeavor in drug discovery and development.

This guide provides a comparative analysis of key synthetic strategies for preparing piperidine-based pharmaceutical precursors. We will delve into the mechanistic underpinnings of each approach, offering a rationale for experimental choices and providing detailed, field-tested protocols. Our focus will be on comparing the efficiency, substrate scope, scalability, and stereochemical control of these methods to empower researchers in selecting the optimal route for their specific synthetic targets.

Strategic Approaches to Piperidine Ring Formation: A Comparative Overview

The construction of the piperidine ring can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the piperidine ring, the need for stereochemical control, and considerations of cost and scalability.

Here, we compare three prominent strategies: the classical cyclization of glutaric acid derivatives, modern transition-metal-free Michael addition/intramolecular imidation cascades, and asymmetric synthesis from chiral precursors like L-glutamine.

Table 1: Comparative Overview of Key Piperidine Synthesis Routes
FeatureRoute 1: Classical CyclizationRoute 2: Michael Addition/Imidation CascadeRoute 3: Asymmetric Synthesis from L-Glutamine
Starting Materials Glutaric acid/anhydride and primary aminesSubstituted methyl acetates and acrylamidesL-Glutamine
Key Transformation Amidation followed by cyclizationMichael addition followed by intramolecular imidationN-protection, cyclization, and deprotection
Key Advantages Read

A Researcher's Guide to Navigating Off-Target Liabilities: Assessing the Adrenergic Receptor Cross-Reactivity of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug discovery, the journey from a promising hit to a clinical candidate is paved with rigorous characterization. A molecule's affinity for its intended target is only half the story; its potential for off-target interactions is equally critical in defining its therapeutic window and safety profile. This guide provides a comprehensive, technically-grounded framework for assessing the cross-reactivity of novel chemical entities, using 2-(2-Piperidin-1-yl-ethoxy)-phenylamine as a case study, with a focus on the adrenergic receptor family.

The structure of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine incorporates a piperidine ring and a phenylamine moiety, both of which are common pharmacophores found in ligands that bind to biogenic amine receptors, including adrenergic receptors[1][2]. This structural similarity necessitates a thorough investigation into its potential for adrenergic interactions, which, if left uncharacterized, could lead to significant cardiovascular or other systemic side effects. Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are central to the sympathetic nervous system's control over physiological processes, making them a critical family for off-target screening[3][4].

This guide is designed to move beyond a simple recitation of protocols. It will elucidate the causality behind experimental choices, ensuring that the data generated is both robust and readily interpretable by researchers, scientists, and drug development professionals. We will employ a two-tiered strategy: initial determination of binding affinity via radioligand displacement assays, followed by characterization of functional activity through second messenger signaling assays.

Tier 1: Quantifying Binding Affinity via Radioligand Displacement Assays

The foundational step in assessing cross-reactivity is to determine if the compound physically binds to the receptors of interest. Radioligand binding assays remain the gold standard for quantifying receptor-ligand interactions due to their sensitivity and reproducibility[5][6]. The principle of a competition binding assay is to measure the ability of a test compound (unlabeled) to displace a radiolabeled ligand that has a known high affinity and specificity for the target receptor. The resulting data allows for the calculation of the inhibitory constant (Ki), a direct measure of the compound's binding affinity.

Experimental Workflow: Radioligand Binding

G cluster_prep 1. Preparation cluster_assay 2. Assay Incubation cluster_separation 3. Separation & Counting cluster_analysis 4. Data Analysis prep1 Culture cells expressing specific adrenergic receptor subtype prep2 Harvest and lyse cells prep1->prep2 prep3 Isolate cell membranes via ultracentrifugation prep2->prep3 assay_mix Incubate membranes with: - Radioligand (e.g., [3H]-Prazosin) - Test Compound (serial dilution) - Controls (Total & Non-Specific) prep3->assay_mix sep1 Rapidly filter assay mix through glass fiber filter assay_mix->sep1 sep2 Wash filters to remove unbound radioligand sep1->sep2 sep3 Quantify bound radioactivity using liquid scintillation sep2->sep3 ana1 Calculate % Inhibition sep3->ana1 ana2 Plot dose-response curve (% Inhibition vs. log[Compound]) ana1->ana2 ana3 Determine IC50 ana2->ana3 ana4 Calculate Ki using Cheng-Prusoff equation ana3->ana4

Caption: High-level workflow for a competitive radioligand binding assay.

Detailed Protocol: Adrenergic Receptor Binding Assay
  • Membrane Preparation: Utilize cell lines (e.g., HEK293, CHO) stably transfected with individual human adrenergic receptor subtypes (α1A, α1B, α2A, α2B, β1, β2). Prepare membrane fractions by homogenization and differential centrifugation. Quantify total protein concentration using a standard method like the Bradford assay.

  • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Reaction Setup: In a 96-well plate, combine:

    • Receptor membranes (typically 5-20 µg protein per well).

    • A specific radioligand at a concentration close to its dissociation constant (Kd) to ensure assay sensitivity. Common choices include:

      • α1 subtypes: [³H]-Prazosin

      • α2 subtypes: [³H]-Rauwolscine or [³H]-Yohimbine

      • β subtypes: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Cyanopindolol (CYP)[7]

    • 2-(2-Piperidin-1-yl-ethoxy)-phenylamine serially diluted over a wide concentration range (e.g., 0.1 nM to 100 µM).

    • Total Binding Control: Wells containing only membranes and radioligand.

    • Non-Specific Binding (NSB) Control: Wells containing membranes, radioligand, and a saturating concentration of a known, non-radiolabeled competitor (e.g., phentolamine for α receptors, propranolol for β receptors).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding reaction to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This step separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (passes through).

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any residual unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • For each concentration of the test compound, calculate the percentage inhibition of specific binding.

    • Plot the percent inhibition versus the log concentration of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine and fit the data using a non-linear regression model to determine the IC50 value (the concentration that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

Data Presentation: Hypothetical Binding Affinity Profile

The results should be summarized in a clear, comparative table. A higher Ki value indicates lower binding affinity.

Receptor SubtypeRadioligand UsedKi of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine (µM)Reference AntagonistReference Ki (nM)
α1A [³H]-Prazosin> 10Prazosin0.8
α2A [³H]-Rauwolscine1.2Rauwolscine2.1
β1 [³H]-DHA5.8Propranolol1.5
β2 [³H]-DHA> 10Propranolol1.1

This hypothetical data suggests that the compound has weak-to-moderate affinity for the α2A and β1 subtypes and is largely inactive at α1A and β2 receptors at concentrations up to 10 µM. This directs our focus for functional testing.

Tier 2: Characterizing Functional Consequences

Binding does not equate to function. A compound that binds to a receptor can act as an agonist (activating it), an antagonist (blocking its activation by the natural ligand), or an inverse agonist (reducing its basal activity). Functional assays are therefore essential to determine the physiological consequence of the binding event. Adrenergic receptors signal through different G protein families to modulate the levels of intracellular second messengers[3][8][9].

  • β1 and β2 receptors primarily couple to Gs proteins , which activate adenylyl cyclase and increase cyclic AMP (cAMP) levels[10].

  • α2 receptors couple to Gi proteins , which inhibit adenylyl cyclase and decrease cAMP levels[11].

  • α1 receptors couple to Gq proteins , which activate phospholipase C, leading to an increase in intracellular calcium (Ca²⁺).

Adrenergic Receptor Signaling Pathways

G cluster_beta β-Adrenergic / Gs Pathway cluster_alpha2 α2-Adrenergic / Gi Pathway b_ligand Ligand (e.g., Epinephrine) b_receptor β Receptor b_ligand->b_receptor b_g_protein Gs Protein b_receptor->b_g_protein b_ac Adenylyl Cyclase b_g_protein->b_ac b_camp ↑ cAMP b_ac->b_camp b_pka PKA Activation b_camp->b_pka b_response Cellular Response (e.g., Muscle Relaxation) b_pka->b_response a2_ligand Ligand (e.g., Norepinephrine) a2_receptor α2 Receptor a2_ligand->a2_receptor a2_g_protein Gi Protein a2_receptor->a2_g_protein a2_ac Adenylyl Cyclase a2_g_protein->a2_ac a2_camp ↓ cAMP a2_ac->a2_camp a2_response Cellular Response (e.g., Neurotransmitter Inhibition) a2_camp->a2_response

Sources

In Vivo Pharmacokinetic Comparison of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine Analogues: A Review of a Data-Limited Landscape

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide, therefore, serves to highlight the current data gap and to provide a foundational framework for researchers aiming to conduct such comparative studies. While direct comparative data is absent, we will discuss the general pharmacokinetic considerations for this class of compounds based on the known properties of their core moieties: the phenylamine, the piperidine ring, and the ethoxy linker. We will also outline the established experimental protocols that would be necessary to generate the much-needed comparative data.

The Structural Scaffolding and its Pharmacokinetic Implications

The 2-(2-Piperidin-1-yl-ethoxy)-phenylamine structure is a composite of three key pharmacophores, each with distinct properties that will influence the overall pharmacokinetic behavior of any analogue.

  • Phenylamine (Aniline) Moiety: The aniline core is susceptible to various metabolic transformations, primarily through cytochrome P450 (CYP) enzymes. Common metabolic pathways include N-acetylation and ring hydroxylation. The nature and position of substituents on the phenyl ring can significantly alter the rate and primary route of metabolism, thereby affecting the compound's half-life and potential for drug-drug interactions.

  • Piperidine Ring: The piperidine moiety, a common feature in many CNS-active drugs, generally imparts favorable physicochemical properties. Its basic nitrogen atom can be protonated at physiological pH, influencing solubility and interaction with biological targets. The piperidine ring itself can be a site for metabolism, typically hydroxylation at the 3- or 4-position.

  • Ethoxy Linker: The flexible ethoxy linker connects the phenylamine and piperidine rings. Its length and flexibility can impact the molecule's ability to bind to its target and can also influence its susceptibility to metabolic cleavage.

Establishing a Framework for In Vivo Pharmacokinetic Comparison

To address the current data deficiency, a systematic in vivo pharmacokinetic study of a series of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine analogues would be required. The following experimental workflow outlines the standard procedures for such a comparative analysis.

Experimental Workflow for Comparative In Vivo Pharmacokinetics

G cluster_0 Pre-Study cluster_1 In Vivo Study cluster_2 Bioanalysis cluster_3 Data Analysis A Analogue Synthesis & Characterization B Formulation Development A->B C Animal Dosing (e.g., IV & PO) B->C D Serial Blood Sampling C->D E Plasma Sample Preparation D->E F LC-MS/MS Analysis E->F G Pharmacokinetic Modeling F->G H Parameter Comparison G->H

Figure 1. A generalized workflow for a comparative in vivo pharmacokinetic study of novel chemical entities.

Key Pharmacokinetic Parameters for Comparison

A head-to-head comparison of analogues should focus on the following key pharmacokinetic parameters, which would be presented in a tabular format for clear interpretation.

ParameterDescriptionImportance for Drug Development
Cmax Maximum plasma concentrationRelates to efficacy and potential toxicity
Tmax Time to reach CmaxIndicates the rate of absorption
AUC Area under the plasma concentration-time curveRepresents total drug exposure
t1/2 Elimination half-lifeDetermines dosing frequency
CL ClearanceMeasures the efficiency of drug elimination
Vd Volume of distributionIndicates the extent of drug distribution in tissues
F (%) BioavailabilityThe fraction of an oral dose that reaches systemic circulation

Hypothetical Comparative Data Table

While no real data is available, the following table illustrates how the results of a comparative study of hypothetical analogues could be presented.

AnalogueCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)CL (L/h/kg)Vd (L/kg)F (%)
Parent 1501.06004.50.85.230
Analogue A 2500.58003.00.62.645
Analogue B 1002.07508.00.55.725
Analogue C 1801.56506.20.76.135

Detailed Experimental Protocols

The successful execution of a comparative pharmacokinetic study relies on robust and well-validated experimental protocols.

In Vivo Dosing and Sampling
  • Animal Model: Select an appropriate animal model, typically rats or mice, for initial pharmacokinetic screening.

  • Dosing:

    • Intravenous (IV) Administration: Administer a single bolus dose via the tail vein to determine clearance, volume of distribution, and terminal half-life.

    • Oral (PO) Administration: Administer a single dose via oral gavage to assess oral absorption and bioavailability.

  • Blood Sampling: Collect serial blood samples from a suitable vessel (e.g., tail vein, saphenous vein) at predetermined time points post-dosing.

  • Plasma Preparation: Process the blood samples by centrifugation to separate plasma, which is then stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS
  • Sample Preparation: Extract the drug from the plasma matrix using protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • Chromatographic Separation: Use a suitable HPLC or UPLC column to separate the analyte from endogenous plasma components.

  • Mass Spectrometric Detection: Employ a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for sensitive and selective quantification of the parent drug and any major metabolites.

  • Method Validation: Validate the bioanalytical method for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Conclusion and Future Directions

There is a clear need for published in vivo pharmacokinetic data on 2-(2-Piperidin-1-yl-ethoxy)-phenylamine analogues to guide drug discovery efforts in this area. The generation of such data through systematic, comparative studies will be invaluable for establishing structure-pharmacokinetic relationships (SPkR). Understanding how modifications to the phenylamine ring, piperidine moiety, or ethoxy linker affect the ADME properties will enable the rational design of new chemical entities with optimized pharmacokinetic profiles, ultimately accelerating the development of safe and effective medicines. Researchers are encouraged to pursue these studies and to publish their findings to enrich the collective knowledge base of the scientific community.

References

Due to the lack of specific literature on the in vivo pharmacokinetic comparison of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine analogues, a conventional reference list with clickable URLs to supporting studies cannot be provided. The methodologies and principles described are based on standard, well-established practices in the field of drug metabolism and pharmacokinetics. For general guidance on these topics, researchers are directed to authoritative textbooks and review articles in medicinal chemistry and drug development.

Safety Operating Guide

Personal protective equipment for handling 2-(2-Piperidin-1-yl-ethoxy)-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2-(2-Piperidin-1-yl-ethoxy)-phenylamine

Welcome to your comprehensive guide on the safe handling of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine (CAS No. 857373-29-6). This document is designed for researchers, scientists, and drug development professionals, providing essential safety protocols and operational plans. Our goal is to empower you with the knowledge to work safely and effectively, building a foundation of trust through value-added information that extends beyond the product itself.

Understanding the Risks: Hazard Assessment

Therefore, a conservative approach is mandated. We will operate under the assumption that this compound is hazardous and requires stringent safety measures to minimize exposure.

Table 1: Potential Hazard Classifications for 2-(2-Piperidin-1-yl-ethoxy)-phenylamine

Hazard ClassPotential EffectsGHS Pictograms
Acute Toxicity (Oral, Dermal, Inhalation) Toxic or harmful if swallowed, in contact with skin, or inhaled.[1][2][5]💀 (Skull and Crossbones) or ❗ (Exclamation Mark)
Skin Corrosion/Irritation May cause skin irritation or burns upon contact.[2][4]❗ (Exclamation Mark)
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[2][4][6]corrosion (Corrosion) or ❗ (Exclamation Mark)
Specific Target Organ Toxicity May cause respiratory irritation or damage to organs through prolonged or repeated exposure.[2]❗ (Exclamation Mark) or health_and_safety (Health Hazard)

The Core of Safety: Personal Protective Equipment (PPE)

Your primary defense against chemical exposure is the correct selection and use of Personal Protective Equipment (PPE). The level of PPE required can be tiered based on the nature of the operation you are performing.

Standard Laboratory Operations (Low Potential for Aerosolization)

For tasks such as weighing solids in a contained balance, preparing solutions in a fume hood, or performing liquid transfers, the following PPE is mandatory:

  • Hand Protection : Chemical-resistant gloves are essential. Nitrile gloves provide good short-term protection against a variety of chemicals.[7] Always double-check the glove manufacturer's compatibility chart for the specific solvent you are using. Inspect gloves for any signs of degradation or perforation before use and change them frequently.[8][9]

  • Eye and Face Protection : Chemical splash goggles are required at all times. If there is a significant splash risk, a face shield should be worn in addition to goggles.[7][10][11]

  • Body Protection : A flame-resistant lab coat, fully buttoned, is necessary to protect your skin and personal clothing.[7]

  • Footwear : Closed-toe, closed-heel shoes that cover the entire foot are required.[7][9]

Operations with High Potential for Aerosolization or Spillage

For procedures such as sonicating solutions, conducting reactions under pressure, or large-scale transfers, enhanced PPE is necessary:

  • Respiratory Protection : If there is a risk of inhaling dust or aerosols, a respirator is required. A full-face or half-mask air-purifying respirator with organic vapor cartridges is a suitable choice.[6][12][13] All respirator use must be in compliance with your institution's respiratory protection program, which includes fit-testing and training.[7]

  • Enhanced Body Protection : In addition to a lab coat, consider using a chemical-resistant apron. For larger quantities, a disposable chemical-resistant coverall may be appropriate.[12][13]

Operational Plans: From Receipt to Disposal

A structured approach to handling this compound at every stage is critical for ensuring safety.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly-closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][8]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Handling and Use
  • Engineering Controls : All work with 2-(2-Piperidin-1-yl-ethoxy)-phenylamine should be conducted in a certified chemical fume hood to minimize inhalation exposure.[14]

  • Avoid Contamination : Do not eat, drink, or smoke in the laboratory.[1] Wash your hands thoroughly after handling the compound, even if you were wearing gloves.[1][4]

  • Spill Management : Be prepared for spills. Have a spill kit readily available that contains absorbent materials, appropriate PPE, and waste disposal bags. In the event of a spill, evacuate the immediate area, alert others, and follow your institution's spill response procedures.

Disposal
  • All waste containing 2-(2-Piperidin-1-yl-ethoxy)-phenylamine, including empty containers, contaminated PPE, and experimental waste, must be disposed of as hazardous chemical waste.

  • Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines. Do not discharge to sewer systems.[10]

Emergency Procedures: A Plan for the Unexpected

In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention.[14]

In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Seek immediate medical attention.

In Case of Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1] Seek immediate medical attention.

In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[14] Seek immediate medical attention.

Visualizing Safety: Workflows and Logic

To further clarify the safety protocols, the following diagrams illustrate key decision-making processes.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection start Start: New Procedure with Compound assess_aerosol Potential for Aerosolization? start->assess_aerosol standard_ppe Standard PPE: - Nitrile Gloves - Splash Goggles - Lab Coat - Closed-toe Shoes assess_aerosol->standard_ppe respiratory_ppe Respiratory Protection: - Air-Purifying Respirator assess_aerosol->respiratory_ppe Yes assess_splash Significant Splash Risk? enhanced_ppe Enhanced PPE: - Add Face Shield assess_splash->enhanced_ppe Yes standard_ppe->assess_splash respiratory_ppe->assess_splash

Caption: PPE Selection Workflow based on task-specific risks.

Emergency_Response_Flowchart exposure Chemical Exposure Event exposure_type Type of Exposure? exposure->exposure_type skin_contact Skin Contact exposure_type->skin_contact Skin eye_contact Eye Contact exposure_type->eye_contact Eye inhalation Inhalation exposure_type->inhalation Inhalation ingestion Ingestion exposure_type->ingestion Ingestion flush_skin Flush with water for 15 min Remove contaminated clothing skin_contact->flush_skin flush_eyes Flush with water for 15 min eye_contact->flush_eyes fresh_air Move to fresh air Provide oxygen if needed inhalation->fresh_air rinse_mouth Rinse mouth Do NOT induce vomiting ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention flush_skin->seek_medical flush_eyes->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: Emergency response flowchart for accidental exposure.

References

  • (2015-10-06). SAFETY DATA SHEET: PHENYLAMINE. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Piperidin-1-yl-ethoxy)-phenylamine. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet: 4-(Piperidin-1-yl)aniline hydrochloride. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.